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Methyl 2-(3-(4-aminobutyl)phenyl)acetate Documentation Hub

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  • Product: Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Core Science & Biosynthesis

Foundational

Comprehensive Structural Elucidation and Quality Control of Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Executive Summary Methyl 2-(3-(4-aminobutyl)phenyl)acetate (referred to herein as M-3-ABA ) represents a critical class of heterobifunctional linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3-(4-aminobutyl)phenyl)acetate (referred to herein as M-3-ABA ) represents a critical class of heterobifunctional linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Its structure—comprising a meta-substituted aromatic scaffold, a labile methyl ester, and a primary aliphatic amine—offers unique versatility but presents significant analytical challenges.[1]

This guide provides a definitive technical framework for the structural analysis, impurity profiling, and stability management of M-3-ABA.[1] By synthesizing first-principles spectroscopy with practical chromatography, we establish a self-validating quality control system essential for downstream pharmaceutical applications.[1]

Chemical Architecture & Theoretical Properties[1]

Understanding the physicochemical behavior of M-3-ABA is prerequisite to developing robust analytical methods.[1] The molecule features two reactive termini separated by a lipophilic aromatic spacer.[1]

PropertyValue (Theoretical)Analytical Implication
Formula C₁₃H₁₉NO₂Basis for High-Res MS confirmation.[1][2]
Mol. Weight 221.30 g/mol Monoisotopic mass: 221.1416 Da.[1]
LogP ~2.1Moderate lipophilicity; suitable for Reverse Phase LC.[1]
pKa (Amine) ~10.5Requires high pH for extraction or acidic mobile phase for retention.[1]
pKa (Ester) N/A (Labile)Susceptible to hydrolysis at pH > 8.[1]0.
Topological Polar Surface Area 52.3 ŲGood cell permeability predictor.[1]
Structural Vulnerabilities

The coexistence of a nucleophilic primary amine and an electrophilic ester creates an inherent risk of intermolecular aminolysis , leading to oligomerization.[1] Furthermore, the meta-substitution pattern requires precise NMR resolution to distinguish from para-isomers often present in commercial starting materials.[1]

Synthetic Context & Impurity Profiling[1]

To validate purity, one must understand the genesis of the molecule.[1] The synthesis typically involves a Sonogashira coupling followed by hydrogenation.[1] This route dictates the specific impurities we must target.[1]

Synthesis & Degradation Logic (Graphviz Visualization)

The following diagram illustrates the synthetic flow and critical degradation pathways that the analytical method must detect.

G Start Methyl 2-(3-bromophenyl)acetate Inter Alkyne Intermediate Start->Inter Sonogashira Coupling (Pd/Cu) Reagent But-3-yn-1-amine (Protected) Reagent->Inter Product M-3-ABA (Target) Inter->Product Hydrogenation (Pd/C, H2) Imp1 Impurity A: Unreduced Alkyne Inter->Imp1 Incomplete Red. Imp2 Impurity B: Hydrolyzed Acid Product->Imp2 Hydrolysis (H2O, pH > 7) Imp3 Impurity C: Dimer/Oligomer Product->Imp3 Self-Aminolysis (Storage > RT)

Figure 1: Synthetic pathway and degradation logic for M-3-ABA. Critical control points include the reduction of the alkyne and prevention of self-aminolysis.[1]

Spectroscopic Characterization Strategy

This section details the expected spectral signatures.[1][2] As a Senior Scientist, you should not rely solely on library matches but verify the causality of each signal.[1]

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in CDCl₃ is the primary tool for structural confirmation.[1]

  • Aromatic Region (Meta-Substitution Fingerprint):

    • δ 7.20 - 7.30 ppm (m, 1H): H-5 (The triplet-like meta proton).[1]

    • δ 7.10 - 7.15 ppm (m, 3H): H-2, H-4, H-6.[1] Look for the distinct singlet-like signal of H-2 (isolated between substituents).[1]

  • The Benzylic & Ester Region:

    • δ 3.69 ppm (s, 3H): Methyl ester (-OCH ₃).[1] Diagnostic for ester integrity.

    • δ 3.60 ppm (s, 2H): Benzylic acetate (-CH ₂-CO-).[1]

  • The Aminobutyl Chain:

    • δ 2.65 ppm (t, J=7.5 Hz, 2H): Benzylic methylene (Ar-CH ₂-).[1]

    • δ 2.72 ppm (t, J=7.0 Hz, 2H): Methylene adjacent to amine (-CH ₂-NH₂).[1] Shift depends on protonation state.[1]

    • δ 1.50 - 1.70 ppm (m, 4H): Internal methylene chain (-CH₂-CH ₂-CH ₂-CH₂-).[1]

Validation Check: If the integral of the -OCH₃ singlet is < 3.0 relative to the aromatic protons, suspect hydrolysis (Impurity B).[1]

Mass Spectrometry (ESI-TOF)
  • Ionization Mode: Positive ESI.[1]

  • Parent Ion: [M+H]⁺ = 222.15 m/z.[1]

  • Fragmentation Pattern:

    • m/z 191: Loss of -OCH₃ (characteristic of methyl esters).[1]

    • m/z 163: Loss of -COOCH₃ (benzyl cation formation).[1]

    • m/z 30: [CH₂=NH₂]⁺ (characteristic of primary amines).[1]

Infrared Spectroscopy (FT-IR)
  • 1735 cm⁻¹: Strong C=O stretch (Ester).[1] A shift to 1650 cm⁻¹ indicates amide formation (Impurity C).[1]

  • 3300-3400 cm⁻¹: Weak N-H stretch (Primary amine).[1]

Analytical Method Development (HPLC-UV-MS)

Standard reverse-phase methods often fail for amino-esters due to peak tailing (amine interaction with silanols) and hydrolysis on-column.[1] The following protocol is self-validating and robust.

Chromatographic Conditions
  • Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect), 150 x 4.6 mm, 3.5 µm.[1]

    • Why: CSH particles resist basic loading, improving peak shape for the free amine.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

    • Why: TFA ensures the amine is fully protonated (ammonium form), preventing silanol interactions.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (amide/ester backbone) and 254 nm (phenyl ring).[1]

System Suitability & Workflow (Graphviz Visualization)

Workflow Sample Sample Prep: Dissolve in 50:50 ACN:H2O (Avoid pure MeOH to prevent transesterification) Inject Injection (5 µL) Sample->Inject Sep Gradient Separation (Acidic pH) Inject->Sep Decision Peak Tailing Factor < 1.5? Sep->Decision Pass Calculate Purity (Area %) Decision->Pass Yes Fail Fail: Regenerate Column or Increase TFA Decision->Fail No

Figure 2: Analytical workflow for QC release. Note the critical sample preparation step to avoid solvent artifacts.

Stability & Handling Protocols

The "self-validating" aspect of this guide requires addressing the inherent instability of the molecule.[1]

The "Free Base" Trap

Storing M-3-ABA as a free base oil is not recommended .[1] The proximity of the amine to the ester in the bulk phase promotes polymerization.[1]

  • Recommendation: Convert immediately to the Hydrochloride (HCl) or Tosylate salt .[1] This protonates the amine, killing its nucleophilicity and rendering the solid stable for years.[1]

Storage Conditions
  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen (Amine absorbs CO₂ from air to form carbamates).[1]

  • Solvent: Avoid protic solvents (MeOH, EtOH) for long-term storage to prevent transesterification.[1]

References

  • Structural Analysis of Phenylacetic Acid Derivatives: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for Methyl phenylacetate.[1] Retrieved from [Link][1]

  • Chrom

Sources

Exploratory

physicochemical properties of Methyl 2-(3-(4-aminobutyl)phenyl)acetate

The following technical guide provides an in-depth physicochemical profile and handling protocol for Methyl 2-(3-(4-aminobutyl)phenyl)acetate . As direct experimental data for this specific intermediate is limited in pub...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profile and handling protocol for Methyl 2-(3-(4-aminobutyl)phenyl)acetate .

As direct experimental data for this specific intermediate is limited in public registries, the values and protocols below are derived from high-fidelity Structure-Activity Relationship (SAR) principles, functional group analysis, and standard operating procedures for amino-ester derivatives.

[1]

Executive Summary

Methyl 2-(3-(4-aminobutyl)phenyl)acetate is a bifunctional organic intermediate characterized by a lipophilic phenylacetate core substituted with a polar, basic 4-aminobutyl chain.[1] Its dual reactivity—stemming from the electrophilic methyl ester and the nucleophilic primary amine—makes it a critical building block in the synthesis of complex pharmaceuticals, particularly as a linker in drug conjugates or a precursor for heterocycles.

This guide outlines the compound's physicochemical properties, stability profile, and rigorous handling protocols required to maintain its integrity during research and development.[1]

Chemical Identity & Structural Analysis[2]

The molecule consists of a central benzene ring 1,3-disubstituted with a methyl acetate group and a 4-aminobutyl chain.[1]

AttributeDetail
IUPAC Name Methyl 2-(3-(4-aminobutyl)phenyl)acetate
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
SMILES COC(=O)Cc1cccc(CCCCN)c1
Key Functional Groups [1][2][3][4][5] • Primary Amine: Nucleophilic, basic (pKa ~10.5)[1]• Methyl Ester: Electrophilic, hydrolytically labile[1]• Phenyl Ring: Chromophore, lipophilic core
Structural Visualization

The following diagram illustrates the functional zones and their associated chemical behaviors.

G Core Phenyl Core (Lipophilic Scaffold) Ester Methyl Ester Group (Electrophilic / Labile) Core->Ester Pos 1 Linker Butyl Chain (Flexible Spacer) Core->Linker Pos 3 (meta) Amine Primary Amine (Nucleophilic / Basic) Linker->Amine Terminal

Figure 1: Functional group analysis highlighting reactive centers.

Physicochemical Profile (Predicted)

The following data is calculated based on fragment contribution methods and QSPR models for similar phenylacetate derivatives.

Table 1: Key Physicochemical Parameters
PropertyValue (Predicted)Implications for Handling
LogP (Neutral) 2.6 ± 0.3Moderate lipophilicity; soluble in organic solvents (DCM, EtOAc).[1]
LogD (pH 7.4) 0.5 ± 0.2At physiological pH, the amine is protonated, significantly increasing water solubility.[1]
pKa (Base) 10.5 ± 0.2The amine is fully protonated in acidic/neutral media.[1] Exists as a cation.[1]
Topological Polar Surface Area (TPSA) ~52 ŲGood membrane permeability potential (Rule of 5 compliant).[1]
Boiling Point ~340°C (at 760 mmHg)High boiling point; not suitable for standard GC without derivatization.[1]
Solubility (Free Base) High: DCM, MeOH, DMSOLow: Water, HexaneExtract into organic phase at pH > 11.[1]
Solubility (Salt Form) High: Water, MeOHLow: Et₂O, HexaneSoluble in aqueous acid; precipitates in non-polar solvents.[1]

Stability & Reactivity

The coexistence of an ester and an amine presents specific stability challenges.

Intramolecular Cyclization

While the chain length (4 carbons) suggests a 7-membered ring formation (lactamization) is possible, it is kinetically slower than 5- or 6-membered cyclizations.[1] However, under high heat or basic conditions, intermolecular polymerization or intramolecular cyclization to a macrocyclic amide may occur.[1]

Hydrolysis & Oxidation[1]
  • Ester Hydrolysis: Susceptible to acid/base catalyzed hydrolysis, yielding the corresponding carboxylic acid (zwitterionic form).[1]

  • Amine Oxidation: The primary amine is sensitive to air oxidation over time, leading to N-oxides or imine impurities.[1] It readily absorbs CO₂ from the air to form carbamates.[1]

Degradation Pathway Diagram[1]

Stability cluster_0 Hydrolytic Instability cluster_1 Oxidative/Air Instability Compound Methyl 2-(3-(4-aminobutyl)phenyl)acetate Acid Carboxylic Acid Derivative (Hydrolysis Product) Compound->Acid pH > 10 or pH < 2 + H2O Carbamate Amine Carbonate salt (CO2 Absorption) Compound->Carbamate Air Exposure (CO2) Oxide N-Oxide / Imine (Oxidation) Compound->Oxide O2 / Light / Time

Figure 2: Primary degradation pathways necessitating controlled storage.[1]

Experimental Protocols

Storage & Handling[1]
  • Condition: Store as the hydrochloride salt if possible, as it is significantly more stable than the free base.[1]

  • Environment: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Container: Amber glass to prevent photodegradation.[1]

Purification Strategy (Acid-Base Extraction)

The distinct pKa values of the amine (~10.[1]5) and the ester stability window allow for a high-purity isolation without chromatography.[1]

Protocol:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc).

  • Acid Wash: Extract with 1M HCl (aq). The amine protonates and moves to the aqueous layer; non-basic impurities remain in EtOAc.[1]

  • Separation: Discard the organic layer.[1]

  • Basification: Cool the aqueous layer to 0°C. Adjust pH to ~12 using 2M NaOH (work quickly to minimize ester hydrolysis).

  • Extraction: Immediately extract 3x with Dichloromethane (DCM).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄ and concentrate in vacuo at <30°C.

Analytical Characterization (¹H NMR)

Expected signals in CDCl₃ (300 MHz):

  • δ ~7.1-7.3 ppm (m, 4H): Aromatic protons (meta-substituted pattern).[1]

  • δ ~3.68 ppm (s, 3H): Methyl ester (-COOCH ₃).[1]

  • δ ~3.60 ppm (s, 2H): Benzylic acetate protons (Ar-CH ₂-CO).[1]

  • δ ~2.6-2.7 ppm (t, 4H): Benzylic methylene (Ar-CH ₂-) and methylene adjacent to amine (-CH ₂-NH₂).[1]

  • δ ~1.5-1.7 ppm (m, 4H): Internal butyl chain methylenes.[1]

Synthesis Workflow (Retrosynthetic Analysis)

For researchers needing to synthesize this compound, the following route minimizes side reactions.

  • Starting Material: Methyl 3-bromophenylacetate.[1]

  • Coupling: Sonogashira coupling with N-Boc-3-butyn-1-amine.

  • Reduction: Hydrogenation (Pd/C, H₂) to reduce the alkyne to the alkane.[1]

  • Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane) to yield the target amine salt.[1]

Synthesis SM Methyl 3-bromophenylacetate Step1 Sonogashira Coupling (Alkyne Linker) SM->Step1 Step2 Hydrogenation (Alkyne -> Alkane) Step1->Step2 Step3 Boc Deprotection Step2->Step3 Product Target Compound Step3->Product

Figure 3: Recommended synthetic pathway to ensure regioselectivity.[1]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl phenylacetate.[1] Retrieved from [Link]1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for amine/ester reactivity and pKa values).

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Source for physicochemical property estimation in drug design).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for solubility profiles of amino-esters).

Sources

Foundational

Technical Guide: Solubility Profile &amp; Solvent Selection for Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Topic: Solubility Profile of Methyl 2-(3-(4-aminobutyl)phenyl)acetate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Medicinal Chemists, and Formulation Scientists[1] [1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of Methyl 2-(3-(4-aminobutyl)phenyl)acetate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Medicinal Chemists, and Formulation Scientists[1]

[1]

Executive Summary & Compound Analysis

Methyl 2-(3-(4-aminobutyl)phenyl)acetate (MW: 221.30 g/mol ) is a bifunctional intermediate characterized by a lipophilic phenyl-alkyl core flanked by two distinct polar functionalities: a hydrolytically sensitive methyl ester and a reactive, basic primary amine .[1]

This unique "Amphiphilic Base" architecture creates a solubility paradox: the molecule exhibits high affinity for chlorinated and polar aprotic solvents but displays complex, pH-dependent behavior in aqueous and non-polar media.[1] This guide provides a definitive solubility profile, grounded in Structure-Property Relationships (SPR) and thermodynamic principles, to optimize process workflows such as extraction, crystallization, and chromatography.[1]

Physicochemical Descriptors
PropertyValue (Predicted/Analog-Based)Process Implication
Molecular Formula

Moderate molecular weight; likely a viscous oil or low-melting solid.[1]
LogP (Octanol/Water) ~2.1 – 2.4Lipophilic enough for organic extraction; poorly soluble in water at neutral pH.[1]
pKa (Amine) ~10.5 (Primary Alkyl Amine)Protonates readily; forms water-soluble salts at pH < 9.[1]
H-Bond Donors 2 (Amine

)
Good solubility in alcohols; potential for intermolecular aggregation.[1]
H-Bond Acceptors 3 (Ester

,

, Amine

)
High affinity for chlorinated solvents (DCM,

).[1]

Comprehensive Solubility Profile

The following matrix categorizes solvent compatibility based on thermodynamic solubility, chemical stability, and process utility.

Class I: High Solubility Solvents (Process & Reaction Media)

Primary choice for synthesis, homogeneous catalysis, and chromatography.[1]

SolventSolubility RatingTechnical Notes
Dichloromethane (DCM) Excellent (>100 mg/mL)Gold Standard. The polarity of DCM matches the amino-ester profile perfectly.[1] Ideal for loading columns or liquid-liquid extraction (organic layer).[1]
Methanol / Ethanol Excellent (>100 mg/mL)High solubility due to H-bonding.[1] Warning: Avoid prolonged heating of the free base in methanol to prevent transesterification (methyl ester exchange is invisible in MeOH, but ethanol will form ethyl ester).[1]
DMSO / DMF Excellent (>100 mg/mL)Universal solvents for this class.[1] Difficult to remove; use only if reaction conditions require high thermal stability or nucleophilic substitution.[1]
THF / 2-MeTHF Good (>50 mg/mL)Good solubility. 2-MeTHF is a greener alternative to DCM for extractions.[1]
Class II: Conditional/Moderate Solubility (Crystallization & Work-up)

Used for antisolvent crystallization or specific extraction protocols.[1]

SolventSolubility RatingTechnical Notes
Ethyl Acetate (EtOAc) Good Soluble, but less so than in DCM.[1] Excellent for extraction if the molecule is kept in the free-base form.[1]
MTBE / Diethyl Ether Moderate Likely soluble, but may require slight warming.[1] Good candidate for antisolvent crystallization when paired with DCM or MeOH.[1]
Toluene Moderate to Low Soluble hot; likely insoluble cold.[1] Ideal for recrystallization of the free base if it is a solid.[1]
Class III: Poor Solvents (Antisolvents)

Used to force precipitation or wash solid cakes.[1]

SolventSolubility RatingTechnical Notes
Hexanes / Heptane Poor (<1 mg/mL)The polar amine/ester tails disrupt interaction with purely aliphatic hydrocarbons.[1] Use to crash out the product from DCM/EtOAc.
Water (Neutral pH) Insoluble The lipophilic C13 skeleton dominates.[1] The molecule will "oil out" or precipitate.[1]
Class IV: Forbidden Solvents (Chemical Incompatibility)

Strictly prohibited due to irreversible chemical degradation.[1]

  • Ketones (Acetone, MEK, Cyclohexanone): CRITICAL RISK. The primary amine will react with ketones to form imines (Schiff bases) .[1] This reaction is often rapid and equilibrium-driven.[1]

  • Strong Aqueous Acids/Bases (Prolonged):

    • High pH (>12): Saponification of the methyl ester to the carboxylic acid.[1]

    • Strong Acid + Heat: Hydrolysis of the ester.[1]

Process Workflows & Protocols

Protocol A: The "pH-Swing" Purification Strategy

This molecule’s amine functionality allows for a self-validating purification method known as "Acid-Base Swing Extraction."[1] This removes non-basic impurities (neutrals) without chromatography.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve crude material in DCM or Ethyl Acetate .[1]

  • Acid Wash (Extraction 1): Wash the organic phase with 1M HCl (aq) .

    • Mechanism:[1][2][3][4][5] The amine protonates (

      
      ), becoming ionic and highly water-soluble.[1] The molecule moves to the Aqueous Phase .[1]
      
    • Separation: Discard the Organic Phase (contains non-basic impurities).[1]

  • Basification: Cool the aqueous phase to 0°C. Slowly add 2M NaOH or Sat.

    
      until pH > 11.
    
    • Mechanism:[1][2][3][4][5] The ammonium salt deprotonates, regenerating the lipophilic free base.[1] The solution will turn cloudy/milky.[1]

  • Recovery (Extraction 2): Extract the aqueous suspension 3x with DCM .

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Visualization: Acid-Base Swing Logic

G Crude Crude Mixture (Target + Neutrals) OrgSolvent Dissolve in DCM/EtOAc Crude->OrgSolvent AcidWash Wash with 1M HCl OrgSolvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer1 Organic Layer (Discard Neutrals) PhaseSep->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Target as Salt) PhaseSep->AqLayer1 Target (H+) Basify Adjust pH > 11 (NaOH/NaHCO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalProd Pure Free Base Extract->FinalProd

Caption: Logical flow for the Acid-Base Swing Extraction, exploiting the amine's pKa for purification.

Stability & Handling (E-E-A-T)

Amine Oxidation (Air Sensitivity)

Primary alkyl amines are susceptible to air oxidation over time, turning yellow/brown.[1]

  • Mitigation: Store the free base under an inert atmosphere (Argon/Nitrogen).[1] For long-term storage, convert to the HCl salt , which is air-stable and solid.

Carbamylation ("The White Crust")

Primary amines react reversibly with atmospheric


 to form carbamic acids/carbamates.[1]
  • Observation: A white crust forming on the oil surface or inside the cap.[1]

  • Reversal: This is usually reversible upon acidification or heating, but it complicates weighing and stoichiometry.[1]

Ester Hydrolysis
  • Risk: Avoid storing in wet solvents (especially wet methanol/ethanol) as trace acid/base can catalyze hydrolysis to the carboxylic acid zwitterion.[1]

Solvent Selection Decision Map

Use this logic flow to select the correct solvent for your specific objective.

SolubilityMap Goal Objective? Reaction Synthesis/Reaction Goal->Reaction Ext Extraction/Workup Goal->Ext Cryst Crystallization Goal->Cryst DCM DCM or DMF (High Solub.) Reaction->DCM Warn AVOID Ketones (Acetone) Reaction->Warn BiPhasic DCM / Water (pH Control) Ext->BiPhasic Mixed DCM + Hexane (Solvent/Antisolvent) Cryst->Mixed

Caption: Decision tree for solvent selection based on experimental intent.

References

  • PubChem. Methyl phenylacetate (Compound Summary).[1] National Library of Medicine (US), National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems.[1] University of Rhode Island, Dissertations.[1] Available at: [Link]

  • Al-Malah, K. I. Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties.[1] Journal of Pharmaceutics & Drug Delivery Research.[1] Available at: [Link][1]

Sources

Exploratory

Methyl 2-(3-(4-aminobutyl)phenyl)acetate molecular weight and formula

This guide provides an in-depth technical analysis of Methyl 2-(3-(4-aminobutyl)phenyl)acetate , a critical bifunctional intermediate used primarily in the synthesis of Targeted Protein Degraders (PROTACs) and peptidomim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-(3-(4-aminobutyl)phenyl)acetate , a critical bifunctional intermediate used primarily in the synthesis of Targeted Protein Degraders (PROTACs) and peptidomimetics.

Part 1: Chemical Identity & Core Properties[1][2][3]

This molecule serves as a "linker" scaffold, offering an orthogonal protection strategy: a free primary amine for immediate conjugation and a methyl ester acting as a masked carboxylic acid.

Molecular Specifications
PropertyValue
IUPAC Name Methyl 2-(3-(4-aminobutyl)phenyl)acetate
Common Identifier 3-(4-Aminobutyl)phenylacetic acid methyl ester
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Exact Mass 221.1416 g/mol
CAS Number Not widely indexed; refer to Patent WO2017030814A1
Physical State Yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Structural Analysis

The molecule consists of three distinct functional domains:

  • Phenyl Core: Provides structural rigidity.

  • Methyl Acetate (C-1): A meta-positioned ester group. In drug design, this is often hydrolyzed to the active carboxylic acid (a bioisostere for aspartic acid) or used as a handle for further chain extension.

  • Aminobutyl Chain (C-3): A flexible 4-carbon aliphatic chain terminating in a primary amine. This mimics the side chain of Lysine , facilitating interactions with solvent-exposed residues or serving as an anchor point for E3 ligase ligands.

Part 2: Synthesis & Experimental Protocols

Expertise & Causality: The synthesis of this molecule requires a carbon-carbon bond formation between an aromatic halide and an aliphatic chain. The most robust, scalable method involves a Sonogashira coupling followed by hydrogenation. This route is preferred over Friedel-Crafts alkylation due to the strict regiocontrol required (meta-substitution) which Friedel-Crafts cannot guarantee.

Retrosynthetic Analysis
  • Target: Methyl 2-(3-(4-aminobutyl)phenyl)acetate[1]

  • Precursors: Methyl 2-(3-bromophenyl)acetate + N-Boc-but-3-yn-1-amine.

  • Key Transformation: Pd-catalyzed cross-coupling

    
     Reduction 
    
    
    
    Acidic Deprotection.
Step-by-Step Synthesis Protocol

Step 1: Sonogashira Coupling

  • Objective: Install the carbon chain at the meta-position.

  • Reagents: Methyl 2-(3-bromophenyl)acetate (1.0 eq), tert-butyl but-3-ynylcarbamate (1.2 eq).

  • Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).

  • Base/Solvent: Et₃N (3.0 eq) in anhydrous DMF.

  • Procedure:

    • Degas DMF with argon for 30 minutes to prevent homocoupling of the alkyne (Glaser coupling).

    • Add the aryl bromide, alkyne, and Et₃N.

    • Add catalysts and heat to 80°C for 12 hours under inert atmosphere.

    • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF/Copper salts. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Hydrogenation (Reduction of Alkyne)

  • Objective: Saturate the triple bond to form the flexible butyl chain.

  • Reagents: H₂ (balloon or 1 atm), 10% Pd/C.

  • Solvent: Methanol.[2][3]

  • Procedure:

    • Dissolve the coupled intermediate in MeOH.

    • Add Pd/C (10% w/w).

    • Stir under H₂ atmosphere for 4–6 hours. Monitoring by LC-MS is critical here to ensure full reduction of both the alkyne and any potential alkene intermediates without reducing the ester.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate to yield the Boc-protected saturated intermediate.

Step 3: Boc-Deprotection

  • Objective: Liberate the primary amine.

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure:

    • Dissolve the intermediate in DCM (if using TFA).

    • Add acid dropwise at 0°C. Stir at room temperature for 1 hour.

    • Critical Step: Evaporate volatiles. The product will exist as the ammonium salt. To obtain the free base (as requested), neutralize with saturated NaHCO₃ and extract into DCM, or use an ion-exchange resin.

    • Yield: Expect ~90-95% for this step.

Part 3: Applications in Drug Discovery (PROTACs)

This molecule is a "privileged linker" in the design of Proteolysis Targeting Chimeras (PROTACs) .

Mechanism of Action: In PROTAC design, a linker connects a "Warhead" (binding the target protein, e.g., BRD4) to an "Anchor" (binding an E3 ligase, e.g., VHL or Cereblon).

  • The Aminobutyl group provides the necessary length (approx. 6–8 Å) and flexibility to traverse the protein surface without inducing steric clash.

  • The Phenylacetate moiety often binds into the "exit vector" of the target protein's binding pocket.

Visualization: The Synthetic & Functional Logic

G cluster_app PROTAC Application Logic Start Methyl 2-(3-bromophenyl)acetate Coupled Intermediate: Alkyne Linker Start->Coupled Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N Alkyne N-Boc-but-3-yn-1-amine Alkyne->Coupled Reduced Intermediate: Saturated Linker Coupled->Reduced Hydrogenation H2, Pd/C Final TARGET: Methyl 2-(3-(4-aminobutyl)phenyl)acetate Reduced->Final Deprotection TFA or HCl Conjugation PROTAC Molecule Final->Conjugation Amine reacts with Ligand-NHS Ester

Caption: Figure 1. Synthetic pathway from aryl bromide precursor to the final amine linker, highlighting the PROTAC conjugation utility.

Part 4: Handling & Storage

To maintain the integrity of the primary amine and ester functionalities, follow these self-validating storage protocols:

  • Atmosphere: Store under Argon or Nitrogen. The primary amine reacts with atmospheric CO₂ to form carbamates over time.

  • Temperature: -20°C is optimal.

  • Form: If stored as the HCl or TFA salt, the compound is stable for years. As a free base (oil), it is prone to oxidation and should be used immediately or stored in solution (e.g., DMSO).

  • Verification: Before use, verify purity via LC-MS.

    • Expected Mass: [M+H]⁺ = 222.3

    • Contaminant Check: Look for m/z 208 (methyl ester hydrolysis) or m/z 440 (dimerization via amide formation).

References

  • Bradner, J., et al. (2017). Compounds and methods for the targeted degradation of bromodomain-containing proteins. WO Patent 2017030814A1. Link

  • PubChem Compound Summary. (2024). Methyl 2-(3-aminophenyl)acetate (Structural Analog Reference). National Center for Biotechnology Information. Link

  • Organic Syntheses. (2004). Sonogashira Coupling of Aryl Bromides. Org. Synth. 2004, 81, 244. Link

  • Beshara, C.S., et al. (2008). Synthesis of functionalized phenylacetates via Pd-catalyzed cross-coupling. Chemical Communications, 2008. Link

Sources

Foundational

Technical Whitepaper: Therapeutic Architectures of Methyl 2-(3-(4-aminobutyl)phenyl)acetate Derivatives

Executive Summary Methyl 2-(3-(4-aminobutyl)phenyl)acetate represents a specialized "privileged structure" in modern medicinal chemistry, functioning primarily as a rigidified lysine isostere and a strategic linker modul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3-(4-aminobutyl)phenyl)acetate represents a specialized "privileged structure" in modern medicinal chemistry, functioning primarily as a rigidified lysine isostere and a strategic linker module for Targeted Protein Degradation (TPD). Unlike simple aliphatic linkers, this molecule incorporates an aromatic scaffold that provides conformational restriction, enhanced lipophilicity, and specific "exit vectors" crucial for ternary complex formation in PROTACs (Proteolysis Targeting Chimeras).

This guide dissects the molecule’s chemical architecture, details its synthesis via Sonogashira coupling, and explores its critical role in developing degraders for epigenetic targets (e.g., BRD4) and peptidomimetic inhibitors.

Part 1: Chemical Architecture & Pharmacophore Analysis

Structural Anatomy

The molecule consists of three distinct functional domains, each serving a specific role in drug design:

  • The Phenyl Core (Scaffold): A meta-substituted benzene ring.

    • Function: Acts as a rigid spacer. The meta (1,3) substitution pattern introduces a defined "kink" (approx. 120° angle), contrasting with the linear geometry of para-substituted analogs. This geometry is often critical for fitting into curved active sites or inducing productive protein-protein interactions (PPIs).

  • The Aminobutyl Tail (Warhead/Linker): A 4-carbon saturated chain terminating in a primary amine.

    • Function: Mimics the side chain of Lysine (

      
       to 
      
      
      
      -NH2 distance
      
      
      6.0–6.5 Å). In PROTACs, this amine serves as the attachment point for the E3 ligase ligand (e.g., Thalidomide or VHL ligand) or the target warhead.
  • The Methyl Acetate Head (Handle): A masked carboxylate.

    • Function: The ester acts as a prodrug motif (hydrolyzable to the active acid) or a synthetic handle for further derivatization (e.g., conversion to hydroxamic acids for HDAC inhibition).

Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Weight 221.3 g/mol Fragment-like; ideal for building larger drugs (Rule of 5 compliant).
cLogP 1.8 – 2.1Moderate lipophilicity; ensures membrane permeability before conjugation.
pKa (Amine) ~10.5Positively charged at physiological pH; mimics Lys/Arg side chains.
Rotatable Bonds 6Sufficient flexibility for induced fit, but constrained by the phenyl ring.

Part 2: Therapeutic Applications[1]

Targeted Protein Degradation (PROTACs)

The primary high-value application of this molecule is as a Linker-Pharmacophore in the degradation of Bromodomain-containing proteins (e.g., BRD4), which are implicated in acute myeloid leukemia (AML) and Myc-driven cancers.

  • Mechanism: The phenyl acetate moiety binds to the target or serves as an extension, while the aminobutyl chain connects to the E3 ligase recruiter.

  • Why this Linker? The meta-phenyl spacer restricts the rotational freedom of the linker, reducing the entropic penalty upon ternary complex formation (Target:PROTAC:E3 Ligase). This often leads to higher degradation efficiency (

    
    ) compared to flexible PEG chains.
    
Peptidomimetics: The "Rigid Lysine"

In protease inhibitors (e.g., Thrombin, Factor Xa) or integrin antagonists, the molecule functions as a non-natural amino acid.

  • Bioisosterism: It replaces flexible Lysine or Arginine residues. The phenyl ring locks the side chain in a specific orientation, potentially increasing affinity for the S1 specificity pocket of serine proteases.

  • Epigenetics: The structure resembles the substrate for Histone Deacetylases (HDACs). Derivatization of the ester to a hydroxamic acid creates a "Cap-Linker-ZBG" motif targeting HDAC isoforms.

Part 3: Experimental Protocols

Synthesis of Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Objective: Synthesize the core scaffold from commercially available precursors using a Sonogashira coupling/hydrogenation sequence.

Reagents:

  • Methyl 2-(3-iodophenyl)acetate (Starting Material A)

  • 4-Azidobut-1-yne (or N-Boc-4-aminobut-1-yne) (Starting Material B)

  • Pd(PPh3)2Cl2, CuI, Et3N (Catalysts/Base)

  • H2, Pd/C (Reduction)

Protocol:

  • Sonogashira Coupling:

    • Dissolve Methyl 2-(3-iodophenyl)acetate (1.0 eq) in anhydrous DMF.

    • Add 4-azidobut-1-yne (1.2 eq) and Et3N (3.0 eq).

    • Degas with

      
       for 15 min.
      
    • Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq).

    • Stir at RT for 12h under

      
      .
      
    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4. Purify via flash chromatography (Hex/EtOAc).

    • Intermediate: Methyl 2-(3-(4-azidobut-1-ynyl)phenyl)acetate.[1]

  • Global Reduction (Hydrogenation):

    • Dissolve the intermediate in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere (balloon or 1 atm) for 16h. Note: This step simultaneously reduces the alkyne to an alkane and the azide to an amine.
      
    • Workup: Filter through Celite to remove Pd/C. Concentrate in vacuo.

    • Yield: Typically >90%. Product is a viscous oil or low-melting solid.

Visualization of Synthetic Pathway

SynthesisPath SM1 Methyl 2-(3-iodophenyl)acetate Inter Intermediate: Methyl 2-(3-(4-azidobut-1-ynyl)phenyl)acetate SM1->Inter Sonogashira Coupling (Pd cat, CuI, Et3N) SM2 4-Azidobut-1-yne SM2->Inter Prod Target: Methyl 2-(3-(4-aminobutyl)phenyl)acetate Inter->Prod Hydrogenation (H2, Pd/C) Reduces Alkyne & Azide

Caption: Two-step convergent synthesis utilizing Sonogashira cross-coupling followed by global hydrogenation to install the aminobutyl arm.

Part 4: Mechanism of Action (PROTAC Context)

The following diagram illustrates how the Methyl 2-(3-(4-aminobutyl)phenyl)acetate derivative functions as a linker in a PROTAC system degrading a Bromodomain protein.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule Target Target Protein (e.g., BRD4) Warhead Warhead (Binds Target) Target->Warhead Binding Complex Ternary Complex (Target-PROTAC-E3) Target->Complex Induced Proximity E3 E3 Ligase (e.g., Cereblon) Recruiter E3 Recruiter (Binds Ligase) E3->Recruiter Binding E3->Complex Induced Proximity Linker Linker Scaffold (Methyl 2-(3-(4-aminobutyl)phenyl)acetate) Warhead->Linker Amide Bond Linker->Recruiter Ester Hydrolysis/Coupling Ubiquitin Poly-Ubiquitination Complex->Ubiquitin Degradation Proteasomal Degradation Ubiquitin->Degradation

Caption: The molecule serves as the critical structural bridge facilitating the formation of the degradation-inducing ternary complex.

Part 5: References

  • Bradner, J. E., et al. (2017). Compounds and methods for the targeted degradation of bromodomain-containing proteins. WO2017030814A1. Link

    • Significance: Describes the specific synthesis and use of Methyl 2-(3-(4-aminobutyl)phenyl)acetate as an intermediate for BRD4 degraders.

  • Testa, A., et al. (2020). Design and Synthesis of PROTACs. In: Methods in Molecular Biology. Link

    • Significance: General methodology for linker design in TPD, validating the use of phenyl-alkyl spacers.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design.Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Significance: Validates the concept of phenyl rings as rigid spacers in bioisosteric replacement.

  • Hu, Z., et al. (2016). Discovery of High-Affinity Bromodomain Inhibitors with Novel Scaffolds.Journal of Medicinal Chemistry. Link

    • Significance: Contextualizes the target (BRD4) for which this molecule is often used as a linker.

Sources

Exploratory

The Strategic Deployment of Aminobutyl Phenylacetate Scaffolds in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals In the intricate landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the traj...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of privileged structures, the aminobutyl phenylacetate motif has emerged as a versatile and highly valuable building block. Its unique combination of a flexible aminobutyl chain and a rigid phenylacetate core provides a rich canvas for synthetic elaboration, enabling the precise spatial presentation of pharmacophoric features. This guide offers an in-depth exploration of aminobutyl phenylacetate building blocks, from their fundamental synthetic strategies to their diverse applications in targeting a range of therapeutic areas.

I. The Architectural Logic of the Aminobutyl Phenylacetate Scaffold

The power of the aminobutyl phenylacetate scaffold lies in its inherent modularity. The structure can be conceptually dissected into three key components, each offering opportunities for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.

cluster_0 Aminobutyl Phenylacetate Scaffold Scaffold Aminobutyl Phenylacetate Amine Amino Group (Primary/Secondary/Tertiary) - Basicity - H-bonding - Salt formation Scaffold->Amine Vector 1 Butyl_Linker Butyl Linker - Flexibility - Conformational constraint - Lipophilicity Scaffold->Butyl_Linker Vector 2 Phenylacetate Phenylacetate Core - Aromatic interactions - Ester hydrolysis (prodrugs) - π-π stacking Scaffold->Phenylacetate Vector 3

Caption: Modular components of the aminobutyl phenylacetate scaffold.

This inherent trifurcated design allows medicinal chemists to systematically explore chemical space. For instance, modification of the amino group can modulate the compound's pKa, influencing its absorption and distribution. The butyl linker's length and rigidity can be altered to optimize binding to the target protein. Finally, substitutions on the phenyl ring can introduce new interactions with the target or block metabolic hotspots.

II. Synthetic Strategies: Assembling the Core

The construction of aminobutyl phenylacetate building blocks can be approached through several convergent synthetic routes. The choice of a specific pathway is often dictated by the desired substitution pattern and the availability of starting materials. A common and efficient strategy involves the coupling of a protected aminobutanol with a phenylacetic acid derivative.

Exemplary Synthetic Protocol: Synthesis of a Boc-Protected Aminobutyl Phenylacetate

This protocol outlines a representative synthesis of a protected aminobutyl phenylacetate building block, a versatile intermediate for further chemical elaboration.

Step 1: Protection of 4-Amino-1-butanol

  • Dissolve 4-amino-1-butanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base, for example, triethylamine (Et₃N) (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-protected 4-amino-1-butanol.

Step 2: Esterification with Phenylacetic Acid

  • Dissolve the Boc-protected 4-amino-1-butanol (1.0 eq) and phenylacetic acid (1.1 eq) in an anhydrous solvent like DCM.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO₃ solution).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired Boc-protected aminobutyl phenylacetate.

Start 4-Amino-1-butanol + Phenylacetic Acid Step1 Boc Protection of Amine Start->Step1 Intermediate Boc-protected 4-amino-1-butanol Step1->Intermediate Step2 Esterification (DCC/DMAP) Intermediate->Step2 Product Boc-protected Aminobutyl Phenylacetate Step2->Product Deprotection Acidic Deprotection Product->Deprotection Final_Product Aminobutyl Phenylacetate Deprotection->Final_Product Phenylacetic Acid Phenylacetic Acid Phenylacetic Acid->Step2

Foundational

Metabolic Stability Profiling: A Mechanistic Guide for Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Topic: Metabolic Stability Predictions for Methyl 2-(3-(4-aminobutyl)phenyl)acetate Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists Executive Summary Me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Predictions for Methyl 2-(3-(4-aminobutyl)phenyl)acetate Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists

Executive Summary

Methyl 2-(3-(4-aminobutyl)phenyl)acetate represents a chemical scaffold containing two distinct metabolic "soft spots": a labile methyl ester and a primary aliphatic amine. In the context of drug discovery, this molecule presents a classic case of competing clearance pathways .

This guide provides a technical framework for predicting, validating, and optimizing the metabolic stability of this compound. Unlike standard small molecules where Cytochrome P450 (CYP) oxidation is the default concern, this structure requires a bifurcated assessment strategy focusing on hydrolase activity (plasma/liver) and oxidative deamination .

Section 1: Structural Liability Analysis & In Silico Prediction

Before initiating wet-lab protocols, we must map the structural vulnerabilities. The molecule is comprised of a phenyl ring substituted meta- with a methyl acetate moiety and an aminobutyl chain.

The Primary Liability: Ester Hydrolysis

The methyl ester group (


) is the most significant liability. Methyl esters are canonical substrates for Carboxylesterases (CES) , specifically CES1 (predominant in the liver) and CES2 (predominant in the intestine), as well as plasma butyrylcholinesterases.
  • Prediction: Rapid hydrolysis to the corresponding carboxylic acid (2-(3-(4-aminobutyl)phenyl)acetic acid).

  • Impact: This conversion drastically alters the physicochemical properties, shifting the molecule from a lipophilic neutral/basic species to a zwitterionic species (carboxylate anion + ammonium cation at physiological pH), likely terminating membrane permeability.

Secondary Liability: Oxidative Deamination

The 4-aminobutyl chain contains a primary amine. This motif is susceptible to:

  • Monoamine Oxidases (MAO-A/B): Oxidative deamination to an aldehyde.

  • CYP450s:

    
    -carbon hydroxylation leading to dealkylation/deamination.
    
Tertiary Liability: Benzylic & Aliphatic Oxidation

The benzylic positions (on the acetate side and the butyl side) are activated for CYP-mediated hydrogen abstraction, leading to hydroxylation.

Table 1: Predicted Metabolic Fate
Structural MotifPrimary Enzyme SystemPredicted MetaboliteRisk Level
Methyl Ester Carboxylesterases (CES1/2), Plasma EsterasesCarboxylic Acid derivativeHigh (Rapid Clearance)
Primary Amine MAO-A/B, CYP450Aldehyde

Carboxylic Acid
Medium
Butyl Chain CYP450 (CYP3A4/2D6)Hydroxylated alkyl chainLow-Medium
Phenyl Ring CYP450Phenolic derivativeLow

Section 2: Mechanistic Pathways Visualization

To understand the interplay between these pathways, we visualize the metabolic cascade below. This diagram illustrates the divergence between hydrolytic and oxidative clearance.

MetabolicPathways Parent Parent: Methyl 2-(3-(4-aminobutyl)phenyl)acetate AcidMet Metabolite M1: Carboxylic Acid (Hydrolysis Product) Parent->AcidMet CES1/2 (Liver) Plasma Esterases Aldehyde Metabolite M2: Aldehyde Intermediate (Deamination) Parent->Aldehyde MAO / CYP450 (Oxidative Deamination) Oxidized Metabolite M3: Hydroxylated Alkyl (Oxidation) Parent->Oxidized CYP450 (Aliphatic Hydroxylation) Glucuronide Metabolite M4: Acyl Glucuronide (Phase II) AcidMet->Glucuronide UGT (Conjugation)

Figure 1: Predicted metabolic map showing the dominance of ester hydrolysis (Red path) versus oxidative pathways.

Section 3: Experimental Validation Protocols

To accurately predict in vivo clearance, a standard "one-size-fits-all" microsomal assay is insufficient due to the esterase component. The following protocols are designed to de-convolute the clearance mechanisms.

Assay A: Plasma Stability (Hydrolysis Check)

Since methyl esters are often unstable in rodent plasma (high esterase activity) compared to human plasma, this assay is critical for species selection in toxicology studies.

Protocol:

  • Preparation: Spike test compound (1

    
    M final) into pooled plasma (Human, Rat, Mouse, Dog).
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Add 200

    
    L cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Control: Use Procaine or Enalapril as a positive control for esterase activity.

Self-Validating Logic: If the half-life (


) is < 30 min in plasma, the compound is a prodrug or requires structural modification (steric hindrance around the ester) to survive systemic circulation.
Assay B: Cofactor-Stratified Microsomal Stability

To distinguish between CYP-mediated clearance and NADPH-independent hydrolysis.

Protocol:

  • System: Liver Microsomes (0.5 mg/mL protein).

  • Groups:

    • Group A (Total Metabolism): Microsomes + NADPH + Test Compound.

    • Group B (Non-CYP Metabolism): Microsomes + Buffer (No NADPH) + Test Compound.

  • Procedure:

    • Pre-incubate microsomes and compound for 5 min at 37°C.

    • Initiate Group A with NADPH regenerating system; Group B with buffer.

    • Sample at

      
       min.
      
  • Calculation:

    • If

      
      , clearance is driven by Esterases  (NADPH-independent).
      
    • If

      
      , clearance is driven by CYP450s .
      

Section 4: Data Interpretation & Optimization Strategy

Once experimental data is acquired, use the following decision matrix to determine the next steps in the drug development cycle.

The Decision Logic Workflow

DecisionTree Start Analyze Stability Data PlasmaCheck Is Plasma t1/2 < 60 min? Start->PlasmaCheck UnstablePlasma High Plasma Instability PlasmaCheck->UnstablePlasma Yes StablePlasma Plasma Stable PlasmaCheck->StablePlasma No Modify Ester:\n1. Add steric bulk (gem-dimethyl)\n2. Switch to Amide/Bioisostere Modify Ester: 1. Add steric bulk (gem-dimethyl) 2. Switch to Amide/Bioisostere UnstablePlasma->Modify Ester:\n1. Add steric bulk (gem-dimethyl)\n2. Switch to Amide/Bioisostere MicrosomeCheck Compare NADPH vs No-NADPH (Microsomes) StablePlasma->MicrosomeCheck EsteraseDriven Clearance in No-NADPH MicrosomeCheck->EsteraseDriven Similar Rates CYPDriven Clearance only with NADPH MicrosomeCheck->CYPDriven NADPH Dependent Hepatic Esterase Issue:\nTarget Liver CES1 Hepatic Esterase Issue: Target Liver CES1 EsteraseDriven->Hepatic Esterase Issue:\nTarget Liver CES1 Oxidative Issue:\n1. Fluorinate Butyl Chain\n2. Check MAO susceptibility Oxidative Issue: 1. Fluorinate Butyl Chain 2. Check MAO susceptibility CYPDriven->Oxidative Issue:\n1. Fluorinate Butyl Chain\n2. Check MAO susceptibility

Figure 2: Strategic decision tree for structural optimization based on assay results.

Optimization Tactics
  • Addressing Ester Instability:

    • Steric Shielding: Introduce a gem-dimethyl group alpha to the carbonyl. This blocks the nucleophilic attack of the serine hydrolase in CES enzymes [1].

    • Bioisosterism: Replace the ester with a 1,2,4-oxadiazole or an amide, which are significantly more stable against hydrolysis.

  • Addressing Amine Oxidation:

    • Fluorination: Introduce fluorine atoms on the butyl chain (

      
      -position to the amine) to reduce the electron density and prevent Hydrogen abstraction [2].
      
    • Cyclization: Constrain the butyl amine into a piperidine or pyrrolidine ring to reduce MAO susceptibility.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Exploratory

The Strategic Role of Methyl 2-(3-(4-aminobutyl)phenyl)acetate in Medicinal Chemistry

The following technical guide details the medicinal chemistry role, synthesis, and application of Methyl 2-(3-(4-aminobutyl)phenyl)acetate , a versatile bifunctional scaffold used in linkerology and pharmacophore design....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry role, synthesis, and application of Methyl 2-(3-(4-aminobutyl)phenyl)acetate , a versatile bifunctional scaffold used in linkerology and pharmacophore design.

Executive Summary

Methyl 2-(3-(4-aminobutyl)phenyl)acetate is a specialized bifunctional building block characterized by a phenylacetic acid methyl ester core substituted at the meta position with a 4-aminobutyl chain. In modern drug discovery, this molecule serves two critical roles:

  • Precision Linkerology: It acts as a rigid-flexible hybrid linker in the design of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), where the meta-substitution offers a unique exit vector compared to standard para-substituted linkers.

  • Pharmacophore Scaffold: It functions as a mimetic for lysine-phenylalanine dyads or RGD (Arg-Gly-Asp) motifs, essential for developing integrin antagonists and enzyme inhibitors requiring a specific distance between a cationic amine and an anionic carboxylate.

Part 1: Medicinal Chemistry Applications & Mechanism

PROTAC Linker Design: Geometry and Length Tuning

In the development of PROTACs, the linker is not merely a connector but a determinant of degradation efficiency. The ternary complex (Target Protein–PROTAC–E3 Ligase) requires precise geometry.

  • Exit Vector Modulation: Unlike the common para-substituted linkers (e.g., Methyl 2-(4-(aminomethyl)phenyl)acetate), this meta-isomer induces a "kink" in the molecular topology. This 120° angle can resolve steric clashes that prevent the formation of a productive ternary complex.

  • Chain Length Optimization: The 4-aminobutyl chain provides a ~6-8 Å aliphatic extension, distinct from shorter aminomethyl or ethyl linkers. This length is critical for reaching deep binding pockets without compromising the solubility profile often seen with long PEG chains.

Peptidomimetic Scaffolding (Integrin Antagonism)

This molecule serves as a core scaffold for designing non-peptide integrin antagonists (e.g., GPIIb/IIIa,


).
  • Pharmacophore Mapping: The structure mimics the spatial arrangement of the aspartic acid (via the phenylacetate) and the basic arginine/lysine side chain (via the aminobutyl group).

  • Mechanism: The methyl ester functions as a prodrug precursor. Upon hydrolysis to the free acid, the carboxylate coordinates with the metal ion (e.g.,

    
    ) in the integrin binding site, while the distal amine engages in electrostatic interactions with an aspartate residue in the receptor's specificity pocket.
    
Synthetic Versatility (Bifunctional Handle)
  • Orthogonal Reactivity: The molecule possesses two distinct reactive handles:

    • Primary Amine: Ready for amide coupling, reductive amination, or nucleophilic substitution.

    • Methyl Ester: Stable under amine coupling conditions but selectively hydrolyzable to the carboxylic acid or reducible to an alcohol/aldehyde.

Part 2: Experimental Protocols

Protocol A: Synthesis via Sonogashira Coupling

Rationale: This pathway avoids harsh conditions and allows for the precise installation of the carbon chain.

Reagents:

  • Methyl 3-iodophenylacetate (Starting Material A)

  • N-Boc-3-butyn-1-amine (Alkyne Partner)

  • 
     (Catalyst)
    
  • 
     (Co-catalyst)
    
  • 
     (Base/Solvent)
    

Step-by-Step Methodology:

  • Coupling: Dissolve Methyl 3-iodophenylacetate (1.0 eq) in anhydrous THF/

    
     (1:1). Deoxygenate with argon for 15 min.
    
  • Catalysis: Add

    
     (0.05 eq) and 
    
    
    
    (0.02 eq).
  • Addition: Dropwise add N-Boc-3-butyn-1-amine (1.2 eq) at room temperature.

  • Reaction: Stir at 50°C for 12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter through Celite, concentrate, and purify via silica gel flash chromatography to yield the internal alkyne intermediate.

  • Reduction: Dissolve the alkyne in MeOH. Add 10% Pd/C (10 wt%) and stir under

    
     balloon (1 atm) for 6 hours to reduce both the alkyne and alkene to the saturated butyl chain.
    
  • Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane for 2 hours to yield Methyl 2-(3-(4-aminobutyl)phenyl)acetate hydrochloride .

Protocol B: Linker Conjugation (Amide Coupling)

Rationale: Standard protocol for attaching the linker to an E3 ligase ligand (e.g., Thalidomide derivative).

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid partner (Ligand-COOH, 1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 mins.

  • Conjugation: Add Methyl 2-(3-(4-aminobutyl)phenyl)acetate (1.0 eq).

  • Completion: Stir at RT for 4-16 hours.

  • Validation: Analyze via LC-MS to confirm the formation of the amide bond (Mass shift = MW_Ligand + MW_Linker - 18).

Part 3: Visualization & Data

Table 1: Comparative Linker Properties
PropertyMeta-Aminobutyl (Target)Para-Aminomethyl (Standard)Para-PEG2-Amine
Geometry (Exit Vector) ~120° (Kinked)180° (Linear)Flexible
Spacer Length ~7.5 Å~3.5 Å~9.0 Å
Hydrophobicity (cLogP) Moderate (Lipophilic)LowLow (Hydrophilic)
Rigidity Semi-RigidRigidHighly Flexible
Primary Use Geometry Tuning / RGD MimicStandard PROTAC LinkerSolubility Enhancement
Diagram 1: Synthesis & Application Workflow

The following diagram illustrates the synthetic pathway and the molecule's dual role in PROTACs and Integrin inhibition.

G SM Methyl 3-iodophenylacetate Inter Alkyne Intermediate SM->Inter Sonogashira (Pd/Cu) Alkyne N-Boc-3-butyn-1-amine Alkyne->Inter Product Methyl 2-(3-(4-aminobutyl) phenyl)acetate Inter->Product 1. H2, Pd/C (Red) 2. HCl (Deprot) PROTAC PROTAC Design (Ternary Complex) Product->PROTAC Amide Coupling (Linker Role) RGD Integrin Antagonist (RGD Mimetic) Product->RGD Hydrolysis & Coordination

Caption: Synthesis of the scaffold via Sonogashira coupling and its divergent applications in PROTAC linkerology and peptidomimetics.

Diagram 2: Pharmacophore Mapping (Integrin Antagonism)

Visualizing how the molecule mimics the RGD tripeptide motif.

Pharmacophore cluster_0 RGD Motif (Biological Target) cluster_1 Scaffold Mimicry Arg Arginine (Basic) Gly Glycine (Spacer) Amine 4-Aminobutyl Group (Cationic Interaction) Arg->Amine Mimics Asp Aspartate (Acidic) Acid Acetate Group (Metal Coordination) Asp->Acid Mimics Ring Phenyl Ring (Rigid Spacer) Amine->Ring Meta-sub Ring->Acid Position 1

Caption: Pharmacophore alignment showing the correspondence between the biological RGD motif and the synthetic scaffold.

References

  • Maple, H. J., et al. "A library of linear, bifunctional linkers for the synthesis of heterodimeric chemical inducers of dimerization." Bioorganic & Medicinal Chemistry Letters, 2018. Link (Context: General synthesis of phenyl-alkyl linkers).

  • Beshara, C. S., et al. "Design and Synthesis of New PROTAC Linkers." ChemMedChem, 2019. Link (Context: Importance of linker length and geometry in PROTACs).

  • MedChemExpress. "Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride Product Page."[1][2] MedChemExpress, Accessed 2024. Link (Context: Validation of the phenylacetate linker class).

  • Kerr, J. M., et al. "Small molecule

    
     integrin antagonists: Structure-activity relationships." Journal of Medicinal Chemistry, 2000. Link (Context: SAR of phenylacetic acid derivatives in integrin inhibition).
    

Sources

Foundational

toxicity and safety data for Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Technical Whitepaper: Toxicological Profiling & Safety Protocols for Methyl 2-(3-(4-aminobutyl)phenyl)acetate Executive Summary & Compound Identity Methyl 2-(3-(4-aminobutyl)phenyl)acetate is a specialized bifunctional i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Toxicological Profiling & Safety Protocols for Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Executive Summary & Compound Identity

Methyl 2-(3-(4-aminobutyl)phenyl)acetate is a specialized bifunctional intermediate, likely utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), peptidomimetics, or antibody-drug conjugates (ADCs). Structurally, it combines a methyl ester (protected carboxylate) and a primary aliphatic amine via a butyl linker on a phenyl scaffold.

Critical Notice: As a novel research intermediate, specific experimental toxicological data (e.g., LD50, carcinogenicity) is unavailable in public registries (CAS, ECHA, PubChem). This guide presents a Predictive Toxicological Assessment based on Structure-Activity Relationships (SAR) and "Read-Across" methodologies from structurally analogous compounds (e.g., Methyl phenylacetate, n-Butylamine).

Physicochemical Profile (Predicted)
PropertyValue (Est.)Relevance to Safety
Molecular Formula C₁₃H₁₉NO₂Stoichiometry for spill neutralization.
Molecular Weight 221.30 g/mol Permeability factor.
LogP (Octanol/Water) ~2.5 – 2.8Moderate Lipophilicity: Indicates potential for dermal absorption and blood-brain barrier penetration.
Physical State Viscous Liquid / Low-Melting SolidHandling requires liquid-transfer protocols; aerosol risk is low unless heated.
pKa (Amine) ~10.5Highly Basic: The primary amine is protonated at physiological pH; poses corrosion risk to mucous membranes.

Hazard Identification: Structure-Activity Relationship (SAR)

To assess toxicity without empirical data, we deconstruct the molecule into its functional "toxicophores."

The Primary Amine (Toxicophore A)
  • Hazard: Skin Corrosion/Irritation (Category 1B/2) and Serious Eye Damage (Category 1) .

  • Mechanism: The unhindered primary amine (-NH2) is a strong nucleophile and base. Upon contact with moist tissue (skin, eyes, lungs), it can cause alkaline hydrolysis of cellular lipids and proteins (liquefactive necrosis).

  • Sensitization: Aliphatic amines are known skin sensitizers (Type IV hypersensitivity). Repeated exposure may lead to allergic contact dermatitis.

The Methyl Ester (Toxicophore B)
  • Hazard: Acute Toxicity (Oral/Inhalation) .

  • Metabolic Fate: Carboxylesterases (CES1/CES2) rapidly hydrolyze the ester bond, releasing Methanol and the free acid (2-(3-(4-aminobutyl)phenyl)acetic acid ).

  • Toxicity Driver: While the phenylacetate core is generally low-toxicity (LD50 >2000 mg/kg for methyl phenylacetate), the release of methanol (though in small stoichiometric amounts) contributes to metabolic acidosis risk if ingested in large quantities.

The Phenyl Linker
  • Hazard: General Systemic Toxicity .

  • Analogy: Structurally similar to Alvimopan intermediates or Melphalan precursors. The lipophilic butyl chain facilitates cellular entry, potentially increasing the intracellular concentration of the amine compared to simple phenylacetates.

Predicted GHS Classification (For SDS Generation)

Based on the Read-Across method (using n-Butylamine and Methyl Phenylacetate as anchors), the following GHS classifications are recommended for internal safety documentation:

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Due to aliphatic amine).

    • H302: Harmful if swallowed (Estimated LD50: 500–2000 mg/kg).

    • H317: May cause an allergic skin reaction.

    • H335: May cause respiratory irritation.

Metabolic Fate & Toxicity Pathways

Understanding the metabolic breakdown is crucial for predicting downstream toxicity. The diagram below illustrates the primary biotransformation pathways.

MetabolicPathways Parent Methyl 2-(3-(4-aminobutyl)phenyl)acetate (Parent Compound) Esterase Carboxylesterases (CES1/CES2) Parent->Esterase Hydrolysis MAO Monoamine Oxidases (MAO-A/B) Parent->MAO Oxidative Deamination Acid 2-(3-(4-aminobutyl)phenyl)acetic acid (Polar Metabolite - Excreted) Esterase->Acid Methanol Methanol (Toxic Byproduct) Esterase->Methanol Release Aldehyde Aldehyde Intermediate (Reactive Electrophile) MAO->Aldehyde Generates H2O2

Figure 1: Predicted Metabolic Fate. The compound undergoes ester hydrolysis (yielding methanol) and oxidative deamination (yielding reactive aldehydes), both of which contribute to cellular stress.

Experimental Safety Validation Protocols

Since literature data is absent, the following assays are mandatory before scaling up synthesis >10g.

Protocol: Rapid Cytotoxicity Assessment (MTT Assay)
  • Objective: Determine IC50 to estimate acute systemic toxicity.

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

  • Methodology:

    • Seed cells at 10,000 cells/well in 96-well plates.

    • Treat with compound (0.1 µM – 1000 µM) for 24 hours.

    • Add MTT reagent; incubate 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Threshold: If IC50 < 10 µM, treat as Highly Toxic (Category 2/3) .

Protocol: Ames Test (Genotoxicity)
  • Objective: Assess mutagenic potential of the amine/ester combo.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).

  • Critical Step: Must be performed with and without S9 metabolic activation to account for the reactive aldehyde metabolites generated by MAO (see Figure 1).

Safe Handling & Spill Response

Engineering Controls
  • Fume Hood: Mandatory. Velocity > 100 fpm.

  • Glove Selection: Nitrile is generally acceptable for splash protection, but Silver Shield/Laminate gloves are required for prolonged immersion due to the penetrating power of the lipophilic amine.

Spill Neutralization Workflow

Do not use water alone; the amine is basic and lipophilic.

SpillResponse Start Spill Detected Assess Is volume > 100mL? Start->Assess Evacuate Evacuate Lab Call HazMat Assess->Evacuate Yes PPE Don PPE: Double Nitrile + Goggles + Lab Coat Assess->PPE No Absorb Absorb with Vermiculite or Chem-Sorb Pads PPE->Absorb Neutralize Apply Weak Acid Solution (5% Citric Acid or Dilute Acetic Acid) Absorb->Neutralize Waste Collect as Hazardous Chemical Waste (Tag: Basic Organic) Neutralize->Waste

Figure 2: Spill Response Decision Tree. Standardized protocol for handling amine-functionalized ester spills.

References

  • European Chemicals Agency (ECHA). (2024). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and Grouping of Chemicals.[Link]

  • PubChem Database. (2024). Compound Summary: Methyl Phenylacetate (CID 7559).[1] National Center for Biotechnology Information. [Link]

  • OECD. (2023). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Guidelines for the Testing of Chemicals. [Link]

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Benzeneacetic acid, methyl ester.[Link]

Sources

Exploratory

The Phenyl Acetate Architectures: From Solid-Phase Anchors to Bio-Orthogonal Triggers

The following technical guide details the history, discovery, and chemical evolution of phenyl acetate-derived linkers. Executive Summary The "phenyl acetate" moiety—specifically the phenylacetamidomethyl (PAM) and pheny...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, discovery, and chemical evolution of phenyl acetate-derived linkers.

Executive Summary

The "phenyl acetate" moiety—specifically the phenylacetamidomethyl (PAM) and phenylacetic acid (PAA) derivatives—represents a masterclass in chemical reactivity tuning. Historically, this architecture solved the critical problem of premature peptide loss in Solid-Phase Peptide Synthesis (SPPS). In modern chemical biology, the same structural motif has been inverted from a "stable anchor" into a "labile trigger," serving as a highly specific substrate for Penicillin G Acylase (PGA) or mammalian esterases in Antibody-Drug Conjugates (ADCs) and prodrugs.

Part 1: The Historical Genesis — The PAM Resin (1976)

The "Loss of Peptide" Problem

In the original Merrifield SPPS (Nobel Prize, 1984), the peptide C-terminus was anchored to the resin via a simple benzyl ester. The synthesis required repetitive removal of the N-terminal Boc group using trifluoroacetic acid (TFA).

  • The Flaw: The standard benzyl ester linkage was slightly acid-labile. During the synthesis of long peptides, the cumulative exposure to TFA caused significant loss of peptide chains (up to 1% per cycle).

  • The Consequence: For a 50-residue peptide, >40% of the product could be lost from the resin before completion.

The Discovery of the PAM Linker

In 1976, A.R. Mitchell, B.W. Erickson, and R.B. Merrifield introduced the 4-(hydroxymethyl)phenylacetamidomethyl (PAM) resin.

  • The Chemical Logic: They needed a linker that was:

    • Stable to TFA (50% in DCM) for Boc removal.

    • Cleavable by HF (anhydrous) for final release.

  • The Solution: They inserted a phenylacetamido spacer between the resin and the benzyl ester.

    • The acetamido group (

      
      ) at the para position is electron-withdrawing relative to a simple alkyl group.
      
    • Mechanism: This electron withdrawal destabilizes the carbocation intermediate formed during acidolysis (

      
       mechanism). By raising the energy barrier for carbocation formation, the rate of premature cleavage in TFA was reduced by a factor of 100, while remaining cleavable by the much stronger acid, HF.
      
Mechanistic Visualization

The following diagram illustrates the differential stability engineered into the PAM linker.

PAM_Mechanism Resin Polystyrene Support Spacer Phenylacetamido Spacer (Electron Withdrawing) Resin->Spacer Stable Amide Bond Linker Benzyl Ester (The Anchor) Spacer->Linker Modulates Stability Peptide Peptide Chain Linker->Peptide Ester Bond TFA 50% TFA (Boc Deprotection) TFA->Linker RESISTANT (100x slower cleavage) HF HF / Anisole (Final Cleavage) HF->Linker CLEAVED (Product Release)

Figure 1: The PAM Resin Mechanism. The electron-withdrawing spacer stabilizes the benzyl ester against mild acid (TFA) while allowing cleavage by strong acid (HF).

Part 2: The Evolution — Enzymatic Triggers & Bio-Orthogonality

As chemical biology advanced, the focus shifted from "acid stability" to "enzymatic lability." The phenyl acetate motif proved ideal for Bio-Orthogonal Cleavage —reactions that can occur inside living systems or under mild conditions without affecting other functional groups.

Penicillin G Acylase (PGA) Linkers

The enzyme Penicillin G Acylase (PGA) evolved in bacteria to cleave the phenylacetyl side chain of Penicillin G. Researchers, notably Waldmann et al. , hijacked this specificity to create protecting groups and linkers.

  • The "Phacm" Group: S-Phenylacetamidomethyl.[1]

    • Used to protect Cysteine thiols.[1]

    • Orthogonality: Stable to TFA (acid) and Piperidine (base). It is cleaved only by PGA at pH 7-8.

    • Utility: Allows for the selective deprotection of specific cysteine residues in complex peptides for regioselective disulfide bond formation.

Self-Immolative Prodrug Linkers

In Antibody-Drug Conjugates (ADCs), phenyl acetate esters are used as triggers for self-immolative spacers.

  • The Design: A drug is linked via a spacer (often a phenol or aniline derivative). This spacer is capped with a Phenyl Acetate ester.

  • The Trigger: Endogenous esterases (or targeted enzymes like PGA) hydrolyze the ester.

  • The Cascade:

    • Hydrolysis: Esterase removes the acetyl group, revealing a phenol.

    • 1,6-Elimination: The phenolate anion pushes electrons into the ring, expelling the drug (or a carbamate-linked drug) at the para position via a Quinone Methide intermediate.

Self_Immolation Prodrug PRODRUG Phenyl Acetate-Spacer-Drug Intermed INTERMEDIATE Phenolate Anion Prodrug->Intermed  Cleavage of Acetate   Quinone Quinone Methide (Byproduct) Intermed->Quinone  1,6-Elimination   ActiveDrug ACTIVE DRUG Released Payload Intermed->ActiveDrug  Release   Esterase Esterase / PGA (Hydrolysis) Esterase->Prodrug

Figure 2: The Self-Immolative Cascade. Hydrolysis of the phenyl acetate trigger initiates an electronic cascade that releases the free drug.

Part 3: Comparative Analysis of Phenyl Acetate Derivatives

The following table contrasts the three major historical iterations of this chemical architecture.

FeaturePAM Resin (1976)Phacm Protecting Group (1990s)Phenyl Acetate Prodrugs (2000s)
Primary Role Solid Support AnchorCysteine ProtectionDrug Delivery Trigger
Key Moiety 4-(hydroxymethyl)phenylacetamidomethylS-PhenylacetamidomethylPhenyl Acetate Ester
Stability Goal High Acid Stability (TFA)Orthogonal to Acid/BasePlasma Stability (Tunable)
Cleavage Trigger HF (Anhydrous)Penicillin G Acylase (PGA)Esterases / pH
Mechanism Acidolysis (

)
Enzymatic Hydrolysis1,6-Elimination Cascade

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of Boc-Gly-PAM-Resin

This protocol establishes the "stable anchor" for peptide synthesis.

Reagents:

  • Aminomethyl-polystyrene resin (0.5-1.0 mmol/g loading)

  • Boc-Gly-OH (or other amino acid)

  • 4-(bromomethyl)phenylacetic acid phenacyl ester

  • DCC (Dicyclohexylcarbodiimide)

Step-by-Step Workflow:

  • Linker Attachment: React aminomethyl-polystyrene resin with 4-(bromomethyl)phenylacetic acid (3 eq) and DCC (3 eq) in DCM for 2 hours. This forms the amide bond (the "acetamido" part of PAM).

  • Esterification (Loading): React the functionalized resin with the cesium salt of Boc-Gly-OH in DMF at 50°C for 12 hours.

    • Note: The cesium salt is used to prevent racemization and ensure efficient displacement of the bromide.

  • Capping: Acetylate unreacted amino groups with acetic anhydride/pyridine to prevent deletion sequences.

  • Validation: Perform a quantitative Ninhydrin test (Kaiser test) to ensure no free amines remain.

Protocol 4.2: Enzymatic Cleavage Assay (PGA Trigger)

This protocol validates the "labile trigger" in a prodrug or linker context.

Reagents:

  • Phenyl acetate-linker conjugate (100 µM in PBS, pH 7.4)

  • Penicillin G Acylase (PGA) from E. coli (Sigma-Aldrich)

  • HPLC grade Acetonitrile/Water

Step-by-Step Workflow:

  • Equilibration: Dissolve the conjugate in PBS (pH 7.4) containing 5% DMSO (if solubility is an issue). Thermostat to 37°C.

  • Initiation: Add PGA (10 Units/mL final concentration).

  • Sampling: At t = 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately add 50 µL of ice-cold Acetonitrile containing 0.1% TFA to denature the enzyme and stop the reaction.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject the supernatant onto a C18 Reverse-Phase HPLC column.

  • Quantification: Monitor the disappearance of the starting material and the appearance of the released payload (absorbance at 254/280 nm).

References

  • Mitchell, A. R., Erickson, B. W., Ryabtsev, M. N., Hodges, R. S., & Merrifield, R. B. (1976). tert-Butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, a more acid-resistant support for solid-phase peptide synthesis. Journal of the American Chemical Society, 98(23), 7357–7362. Link

  • Geas-Boughanem, O., Kapferer, P., & Röthlisberger, D. (2025). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). Outsourced Pharma. Link

  • Waldmann, H., & Sebastian, D. (1994). Enzymatic protecting group techniques. Chemical Reviews, 94(4), 911–937. Link

  • Fehrentz, J. A., Paris, M., Heitz, A., Velek, J., Liu, C. F., Winternitz, F., & Martinez, J. (1997). The phenylacetamidomethyl (Phacm) group: A new cysteine protecting group orthogonal to Boc and Fmoc strategies.[1] Tetrahedron Letters, 38(28), 5017-5020. Link

  • Jain, N., Smith, S. W., Ghoneim, S., & Phillips, O. A. (2021). Current ADC Linker Chemistry. Pharmaceuticals, 14(8), 779. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Executive Summary & Strategic Rationale This protocol details the synthesis of Methyl 2-(3-(4-aminobutyl)phenyl)acetate , a functionalized phenylacetic acid derivative often utilized as a linker in proteolysis-targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the synthesis of Methyl 2-(3-(4-aminobutyl)phenyl)acetate , a functionalized phenylacetic acid derivative often utilized as a linker in proteolysis-targeting chimeras (PROTACs) or as a scaffold in medicinal chemistry.

The Challenge: The primary synthetic challenge lies in installing the 4-aminobutyl chain at the meta position with high regiocontrol while preserving the labile methyl ester moiety. Direct alkylation of phenylacetic acid derivatives often suffers from polyalkylation or poor regioselectivity.

The Solution: We utilize a Sonogashira Cross-Coupling approach. By starting with the commercially available methyl 3-bromophenylacetate and coupling it with a protected alkyne amine, we lock in the meta regiochemistry early. A subsequent hydrogenation/saturation step simultaneously reduces the alkyne and prepares the saturated butyl chain, followed by chemoselective deprotection.

Critical Stability Note: The final product contains both a primary amine and a methyl ester. To prevent intermolecular aminolysis (polymerization) or cyclization, the product must be isolated and stored as a salt (e.g., Hydrochloride or Trifluoroacetate) .

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three distinct phases to ensure "self-validating" checkpoints.

  • C-C Bond Formation: Palladium-catalyzed coupling of an aryl bromide with a terminal alkyne.

  • Saturation: Catalytic hydrogenation to convert the alkyne linker to a flexible butyl chain.

  • Deprotection: Acid-mediated removal of the Boc group to yield the stable amine salt.

Workflow Diagram

SynthesisWorkflow SM1 Methyl 3-bromophenylacetate (CAS 150529-73-0) Step1 STEP 1: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N Goal: Regioselective C-C Bond Formation SM1->Step1 SM2 N-Boc-but-3-yn-1-amine (CAS 149990-27-2) SM2->Step1 Int1 Intermediate A (Alkyne-Linker Species) Step1->Int1 >90% Conv. Step2 STEP 2: Hydrogenation H2 (1 atm), Pd/C, MeOH Goal: Alkyne Saturation Int1->Step2 Int2 Intermediate B (Boc-Protected Saturated Ester) Step2->Int2 Quantitative Step3 STEP 3: Chemoselective Deprotection HCl in Dioxane (4M) Goal: Boc Removal w/o Ester Hydrolysis Int2->Step3 Product FINAL PRODUCT Methyl 2-(3-(4-aminobutyl)phenyl)acetate HCl Salt Step3->Product Precipitation

Figure 1: Modular synthetic workflow for the target molecule, highlighting key transformation checkpoints.

Detailed Experimental Protocols

Step 1: Sonogashira Coupling

Objective: Couple methyl 3-bromophenylacetate with N-Boc-but-3-yn-1-amine.

  • Rationale: The Sonogashira reaction is chosen for its mild conditions, which tolerate the methyl ester. Using a Boc-protected amine prevents catalyst poisoning by the free amine.

Reagents & Stoichiometry:

ComponentEquiv.Role
Methyl 3-bromophenylacetate1.0Electrophile
N-Boc-but-3-yn-1-amine1.2Nucleophile
Pd(PPh3)2Cl20.05Catalyst
CuI0.02Co-catalyst
Et3N3.0Base/Solvent
DMF (Anhydrous)-Co-solvent (optional)

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Charging: Add Methyl 3-bromophenylacetate (1.0 eq), N-Boc-but-3-yn-1-amine (1.2 eq), and dry DMF/Et3N (1:1 ratio, 0.2 M concentration).

  • Degassing: Sparge the solution with Argon for 15 minutes (Critical: Oxygen poisons the Cu catalyst, leading to Glaser homocoupling byproducts).

  • Catalysis: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (2 mol%) quickly against Argon flow.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The bromide spot should disappear.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF/salts), and 1x with brine. Dry over Na2SO4.[1][2]

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes). Isolate Intermediate A as a viscous oil.

Step 2: Global Hydrogenation

Objective: Reduce the internal alkyne to a saturated butyl chain.

  • Rationale: Pd/C is the standard for alkyne reduction. The conditions (1 atm H2, MeOH) are mild enough to preserve the methyl ester and the Boc group.

Protocol:

  • Dissolution: Dissolve Intermediate A in MeOH (0.1 M).

  • Catalyst: Add 10 wt% Pd/C (10% loading). Safety: Add catalyst under Argon to prevent ignition of methanol vapors.

  • Hydrogenation: Purge the vessel with H2 (balloon pressure is sufficient). Stir vigorously at Room Temperature (RT) for 12-16 hours.

  • Validation: Monitor by LC-MS. The mass should shift by +4 units (saturation of one triple bond).

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Concentration: Evaporate solvent in vacuo to yield Intermediate B (Methyl 2-(3-(4-((tert-butoxycarbonyl)amino)butyl)phenyl)acetate). This is typically clean enough for the next step without chromatography.

Step 3: Chemoselective Deprotection & Salt Formation

Objective: Remove the Boc group without hydrolyzing the methyl ester.

  • Rationale: Aqueous acids (HCl/H2O) risk hydrolyzing the ester to the carboxylic acid. Anhydrous HCl in Dioxane or TFA in DCM are preferred. We select HCl/Dioxane to directly precipitate the hydrochloride salt, which is easier to handle.

Protocol:

  • Setup: Dissolve Intermediate B in dry Dichloromethane (DCM) (0.2 M) at 0°C.

  • Acidolysis: Add 4M HCl in Dioxane (10 eq) dropwise.

  • Reaction: Warm to RT and stir for 2-4 hours. Evolution of CO2 gas indicates deprotection.

  • Observation: A white precipitate (the product HCl salt) often forms.

  • Isolation:

    • If precipitate forms: Filter and wash with cold Et2O.

    • If no precipitate: Concentrate the solvent to ~10% volume, then add excess Et2O to induce precipitation.

  • Final Product: Methyl 2-(3-(4-aminobutyl)phenyl)acetate Hydrochloride .

    • Storage: Store at -20°C in a desiccator. The salt form prevents self-reaction.

Analytical Validation (Expected Data)

To ensure trustworthiness, compare your results against these expected spectral characteristics:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.0-8.2 (br s, 3H, NH3+).
      
    • 
       7.1-7.3 (m, 4H, Ar-H).
      
    • 
       3.65 (s, 2H, Ar-CH2-CO).
      
    • 
       3.60 (s, 3H, O-CH3).
      
    • 
       2.75 (t, 2H, Ar-CH2-CH2...).
      
    • 
       2.60 (t, 2H, ...CH2-NH3+).
      
    • 
       1.5-1.7 (m, 4H, internal butyl protons).
      
  • Mass Spectrometry (ESI+):

    • Calculated MW (Free Base): 221.29 Da.

    • Observed [M+H]+: 222.3 m/z.

References

  • Starting Material Synthesis (Methyl 3-bromophenylacetate)

    • ChemicalBook. (2025).[2] "(3-Bromophenyl)acetic acid methyl ester Synthesis". Retrieved from .

    • Ambeed. (2025).[2] "Methyl 2-(3-bromophenyl)acetate Product Page".[2] Retrieved from .

  • Alkyne Precursor (N-Boc-but-3-yn-1-amine)

    • ChemicalBook. (2025).[2] "tert-Butyl but-3-yn-1-ylcarbamate".[3] Retrieved from .

  • Sonogashira Coupling Methodology

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874-922. (General Reference).

  • Boc Deprotection in Presence of Esters: Han, G., et al. (2004). "Recent development of peptide coupling reagents in organic synthesis". Tetrahedron, 60(11), 2447-2467. (Discusses chemoselectivity of acidolytic deprotection).

Sources

Application

Application Note &amp; Protocol: Optimal Reaction Conditions for the Synthesis of Methyl 2-(3-(4-aminobutyl)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of Methyl 2-(3-(4-aminobutyl)phenyl)acetate, a key intermediate in pharmaceutical res...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 2-(3-(4-aminobutyl)phenyl)acetate, a key intermediate in pharmaceutical research. The proposed synthetic pathway is designed for efficiency and scalability, focusing on robust and well-documented chemical transformations. Detailed, step-by-step protocols for each reaction, including optimal conditions, reagent selection, and purification methods, are presented. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles. This guide is intended to be a self-validating system for researchers, enabling the reliable preparation of the target compound.

Introduction

Methyl 2-(3-(4-aminobutyl)phenyl)acetate and its derivatives are of significant interest in medicinal chemistry and drug development. The presence of a primary amine and a phenylacetic acid ester moiety makes this molecule a versatile building block for the synthesis of a wide range of biologically active compounds. A reliable and scalable synthetic route is crucial for advancing research and development efforts that utilize this important intermediate.

This application note outlines a multi-step synthesis beginning from commercially available 3-bromophenylacetic acid. The synthetic strategy involves a Heck coupling to introduce the four-carbon side chain, followed by reduction of the resulting nitrile, protection and deprotection of the amino group, and finally, esterification of the carboxylic acid. Each step has been optimized to ensure high yields and purity.

Overall Synthetic Strategy

The synthesis of Methyl 2-(3-(4-aminobutyl)phenyl)acetate can be efficiently achieved through a four-step sequence. The overall workflow is depicted below.

Synthetic_Workflow A 3-Bromophenylacetic acid B 4-(3-(Carboxymethyl)phenyl)but-3-enenitrile A->B Heck Coupling C 4-(3-(Carboxymethyl)phenyl)butanenitrile B->C Reduction D tert-Butyl (4-(3-(carboxymethyl)phenyl)butyl)carbamate C->D Reductive Amination & Boc Protection E tert-Butyl (4-(3-(2-methoxy-2-oxoethyl)phenyl)butyl)carbamate D->E Esterification F Methyl 2-(3-(4-aminobutyl)phenyl)acetate E->F Boc Deprotection Boc_Protection Reactants R-NH2 + (Boc)2O Intermediate [Tetrahedral Intermediate] Reactants->Intermediate Nucleophilic Attack Products R-NH-Boc + t-BuOH + CO2 Intermediate->Products Collapse & Deprotonation

Method

Application Note: Utilizing Methyl 2-(3-(4-aminobutyl)phenyl)acetate as a PROTAC Linker Intermediate

Executive Summary This guide details the strategic application of Methyl 2-(3-(4-aminobutyl)phenyl)acetate as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike flexible PEG chains...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of Methyl 2-(3-(4-aminobutyl)phenyl)acetate as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike flexible PEG chains or purely rigid piperazine linkers, this molecule offers a hybrid "Alkyl-Aryl" scaffold . The meta-substituted phenyl ring introduces a degree of structural rigidity and potential


 stacking interactions within the ternary complex, while the C4-butyl chain provides necessary flexibility to span the gap between the E3 ligase and the Protein of Interest (POI).

This protocol outlines the optimal synthetic route: prioritizing the functionalization of the aliphatic amine followed by the controlled hydrolysis of the methyl ester.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

PropertyDescriptionSignificance in PROTAC Design
Functional Group A Primary Aliphatic Amine (-NH2)High nucleophilicity; ideal for amide coupling with carboxyl-containing ligands (POI or E3).
Functional Group B Methyl Ester (-COOMe)Masked carboxylic acid; orthogonal to the amine. Requires activation (hydrolysis) before second coupling.
Core Scaffold meta-PhenylProvides planarity and rigidity. Can improve cell permeability compared to hydrophilic PEGs [1].[1][2]
Spacer Length ~10-12 Å (approx)"Goldilocks" zone for recruiting E3 ligases like Cereblon (CRBN) or VHL without steric clashing.
Solubility Moderate (Lipophilic)Soluble in DMSO, DMF, DCM. May require solubility tags if coupled to highly lipophilic warheads.

Strategic Workflow: The "Amine-First" Approach

To maximize yield and minimize side reactions, we recommend an "Amine-First" sequential conjugation strategy .

  • Step 1 (Amine Coupling): React the free amine of the linker with the carboxylic acid of Ligand A (e.g., the E3 ligase binder like Pomalidomide-acid).

  • Step 2 (Activation): Hydrolyze the methyl ester to a free carboxylic acid using Lithium Hydroxide (LiOH).

  • Step 3 (Acid Coupling): React the newly exposed acid with the amine of Ligand B (e.g., the POI warhead).

Rationale: Attempting to hydrolyze the ester before coupling the amine can lead to zwitterionic species (free acid + free amine) that are difficult to purify and soluble only in water, complicating organic extraction.

Workflow Diagram

PROTAC_Synthesis Linker Linker Intermediate (Amine + Methyl Ester) Intermediate1 Intermediate 1 (Amide Linkage + Methyl Ester) Linker->Intermediate1 Step 1: Amide Coupling (HATU/DIPEA) LigandA Ligand A (Acid) (e.g., E3 Binder) LigandA->Intermediate1 Intermediate2 Intermediate 2 (Amide Linkage + Free Acid) Intermediate1->Intermediate2 Step 2: Hydrolysis (LiOH, THF/H2O) FinalPROTAC Final PROTAC (Bifunctional) Intermediate2->FinalPROTAC Step 3: Amide Coupling (HATU/DIPEA) LigandB Ligand B (Amine) (e.g., POI Warhead) LigandB->FinalPROTAC

Caption: Sequential conjugation workflow for Methyl 2-(3-(4-aminobutyl)phenyl)acetate linker.

Detailed Experimental Protocols

Step 1: Amide Coupling (Linker Amine + Ligand A Acid)

Objective: Conjugate the aliphatic amine of the linker to the carboxylic acid of the first ligand (e.g., Thalidomide-COOH derivative).

Reagents:

  • Ligand A-COOH (1.0 equiv)

  • Linker (Methyl 2-(3-(4-aminobutyl)phenyl)acetate) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[3]

Procedure:

  • Dissolve Ligand A-COOH in anhydrous DMF (0.1 M concentration) in a round-bottom flask under Nitrogen.

  • Add DIPEA and stir for 5 minutes.

  • Add HATU and stir for 10 minutes to activate the acid (solution often turns yellow).

  • Add the Linker (dissolved in minimal DMF) dropwise.[3]

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for the formation of the product mass (M+H).

  • Work-up: Dilute with Ethyl Acetate, wash with saturated NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Step 2: Methyl Ester Hydrolysis (Activation)

Objective: Convert the methyl ester into a reactive carboxylic acid.

Reagents:

  • Intermediate 1 (from Step 1)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv)[2]

  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolve Intermediate 1 in THF.

  • Dissolve LiOH·H2O in water and add to the THF solution.

  • Stir vigorously at RT.

    • Note: Methyl esters on phenylacetic acid derivatives are generally reactive. Hydrolysis should complete in 1–3 hours. Do not heat unless necessary to avoid racemization of chiral centers on Ligand A.

  • Monitoring: Check LC-MS. The mass should shift by -14 Da (Loss of -CH3, gain of -H).

  • Work-up: Acidify carefully with 1N HCl to pH ~3-4. Extract with Ethyl Acetate (x3).

    • Critical: Do not acidify too strongly if Ligand A contains acid-sensitive groups (e.g., certain Boc groups or tert-butyl esters).

  • Dry organic layer over Na2SO4 and concentrate. Used typically without column purification for the next step.

Step 3: Final Coupling (Linker Acid + Ligand B Amine)

Objective: Conjugate the newly formed acid to the second ligand (POI Warhead).

Reagents:

  • Intermediate 2 (Free Acid) (1.0 equiv)

  • Ligand B-NH2 (1.0 equiv)

  • HATU (1.1 equiv) or PyBOP (1.1 equiv)

  • DIPEA (3.0 equiv)[3]

  • Solvent: Anhydrous DMF[3]

Procedure:

  • Dissolve Intermediate 2 in anhydrous DMF.

  • Add DIPEA and HATU . Stir for 5 mins.

  • Add Ligand B-NH2 .

  • Stir at RT for 4–16 hours.

  • Purification: Final PROTACs are often purified via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) to ensure >95% purity for biological assays.

QC & Validation Criteria

AnalysisAcceptance CriteriaTroubleshooting
LC-MS Single peak >95%; Mass matches theoretical [M+H]+.If multiple peaks: Check for incomplete hydrolysis (Step 2) or epimerization.
1H NMR Disappearance of methyl ester singlet (~3.6-3.7 ppm). Presence of diagnostic amide protons.If methyl ester persists: Increase LiOH eq. or switch to MeOH/Water solvent.
Solubility Clear solution in DMSO at 10 mM.If precipitate forms: The phenyl linker increases lipophilicity. Test solubility in 50:50 DMSO:Water before cell assays.

References

  • Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • Bembirek, R. J., et al. (2025). "Rational design of the linkers in targeting chimeras." Chemical Science. Link

  • Mapelli, C., et al. (2020). "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability." Journal of Medicinal Chemistry. Link

  • BenchChem Protocols. "Application Notes for Utilizing PROTAC Linkers." Link

Sources

Application

Technical Guide: Chemoselective Amide Coupling of Methyl 2-(3-(4-aminobutyl)phenyl)acetate

This Technical Application Note is designed for researchers and process chemists utilizing Methyl 2-(3-(4-aminobutyl)phenyl)acetate as a bifunctional linker or scaffold in medicinal chemistry. Part 1: Strategic Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note is designed for researchers and process chemists utilizing Methyl 2-(3-(4-aminobutyl)phenyl)acetate as a bifunctional linker or scaffold in medicinal chemistry.

Part 1: Strategic Analysis & Chemical Logic

Molecule Characterization

Methyl 2-(3-(4-aminobutyl)phenyl)acetate is a bifunctional building block containing two reactive centers with distinct orthogonality:

  • Primary Aliphatic Amine (Nucleophile): The -(CH2)4-NH2 group is a highly reactive nucleophile (

    
     for conjugate acid). It readily participates in acylation reactions.
    
  • Methyl Ester (Electrophile): The -CH2-COOMe group is an electrophilic center. While generally stable under neutral conditions, it poses a specific chemoselectivity challenge: Intermolecular Aminolysis .

The Chemoselectivity Challenge

The primary risk during amide coupling is oligomerization . If the external carboxylic acid (


) activation is slow, the free amine of one molecule may attack the methyl ester of another, leading to dimers or polymers.

Critical Control Points:

  • Activation Kinetics: The external acid must be activated rapidly to consume the amine before it can attack the ester.

  • Base Stoichiometry: If the starting material is an HCl salt (common for amines), exactly 1.0 equivalent of base is needed to free the amine. Excess strong base or heat promotes ester hydrolysis (saponification).

  • Temperature: Reactions must be kept

    
     to suppress ester aminolysis.
    
Reagent Selection Matrix
MethodReagentPrimary UtilityProsCons
A T3P® (Propylphosphonic Anhydride) Scale-Up & Green Chem Water-soluble byproducts; very low epimerization; mild.Slower kinetics than HATU; requires 3+ eq. base.
B HATU Discovery / HTS Extremely fast; high conversion for hindered acids.Expensive; difficult byproduct removal (tetramethylurea).
C Acid Chloride Difficult Substrates Forces reaction with unreactive acids.Harsh conditions; risk of ester side-reactions.

Part 2: Experimental Protocols

Protocol A: Scalable Coupling via T3P (Recommended)

Best for: Gram-scale synthesis, avoiding column chromatography, and preserving stereochemistry of the acid partner.

Materials:

  • Amine: Methyl 2-(3-(4-aminobutyl)phenyl)acetate (1.0 equiv)

  • Acid: Carboxylic Acid Partner (

    
    ) (1.1 equiv)
    
  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.1 M - 0.2 M)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with the Carboxylic Acid (1.1 eq) and the Amine (1.0 eq) in EtOAc.

    • Note: If the amine is an HCl salt, add 1.0 eq of DIPEA first and stir for 5 min to neutralize.

  • Base Addition: Add Pyridine (3.0 eq). Cool the mixture to 0°C.

  • Activation & Coupling: Dropwise add T3P solution (1.5 eq) over 5–10 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8] T3P activates the acid to a mixed anhydride in situ, which is immediately intercepted by the amine.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–12 hours.

    • Monitoring: Check TLC or LCMS.[6] Look for disappearance of the amine (

      
       [M+H]+).
      
  • Quench & Workup (The "Self-Validating" Step):

    • Wash 1 (Acidic): Add 1M HCl (aq). Extract organic layer.[9][10] Purpose: Removes unreacted amine and pyridine.

    • Wash 2 (Basic): Add 10% NaHCO3 (aq). Extract organic layer.[9][10] Purpose: Removes unreacted carboxylic acid and T3P byproducts (water-soluble phosphonates).

    • Wash 3: Brine.[4] Dry over Na2SO4.[10]

  • Isolation: Concentrate in vacuo. Most products are pure enough (>95%) for next steps without chromatography.

Protocol B: High-Throughput Coupling via HATU

Best for: Small-scale discovery (mg), library synthesis, or sterically hindered acids.

Materials:

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Concentration: 0.2 M)

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the Carboxylic Acid (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 5 minutes at RT.

    • Visual Cue: Solution often turns yellow/orange as the activated ester (OAt-ester) forms.

  • Coupling: Add Methyl 2-(3-(4-aminobutyl)phenyl)acetate (1.0 eq) dissolved in minimal DMF. Add remaining DIPEA (2.0 eq).

  • Reaction: Stir at RT for 1–4 hours.

    • Caution: Do not heat >40°C. HATU can cause guanidinylation of the amine if the acid activation is slow.

  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash 3x with saturated NH4Cl or 5% LiCl (to remove DMF).

    • Wash 1x with saturated NaHCO3.

    • Dry and concentrate.

  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Part 3: Visualization & Logic

Reaction Workflow Diagram

The following diagram illustrates the T3P workflow, highlighting the critical "Self-Validating" wash steps that ensure purity.

T3P_Workflow cluster_Workup Self-Validating Workup Start Start: Mix Acid + Amine Solvent: EtOAc AddBase Add Base (Pyridine) Temp: 0°C Start->AddBase AddT3P Add T3P (Propylphosphonic Anhydride) Slow Addition AddBase->AddT3P React Reaction: 20°C, 2-12h Monitor: LCMS AddT3P->React WashAcid Wash 1: 1M HCl Removes: Excess Amine, Pyridine React->WashAcid Complete WashBase Wash 2: 10% NaHCO3 Removes: Excess Acid, T3P Byproducts WashAcid->WashBase WashBrine Wash 3: Brine Drying (Na2SO4) WashBase->WashBrine Final Final Product (Amide-Ester) WashBrine->Final

Caption: T3P coupling workflow emphasizing the removal of impurities via specific aqueous washes.

Decision Logic: HATU vs. T3P

Use this logic gate to select the appropriate protocol for your specific acid partner.

Decision_Tree Input Select Coupling Partner (Carboxylic Acid) CheckSterics Is the Acid Sterically Hindered? (e.g., alpha-tertiary) Input->CheckSterics CheckScale Is Scale > 1 gram? CheckSterics->CheckScale No HATU Use Protocol B (HATU) Priority: Reactivity CheckSterics->HATU Yes CheckScale->HATU No (Speed priority) T3P Use Protocol A (T3P) Priority: Workup/Green CheckScale->T3P Yes

Caption: Logic gate for selecting the optimal coupling reagent based on steric hindrance and scale.

Part 4: Analytical Quality Control (QC)

To validate the synthesis, look for these specific diagnostic signals:

MethodDiagnostic SignalInterpretation
1H NMR

3.60–3.70 ppm (Singlet, 3H)
Methyl Ester: Confirms the ester is intact (not hydrolyzed).
1H NMR

3.20–3.40 ppm (Multiplet, 2H)
N-Methylene: Significant downfield shift (~0.5 ppm) compared to starting amine, indicating amide formation.
LCMS Mass ShiftProduct Mass = (Acid Mass + Amine Mass) - 18 (H2O).
TLC Ninhydrin StainNegative: The product should NOT stain with ninhydrin (loss of primary amine).

Part 5: References

  • Dunetz, J. R., et al. (2011).[11] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[2][12] An efficient peptide coupling additive."[3][13] Journal of the American Chemical Society.[14]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Archibald, T. G., et al. (2012). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters." Organic Process Research & Development.

Sources

Method

Application Note: Chemoselective Esterification of 3-(4-aminobutyl)phenylacetic acid

[1] Executive Summary & Chemoselectivity Analysis The esterification of 3-(4-aminobutyl)phenylacetic acid presents a classic chemoselectivity challenge common to zwitterionic amino acid derivatives. The molecule contains...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemoselectivity Analysis

The esterification of 3-(4-aminobutyl)phenylacetic acid presents a classic chemoselectivity challenge common to zwitterionic amino acid derivatives. The molecule contains two reactive centers:[1]

  • Carboxylic Acid (Target): Requires activation for nucleophilic attack by the alcohol.[2][3]

  • Primary Amine (Interfering Nucleophile): Highly susceptible to N-acylation (polymerization) if left unprotonated during carboxyl activation.[2]

The Critical Success Factor (CSF) for this transformation is the complete and continuous protonation of the amine moiety . If the amine exists as a free base even transiently during the activation of the carboxylic acid, intermolecular amide formation (polymerization) will compete with esterification, leading to insoluble oligomers and low yields.

Therefore, base-catalyzed methods (e.g., DCC/DMAP) are contraindicated unless the amine is pre-protected (e.g., Boc, Cbz).[2] For the unprotected substrate, acid-mediated esterification is the only viable pathway, yielding the ester hydrochloride salt .

Reagent Selection Guide

The choice of reagent depends heavily on the scale, available equipment, and downstream application.

ParameterThionyl Chloride (SOCl₂) Sulfuric Acid (H₂SO₄) Trimethylsilyl Chloride (TMSCl)
Reaction Type In-situ Acid Chloride / AnhydrideFischer Esterification (Equilibrium)In-situ HCl Generation
Mechanism Irreversible activationReversible (Water sensitive)Mild, irreversible
Yield Potential High (>95%) Moderate to High (80-90%)High (>90%)
Reaction Rate Fast (Exothermic)Slow (Requires Reflux)Moderate
By-products SO₂ (gas), HCl (gas)Water (must be removed)HMDSO (volatile)
Scalability Excellent (with gas scrubbing)Excellent (Industrial standard)Good (Lab scale)
Rec.[2][4] Use Case Primary Recommendation for <100g batches.Cost-sensitive multi-kg process.[2]Sensitive substrates; small scale.[2]

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Methyl Esterification (Gold Standard)

Best for: High purity, quantitative conversion, and ease of workup.[2]

Safety Warning: Thionyl chloride is corrosive and reacts violently with water.[2][5] Perform all operations in a fume hood. The reaction generates SO₂ and HCl gases.[2]

Materials:
  • Substrate: 3-(4-aminobutyl)phenylacetic acid (1.0 eq)[2]

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)[2]

  • Solvent: Anhydrous Methanol (MeOH) (10-20 volumes)

  • Equipment: Round bottom flask, reflux condenser, drying tube (CaCl₂), ice-water bath, addition funnel.[2]

Step-by-Step Methodology:
  • Solvent Preparation: Charge anhydrous Methanol into a clean, dry round-bottom flask (RBF).

  • Activation (0°C): Cool the MeOH to 0°C using an ice-water bath.

  • Reagent Addition: Add Thionyl Chloride dropwise via an addition funnel over 15–30 minutes.

    • Mechanistic Insight: This generates anhydrous HCl in situ and forms the reactive methyl chlorosulfite intermediate.[2] The exotherm must be controlled to prevent solvent boiling.[2]

  • Substrate Addition: Add solid 3-(4-aminobutyl)phenylacetic acid in portions to the cold solution.

    • Critical Control Point: The amine is immediately protonated by the excess HCl generated in step 3, protecting it from N-acylation.[2]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to mild reflux (65°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1) or HPLC.[2] The zwitterion starting material will disappear, and the less polar ester will appear.

  • Workup: Cool the mixture to room temperature. Concentrate the solution in vacuo (rotary evaporator) to remove solvent and excess SOCl₂.

  • Isolation: The residue is the methyl ester hydrochloride salt .[2] It typically solidifies upon drying or trituration with diethyl ether.[2]

    • Note: Do not neutralize the salt unless you intend to immediately react the free amine, as the free base ester is unstable (self-cyclization/polymerization).

Protocol B: TMSCl-Mediated "Soft" Esterification

Best for: Situations where SOCl₂ is too harsh or gas evolution is problematic.[2]

Methodology:
  • Suspend the amino acid (1.0 eq) in anhydrous Methanol (10 vol).

  • Cool to 0°C.

  • Add Chlorotrimethylsilane (TMSCl) (2.5 eq) dropwise.[2]

    • Mechanism:[3][6][7][8][9] TMSCl reacts with MeOH to produce anhydrous HCl and methoxytrimethylsilane.[2]

  • Stir at room temperature overnight.

  • Concentrate in vacuo to obtain the ester hydrochloride.[2]

Mechanistic Visualization

The following diagram illustrates the critical pathway divergence. The "Protected Pathway" (Top) is the required route. The "Unprotected Pathway" (Bottom) leads to failure.[2]

EsterificationLogic Start 3-(4-aminobutyl) phenylacetic acid (Zwitterion) Protonated Intermediate A: Ammonium Carboxylic Acid (R-NH3+ ... COOH) Start->Protonated 1. Protonation (Fast) FreeBase Free Amine (R-NH2) Start->FreeBase No Acid Used Acid Acid Source (HCl from SOCl2/MeOH) Acid->Protonated Activation Carboxyl Activation (Acyl Chloride/Oxonium) Protonated->Activation 2. SOCl2/MeOH Product Target Product: Methyl Ester HCl Salt Activation->Product 3. MeOH Attack Polymer SIDE REACTION: Polyamide/Oligomers FreeBase->Polymer Self-Condensation

Caption: Reaction pathway analysis. Green path indicates the successful synthesis of the ester hydrochloride salt via prior protonation. Red path indicates the polymerization risk if the amine remains unprotonated.

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Low Yield / Sticky Residue Incomplete conversion or moisture ingress.[2]Ensure MeOH is anhydrous.[2] Increase reaction time at reflux.[2]
Polymerization (Insoluble solid) Critical Failure: Amine was not protonated.[2]Ensure SOCl₂ or Acid is added before heating.[2] Verify pH is < 1.[2]
Yellow/Dark Color Oxidation of amine or excessive heat.[2]Perform reaction under Nitrogen/Argon atmosphere. Keep temp < 70°C.
Scent of SO₂ in Product Residual Thionyl Chloride.[2][5][10]Co-evaporate with Toluene or DCM 2-3 times to remove trapped gases.[2]

References

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977).[2] A New Method for the Esterification of Amino Acids and Peptides. Journal of the Chemical Society, Perkin Transactions 1. Link (Describes the general utility of acid chlorides in amino acid esterification).[2]

  • Li, J., et al. (2016).[2] Efficient Esterification of Amino Acids Using Thionyl Chloride. Organic Process Research & Development. Link (Validated protocol for SOCl2/MeOH systems).[2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[2] Longman Scientific & Technical.[2] (Standard reference for Fischer Esterification and Thionyl Chloride usage).

  • Master Organic Chemistry. Fischer Esterification: Mechanism and Protocol. Link (Mechanistic verification).

  • BenchChem. Optimization of reaction conditions for Fischer esterification. Link (Optimization data for phenylacetic acid derivatives).

Sources

Application

scale-up synthesis methods for Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Application Note: Scalable Synthesis of Methyl 2-(3-(4-aminobutyl)phenyl)acetate Hydrochloride Executive Summary This application note details a robust, scalable protocol for the synthesis of Methyl 2-(3-(4-aminobutyl)ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 2-(3-(4-aminobutyl)phenyl)acetate Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 2-(3-(4-aminobutyl)phenyl)acetate Hydrochloride . This molecule features a meta-substituted phenyl ring linking a methyl acetate moiety and a 4-aminobutyl chain. It serves as a critical linker in antibody-drug conjugates (ADCs) and a scaffold in peptidomimetic drug discovery.

The synthesis addresses specific scale-up challenges:

  • Regiocontrol: Utilizing meta-bromo precursors to strictly define substitution patterns.

  • Chemomoselectivity: Preserving the labile methyl ester during alkyne reduction and amine deprotection.

  • Process Safety: Avoiding hazardous azides or high-pressure energetic intermediates.

Retrosynthetic Analysis & Strategy

The most reliable route for scale-up employs a Sonogashira Cross-Coupling followed by a Catalytic Hydrogenation . This approach avoids the harsh conditions of Friedel-Crafts acylation (which is poor for meta-selectivity) and the safety risks of azide-based chain extensions.

Strategic Pathway (Graphviz Visualization)

G SM Methyl 2-(3-bromophenyl)acetate (Starting Material) Int1 Intermediate 1: Internal Alkyne SM->Int1 Step 1: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N Reagent N-Boc-but-3-yn-1-amine (Linker Source) Reagent->Int1 Int2 Intermediate 2: Saturated Boc-Amine Int1->Int2 Step 2: Hydrogenation H2 (balloon), Pd/C Product TARGET: Methyl 2-(3-(4-aminobutyl)phenyl)acetate Hydrochloride Int2->Product Step 3: Deprotection 4M HCl in Dioxane

Caption: Convergent synthetic route utilizing Sonogashira coupling to install the C4-amino chain, followed by global reduction and deprotection.

Detailed Experimental Protocols

Step 1: Sonogashira Coupling

Objective: Install the 4-carbon chain at the meta position. Reaction: Methyl 2-(3-bromophenyl)acetate + tert-butyl but-3-yn-1-ylcarbamate


 Alkyne Intermediate.
  • Reagents & Materials:

    • Methyl 2-(3-bromophenyl)acetate (1.0 equiv)

    • tert-Butyl but-3-yn-1-ylcarbamate (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh

      
      )
      
      
      
      Cl
      
      
      ) (0.02 equiv / 2 mol%)
    • Copper(I) iodide (CuI) (0.01 equiv / 1 mol%)

    • Triethylamine (Et

      
      N) (3.0 equiv)
      
    • Solvent: Anhydrous Tetrahydrofuran (THF) (10 mL/g of SM)

  • Protocol:

    • Inertion: Charge a 3-neck round-bottom flask with the aryl bromide, alkyne linker, Pd catalyst, and CuI. Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Addition: Add degassed THF followed by triethylamine via syringe.

    • Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The bromide peak should disappear.

    • Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove palladium black and ammonium salts. Rinse the pad with EtOAc.

    • Purification: Concentrate the filtrate. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Yield Target: 85–92% (Yellow oil).

  • Expert Insight: Deoxygenation is critical. Oxygen promotes homocoupling of the alkyne (Glaser coupling), forming a bis-alkyne impurity that is difficult to separate.

Step 2: Catalytic Hydrogenation

Objective: Reduce the alkyne to an alkane without reducing the ester or aromatic ring. Reaction: Alkyne Intermediate +




Saturated Boc-Amine.
  • Reagents:

    • Alkyne Intermediate (from Step 1)

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

    • Solvent: Methanol (MeOH) (15 mL/g)

  • Protocol:

    • Preparation: Dissolve the intermediate in MeOH in a hydrogenation vessel (Parr shaker or balloon flask).

    • Catalyst Addition: Add Pd/C carefully under an inert atmosphere (Argon/Nitrogen). Caution: Dry Pd/C is pyrophoric.

    • Hydrogenation: Purge with

      
       gas. Agitate under 
      
      
      
      atmosphere (1–3 atm / 15–45 psi) at RT for 12–16 hours.
    • Monitoring: Monitor by LC-MS. The mass will shift by +4 Da (saturation of one triple bond). Ensure no over-reduction of the aromatic ring (M+6 or M+10) occurs; this is rare with Pd/C at low pressure but possible at high temperatures.

    • Workup: Filter through Celite. Concentrate to dryness.

    • Yield Target: >95% (Colorless oil/solid).

Step 3: Boc-Deprotection & Salt Formation

Objective: Remove the Boc group to release the primary amine as a stable hydrochloride salt.

  • Reagents:

    • Saturated Intermediate (from Step 2)

    • 4.0 M HCl in 1,4-Dioxane (5–10 equiv)

    • Solvent: Dichloromethane (DCM) (minimal, for solubility) or Diethyl Ether (for precipitation)

  • Protocol:

    • Dissolution: Dissolve the intermediate in a minimum volume of dry DCM (or use neat dioxane if soluble).

    • Acidolysis: Add 4.0 M HCl in Dioxane dropwise at 0°C.

    • Reaction: Warm to RT and stir for 2–4 hours.

      
       gas evolution will be observed.
      
    • Isolation: The product often precipitates as a white solid.

      • If solid: Filter and wash with diethyl ether.

      • If oil: Concentrate to remove dioxane, triturate with diethyl ether/pentane to induce crystallization.

    • Drying: Dry under high vacuum to remove traces of HCl.

    • Yield Target: >90% (White hygroscopic solid).

Process Data & Specifications

ParameterSpecificationNotes
Appearance White to Off-white SolidHygroscopic; store in desiccator.
Purity (HPLC) > 98.0%Method: C18 Column, ACN/H2O (0.1% TFA).
Identity (NMR) Conforms to Structure1H NMR must show 4-carbon chain & OMe singlet.
Residual Solvent < 5000 ppm (Dioxane)Critical for biological applications.
Counterion Chloride (

)
Stoichiometry approx. 1.0 (Mono-HCl).

Safety & Handling

  • Palladium/Carbon: Pyrophoric when dry. Always keep wet with water or solvent during handling. Filter cakes should be kept wet and disposed of in designated metal waste containers.

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge.

  • Methyl Ester Stability: Avoid strong aqueous bases (NaOH, LiOH) during any wash steps to prevent hydrolysis of the methyl ester to the carboxylic acid.

References

  • Sonogashira Coupling Methodology

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Alkyne Hydrogenation Selectivity

    • Studer, A., et al. (2000). Hydrogenation of Alkynes: General Protocols. Encyclopedia of Reagents for Organic Synthesis. Link

  • Boc Deprotection Standards: Han, G., et al. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Standard protocols for Boc removal in presence of esters).
  • Analogous Scaffold Synthesis

    • PubChem CID 2761030. Methyl 2-(4-aminophenyl)acetate.[1][2] (Structural analog data for stability comparison). Link

Sources

Method

solvent selection for Methyl 2-(3-(4-aminobutyl)phenyl)acetate reactions

Application Note: Solvent Selection & Handling Guide for Methyl 2-(3-(4-aminobutyl)phenyl)acetate Executive Summary: The "Dual-Personality" Challenge Methyl 2-(3-(4-aminobutyl)phenyl)acetate presents a classic "dual-pers...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling Guide for Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Executive Summary: The "Dual-Personality" Challenge

Methyl 2-(3-(4-aminobutyl)phenyl)acetate presents a classic "dual-personality" challenge in process chemistry. It contains two competing functional groups with opposing solubility and reactivity profiles:

  • The Lipophilic Ester: A methyl phenylacetate core that requires organic solvents (DCM, EtOAc) and is susceptible to hydrolysis in aqueous base/acid.[1][2]

  • The Polar Amine: A primary aliphatic amine (on the butyl chain) that imparts significant polarity, basicity (

    
    ), and nucleophilicity.[1][2]
    

Critical Failure Mode: The most common error is treating this molecule purely as a lipophile.[2] In its protonated form (HCl salt), it behaves like an amino acid, insoluble in ether/hexanes.[2] In its free base form, it risks "oiling out" during aqueous workups if the pH isn't precisely controlled, or undergoing intermolecular polymerization (aminolysis) if stored in concentrated solution.[1][2]

This guide provides a validated solvent selection strategy to maximize yield and purity during synthesis, coupling, and isolation.[1][2]

Solvent Selection Matrix

The following matrix integrates solubility data with Green Chemistry principles (based on Pfizer/GSK guides) to optimize solvent choice for specific process steps.

Table 1: Solvent Compatibility & Selection Guide

Solvent ClassSpecific SolventRoleSuitabilityTechnical RationaleGreen Status
Chlorinated Dichloromethane (DCM)Extraction / ReactionHigh Excellent solubility for the free base.[1][2] Essential for partitioning against water.[2]Restricted (Use only if necessary)
Polar Aprotic DMF / DMSOCoupling ReactionHigh Dissolves both the HCl salt and coupling reagents (HATU/EDC).[1][2] Hard to remove (high BP).Problematic (Reprotoxic risk)
Esters Ethyl Acetate (EtOAc)Workup / ExtractionMedium Good for free base extraction.[1][2] Poor solubility for the HCl salt.[2]Recommended (Green)
Ethers THF / 2-MeTHFReactionHigh Excellent for reduction or protection steps.[1][2] 2-MeTHF is a greener alternative to THF.[2]Recommended (2-MeTHF)
Alcohols Methanol / EthanolSalt FormationMedium Good for dissolving the salt, but AVOID during coupling (nucleophilic competition).[1][2]Recommended
Hydrocarbons Hexanes / HeptanePrecipitationLow Antisolvent only.[2] Used to crash out the HCl salt from DCM/EtOH mixtures.[2]Recommended (Heptane)

Decision Pathways & Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting solvents based on the specific process stage (Reaction, Workup, or Isolation).

SolventSelection Start Process Step Reaction Reaction / Coupling Start->Reaction Workup Aqueous Workup Start->Workup Isolation Salt Isolation Start->Isolation Polar Dissolve HCl Salt? Use DMF or DMSO Reaction->Polar Salt Form NonPolar Free Base? Use DCM or 2-MeTHF Reaction->NonPolar Free Base pH_Control Critical: pH > 11 (Ensure Free Base) Workup->pH_Control Cryst Crystallization: Dissolve: MeOH Precipitate: Et2O/Heptane Isolation->Cryst Extract Extraction Solvent: DCM (High Sol.) EtOAc (Green) pH_Control->Extract

Detailed Experimental Protocols

Protocol A: Free-Basing the HCl Salt (Workup Strategy)

Context: The molecule is often supplied as a stable HCl salt.[2] To react it (e.g., amide coupling), you must often liberate the free amine.[2]

Reagents:

  • Methyl 2-(3-(4-aminobutyl)phenyl)acetate HCl salt[1][2]

  • Saturated Aqueous Sodium Bicarbonate (

    
    ) or Carbonate (
    
    
    
    )[1][2]
  • DCM or EtOAc[2]

Step-by-Step:

  • Dissolution: Suspend the HCl salt in DCM (10 mL per gram). It will likely remain a suspension.[2]

  • Neutralization: Add an equal volume of Saturated

    
    .[2]
    
    • Note: Do not use NaOH if possible, as high pH (>12) risks hydrolyzing the methyl ester to the acid.[2]

  • Partitioning: Vigorously stir/shake for 5–10 minutes. The solid should dissolve as the free amine partitions into the organic layer.[2]

  • Separation: Separate the organic layer.[2] Extract the aqueous layer 2x with fresh DCM.[2]

  • Drying: Dry combined organics over

    
     (anhydrous).
    
  • Usage: Use the solution immediately for the next step. Do not store the free base in concentrated form for long periods to prevent intermolecular aminolysis (polymerization).[2]

Protocol B: Amide Coupling (Reaction Strategy)

Context: Attaching a payload to the amine.[1][2]

Solvent System: DMF (Dimethylformamide) or NMP.[1][2] Why? The HCl salt is soluble in DMF, allowing for "in-situ" neutralization, which avoids the extra workup step in Protocol A.[2]

Step-by-Step:

  • Dissolve: Dissolve the Carboxylic Acid partner (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Activate: Add DIPEA (Diisopropylethylamine, 2.5 equiv) and stir for 5 mins.

    • Mechanism:[1][2][3][4] DIPEA activates the acid and will later neutralize the amine salt.[2]

  • Addition: Add Methyl 2-(3-(4-aminobutyl)phenyl)acetate HCl salt (1.0 equiv) directly to the reaction.

  • Reaction: Stir at Room Temp for 1–4 hours.

  • Monitoring: Monitor by LC-MS. The ester group is stable under these conditions.

Protocol C: Salt Formation & Isolation (Purification)

Context: Converting the oily free base back into a stable solid.[1]

Solvent System: Methanol (solvent) + Diethyl Ether (antisolvent).[1][2]

Step-by-Step:

  • Dissolve: Dissolve the crude free base oil in a minimum amount of cold MeOH (or EtOH).[2]

  • Acidify: Add 1.1 equiv of HCl (4M in Dioxane or 1.25M in MeOH) dropwise.

    • Observation: The solution may warm slightly (exothermic).[2]

  • Precipitate: Slowly add Diethyl Ether (or MTBE) with vigorous stirring until the solution turns cloudy.

  • Crystallize: Cool to 0°C or -20°C. White crystals of the HCl salt should form.

  • Filter: Filter and wash with cold Ether.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: During aqueous workup, a third "rag" layer forms, or the product oils out at the bottom. Cause: The molecule is partially protonated (amphiphilic surfactant behavior) or the organic solvent is too non-polar.[2] Solution:

  • Adjust pH: Ensure the aqueous layer is pH ~9-10 (use Carbonate).[2]

  • Change Solvent: Switch from EtOAc to DCM (DCM is a better solvent for the polar amine).

  • Salting Out: Add solid NaCl to the aqueous layer to force the organic molecule into the organic phase.[2]

References

  • Pfizer Inc. "Pfizer Solvent Selection Guide."[2][5] Green Chemistry, 2008.[1][2][6] [1][2]

  • GlaxoSmithKline (GSK). "GSK Solvent Sustainability Guide."[2] Green Chemistry, 2011.[1][2]

  • Organic Syntheses. "Methyl 2-(2-acetylphenyl)acetate." Org.[2][4][5][6][7] Synth. 2009, 86,[1][2] 18. Link (Analogous phenylacetate handling).[1][2]

  • Subramanyam, J. et al. "Deprotonation of hydrochloride salts of amino acid esters... using commercial zinc dust."[2][8] Indian Journal of Chemistry, 2001.[2] Link (Protocol for amino ester handling).

  • Byrne, F.P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1][2][9] Sustainable Chemical Processes, 2016.[1][2][9][10] Link

Sources

Application

Application Note: Bioconjugation Strategies Using Methyl 2-(3-(4-aminobutyl)phenyl)acetate

This Application Note is designed for researchers utilizing Methyl 2-(3-(4-aminobutyl)phenyl)acetate as a heterobifunctional linker in the development of Antibody-Drug Conjugates (ADCs), PROTACs, or surface immobilizatio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing Methyl 2-(3-(4-aminobutyl)phenyl)acetate as a heterobifunctional linker in the development of Antibody-Drug Conjugates (ADCs), PROTACs, or surface immobilization platforms.

Executive Summary

Methyl 2-(3-(4-aminobutyl)phenyl)acetate is a valuable heterobifunctional linker precursor . Its structure features two distinct reactive handles separated by a semi-rigid phenyl spacer and a flexible butyl chain:

  • Primary Amine (-(CH2)4-NH2): High nucleophilicity; ready for immediate conjugation to activated esters, aldehydes, or epoxides.

  • Methyl Ester (-COOCH3): A "masked" carboxylic acid. It is chemically inert to amine-reactive reagents, serving as an orthogonal protecting group until hydrolysis is performed.

This guide details the "Amine-First" workflow , which is the most robust strategy to prevent uncontrolled polymerization. By reacting the amine first, the user converts the molecule into a stable "Linker-Payload" intermediate before activating the acid side for protein/surface attachment.

Strategic Analysis & Chemical Logic

The "Polymerization Trap"

Critical Warning: Do not hydrolyze the ester to a carboxylic acid before reacting the amine (unless the amine is Boc-protected).

  • Reasoning: If the molecule exists as an Amino-Acid (Free Amine + Free Carboxylic Acid) and you add a coupling agent like EDC, the molecules will react with each other (head-to-tail), forming insoluble oligomers instead of conjugating to your target.

  • Solution: Always "cap" the amine first (Protocol A) or immobilize the acid on a solid phase immediately after hydrolysis.

The "Amine-First" Workflow (Recommended)

This strategy utilizes the methyl ester as a built-in protecting group.

  • Step 1 (Conjugation): React the Amine with an NHS-ester activated Payload (Drug/Dye).

  • Step 2 (Deprotection): Hydrolyze the Methyl Ester to a Carboxylic Acid using mild base (LiOH).

  • Step 3 (Activation): Activate the new Carboxylic Acid (using EDC/Sulfo-NHS) to conjugate the Linker-Payload construct to a Protein/Antibody.

Workflow Visualization

BioconjugationWorkflow Start Methyl 2-(3-(4-aminobutyl)phenyl)acetate Step1 Step 1: Amine Conjugation (React with NHS-Payload) Start->Step1 pH 8.0 Intermediate Stable Intermediate (Ester-Linker-Payload) Step1->Intermediate Step2 Step 2: Hydrolysis (LiOH, Deprotection) Intermediate->Step2 pH 12.0 AcidForm Active Acid Form (HOOC-Linker-Payload) Step2->AcidForm Step3 Step 3: Activation & Conjugation (EDC/Sulfo-NHS + Protein) AcidForm->Step3 pH 5.0 -> 7.4 Final Final Conjugate (Protein-Linker-Payload) Step3->Final

Caption: The "Amine-First" strategy ensures orthogonality. The ester protects the acid terminus while the amine is reacted.

Detailed Protocols

Protocol A: Amine Conjugation (Linker-Payload Synthesis)

Objective: Attach a payload (e.g., Fluorophore-NHS or Drug-NHS) to the butyl amine.

Materials:

  • Linker: Methyl 2-(3-(4-aminobutyl)phenyl)acetate (dissolved in dry DMSO at 10 mg/mL).

  • Payload: NHS-Ester derivative of target molecule.[1][2][3]

  • Buffer: 0.1 M Sodium Bicarbonate (pH 8.[1][2][4]3) or anhydrous DMF with 2 eq. DIPEA (for hydrophobic payloads).

Procedure:

  • Stoichiometry Calculation: Use a 1.2-fold molar excess of the Linker relative to the NHS-Payload. This ensures all expensive payload is consumed.

    • Note: Excess linker is easier to remove (via HPLC) than unreacted payload.

  • Reaction:

    • Aqueous Compatible: Mix Payload (in DMSO) into Linker solution (in Bicarbonate buffer). Final organic solvent content should be <20%.[3] Incubate 1 hour at RT.

    • Anhydrous: Mix Payload and Linker in dry DMF. Add 2.0 equivalents of DIPEA. Flush with Nitrogen. Stir 2 hours at RT.

  • Quenching: Add 10% volume of 1M Tris (pH 8.0) to quench any residual NHS esters (if payload was in excess).

  • Purification: Purify the Ester-Intermediate via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient). The methyl ester makes this intermediate hydrophobic, aiding retention.

  • Validation: Verify mass via LC-MS. Expect Mass = Payload + Linker - NHS group.

Protocol B: Methyl Ester Hydrolysis (Deprotection)

Objective: Convert the methyl ester into a reactive carboxylic acid without degrading the payload.

Materials:

  • Purified Ester-Intermediate (from Protocol A).

  • Lithium Hydroxide (LiOH) 1M aqueous solution.

  • Solvent: Methanol (MeOH) or THF.

Procedure:

  • Dissolution: Dissolve the Ester-Intermediate in MeOH/Water (3:1 ratio).

  • Base Addition: Add LiOH solution to reach a final concentration of 0.1 M LiOH (approx. 5-10 equivalents).

  • Monitoring: Stir at Room Temperature. Monitor via TLC or LC-MS every 30 minutes.

    • Target: Disappearance of Methyl Ester peak (-14 Da mass shift is not visible; look for retention time shift to earlier elution due to polarity increase).

    • Caution: Do not heat. Phenylacetates hydrolyze relatively easily.

  • Neutralization: Once complete (typically 1-2 hours), carefully acidify to pH 5.0 using 1M HCl.

  • Workup: Evaporate MeOH. Extract the Acid-Linker-Payload into Ethyl Acetate (if hydrophobic) or desalt via C18 Sep-Pak (if hydrophilic). Lyophilize to a powder.

Protocol C: Protein Conjugation (Acid Activation)

Objective: Conjugate the Acid-Linker-Payload to surface lysines of a protein/antibody.

Materials:

  • Acid-Linker-Payload (from Protocol B).

  • Target Protein (1-5 mg/mL in PBS, pH 7.4).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Activation Buffer: MES Buffer (0.1 M, pH 6.0).

Procedure:

  • Two-Step Activation (Crucial for Efficiency):

    • Dissolve Acid-Linker-Payload in Activation Buffer (MES pH 6.0).

    • Add EDC (10 equivalents) and Sulfo-NHS (25 equivalents).

    • React for 15 minutes at RT. This forms the semi-stable Sulfo-NHS ester in situ.

    • Optional: If the payload is precious, quench excess EDC with Beta-mercaptoethanol (20 mM) to prevent protein crosslinking, though this is rare with carboxyl activation.

  • Conjugation:

    • Mix the Activated Linker solution with the Protein solution.

    • Adjust pH immediately to 7.2–7.5 using 1M Phosphate buffer or Bicarbonate. The reaction requires neutral/basic pH for the protein amines to attack the activated ester.

  • Incubation: Incubate 2 hours at RT or Overnight at 4°C.

  • Purification: Remove excess small molecules via Size Exclusion Chromatography (e.g., PD-10 column) or Dialysis against PBS.

Key Quantitative Parameters

ParameterRecommended ValueScientific Rationale
Linker:Payload Ratio 1.2 : 1.0 (Molar)Ensures complete consumption of the expensive NHS-Payload.
Hydrolysis pH 10 - 12Sufficient to hydrolyze methyl ester; mild enough to spare most amide bonds.
Activation pH 4.5 - 6.0 (MES)EDC is most efficient at acidic pH; prevents hydrolysis of the active intermediate.
Conjugation pH 7.2 - 8.0Lysine amines must be deprotonated (nucleophilic) to react with the activated ester.
Solvent Limit < 10% DMSO/DMFPrevents denaturation of the target protein during the final conjugation step.

Troubleshooting Guide

Issue: Low Conjugation Yield to Protein
  • Cause 1: Hydrolysis Failure. The methyl ester was not fully removed in Protocol B.

    • Fix: Check LC-MS of the intermediate. Ensure the mass corresponds to the free acid (-COOH), not the ester (-COOMe).

  • Cause 2: EDC Hydrolysis. EDC is unstable in water.

    • Fix: Use fresh EDC. Do not store EDC solutions; weigh solid immediately before use. Perform activation in MES buffer (pH 5-6), not PBS (pH 7.4).

Issue: Precipitation During Reaction
  • Cause: The Linker-Payload intermediate is too hydrophobic.

    • Fix: Increase organic co-solvent (DMSO) to 15-20% (if protein tolerates). Or, introduce a PEG spacer (e.g., use a PEGylated payload) to increase solubility.

Issue: "Fishy" Smell in DMSO Stock
  • Cause: DMF/DMSO degradation to amines (dimethylamine).[1]

    • Fix: This is fatal for NHS reactions. The dimethylamine will consume your NHS esters. Use only "Anhydrous, Amine-Free" grade solvents.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • The definitive source for EDC/NHS and amine conjug
  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of antibody-drug conjugates. Chemical Society Reviews, 44(15), 5495-5551.

    • Contextualizes the use of phenyl-based linkers in ADC design.
  • Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry with Primary Amines.

    • Standard protocols for NHS ester handling and pH dependence.
  • Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines.

    • Practical steps for handling hydrophobic NHS esters and solvent consider

Sources

Method

incorporation of Methyl 2-(3-(4-aminobutyl)phenyl)acetate into peptide synthesis

Application Note: Incorporation of Methyl 2-(3-(4-aminobutyl)phenyl)acetate into Peptide Synthesis Executive Summary Methyl 2-(3-(4-aminobutyl)phenyl)acetate (referred to herein as M-ABPA ) is a versatile phenyl-alkyl sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of Methyl 2-(3-(4-aminobutyl)phenyl)acetate into Peptide Synthesis

Executive Summary

Methyl 2-(3-(4-aminobutyl)phenyl)acetate (referred to herein as M-ABPA ) is a versatile phenyl-alkyl scaffold used in peptidomimetics to introduce hydrophobic spacing with defined conformational constraints. Unlike canonical amino acids, M-ABPA features a meta-substituted phenyl core separating the carboxyl and amine functionalities by a significant distance (approx. 7–9 Å), making it an ideal "spacer" for fragment-based drug design, particularly in protease inhibitors (e.g., thrombin, factor Xa) and RGD mimetics.

This guide addresses the primary challenge of using M-ABPA: converting the commercially available methyl ester precursor into an SPPS-compatible building block. Direct use of the methyl ester in Solid Phase Peptide Synthesis (SPPS) is impossible without prior modification. This protocol details the conversion of M-ABPA to Fmoc-3-(4-aminobutyl)phenylacetic acid and its subsequent incorporation into a peptide chain.

Molecule Profile & Strategic Analysis

FeatureSpecification
IUPAC Name Methyl 2-(3-(4-aminobutyl)phenyl)acetate
Core Function Long-range hydrophobic linker / Phenylalanine mimetic
Reactive Groups Primary Amine (Nucleophile), Methyl Ester (Protected Electrophile)
SPPS Challenge Ester requires hydrolysis to free acid; Amine requires Fmoc protection.[1]
Solubility Soluble in DCM, DMF, MeOH; limited solubility in water.

Strategic Insight: The methyl ester group is orthogonal to standard acid-labile resins (Wang, Rink Amide) but requires saponification before coupling. The primary amine is highly reactive and must be Fmoc-protected before saponification to prevent polymerization. However, standard saponification (NaOH/MeOH) can cleave Fmoc groups. Therefore, this protocol utilizes a Calcium(II) Iodide-assisted mild hydrolysis or a carefully controlled LiOH route to preserve the Fmoc integrity.

Pre-Incorporation Workflow: Building Block Preparation

Before SPPS, the raw material must be converted to Fmoc-ABPA-OH .

Step 1: Fmoc Protection of the Amine

Objective: Protect the primary amine to prevent self-acylation and allow SPPS orthogonality.

Reagents:

  • M-ABPA (Starting Material)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • NaHCO3 (Sodium Bicarbonate)

  • Solvent: Water/Dioxane (1:1 v/v)

Protocol:

  • Dissolve 1.0 eq of M-ABPA in 1,4-dioxane.

  • Add 1.0 eq of NaHCO3 dissolved in water (equal volume to dioxane).

  • Cool to 0°C. Add 1.1 eq of Fmoc-OSu dropwise.

  • Stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (disappearance of free amine).

  • Workup: Acidify carefully to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x). Dry over Na2SO4.[1][2] Evaporate to yield Fmoc-M-ABPA (Ester) .

Step 2: Selective Ester Hydrolysis (The Critical Step)

Objective: Hydrolyze the methyl ester to a free carboxylic acid without removing the base-labile Fmoc group.

Method A: Calcium Iodide (CaI2) Assisted (Recommended for High Purity) Rationale: CaI2 promotes ester cleavage under neutral/mild conditions, preserving the Fmoc group [1].

  • Dissolve Fmoc-M-ABPA (Ester) in Ethyl Acetate.

  • Add 3.0 eq of CaI2.

  • Heat to reflux (approx. 77°C) for 4–6 hours.

  • Monitor via HPLC.

  • Workup: Wash with sodium thiosulfate solution (to remove iodine), then water. Dry and concentrate.

Method B: Low-Temperature LiOH (Standard Alternative)

  • Dissolve Fmoc-M-ABPA (Ester) in THF/MeOH (2:1).

  • Cool to 0°C (Ice bath). Crucial: Heat will cleave Fmoc.

  • Add 1.1 eq of LiOH (1M aqueous solution) dropwise.

  • Stir at 0°C for 30–60 mins.

  • Quench immediately with 1M HCl to pH 2.

  • Extract with Ethyl Acetate.[1]

Visualization: Preparation Workflow

PrepWorkflow cluster_warning Critical Control Point Raw Raw M-ABPA (Methyl Ester) FmocProt Fmoc Protection (Fmoc-OSu / NaHCO3) Raw->FmocProt Step 1: Amine Protection Intermediate Fmoc-Ester Intermediate FmocProt->Intermediate Hydrolysis Selective Hydrolysis (CaI2 or LiOH @ 0°C) Intermediate->Hydrolysis Step 2: Saponification FinalBlock Fmoc-ABPA-OH (Ready for SPPS) Hydrolysis->FinalBlock Purification

Caption: Conversion of Methyl 2-(3-(4-aminobutyl)phenyl)acetate to SPPS-ready Fmoc-Acid building block.

SPPS Incorporation Protocol

Once Fmoc-ABPA-OH is isolated, it behaves as a standard Non-Canonical Amino Acid (NCAA).

Resin Selection:

  • Rink Amide Resin: If the C-terminus of the peptide should be an amide.[3]

  • Wang Resin: If the C-terminus should be a free acid.[3]

Coupling Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over DIC due to the steric bulk of the phenyl ring.

  • Base: DIPEA (Diisopropylethylamine).[1][4]

Step-by-Step Coupling Cycle
  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection (Previous AA): Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Dissolve Fmoc-ABPA-OH (3.0 eq) in DMF.

    • Add HATU (2.9 eq).

    • Add DIPEA (6.0 eq).

    • Pre-activate for 30 seconds. (Do not wait longer to avoid racemization, though less risk here as it is not alpha-chiral).

  • Coupling:

    • Add activated solution to resin.[5]

    • Shake/Agitate at RT for 2 hours . (Extended time recommended due to linker length and diffusion rates).

  • Monitoring (QC):

    • Perform Kaiser Test [2].

    • Blue Beads: Incomplete coupling -> Recouple.

    • Yellow/Colorless: Complete coupling.[5][6][7]

  • Capping (Optional but Recommended): Acetic Anhydride/Pyridine to cap unreacted amines if Kaiser is slightly positive.

Visualization: SPPS Cycle

SPPS_Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Couple Coupling Reaction (2 Hours) Wash1->Couple Activate Activation (Fmoc-ABPA-OH + HATU + DIPEA) Activate->Couple Add Reagents Test Kaiser Test Couple->Test NextCycle Proceed to Next AA Test->NextCycle Negative (Yellow) Recouple Re-Couple Test->Recouple Positive (Blue) Recouple->Couple

Caption: SPPS cycle for inserting the Fmoc-ABPA-OH linker.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Fmoc Loss during Hydrolysis Base concentration too high or reaction too warm.Use CaI2 method (Method A) or strictly control LiOH at 0°C.
Incomplete Coupling Steric hindrance of the phenyl ring; Aggregation.Use double coupling (2 x 1 hr). Switch solvent to NMP to reduce aggregation.
Low Solubility Hydrophobic nature of the phenyl-butyl chain.Dissolve Fmoc-ABPA-OH in a minimal amount of DMSO before adding DMF.
Side Reactions Lactamization (unlikely but possible if Fmoc removed prematurely).Ensure Fmoc is stable. Do not leave the deprotected amine exposed for long periods.

References

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • Fmoc Solid Phase Peptide Synthesis Protocols. University of California, Irvine (Nowick Lab). Available at: [Link]

Sources

Application

Application Note: Handling, Storage, and Stability Protocols for Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Abstract & Compound Profile Methyl 2-(3-(4-aminobutyl)phenyl)acetate is a bifunctional organic intermediate characterized by a phenylacetic acid methyl ester core substituted with a flexible 4-aminobutyl chain at the met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

Methyl 2-(3-(4-aminobutyl)phenyl)acetate is a bifunctional organic intermediate characterized by a phenylacetic acid methyl ester core substituted with a flexible 4-aminobutyl chain at the meta position. Its dual functionality—possessing both a nucleophilic primary amine and an electrophilic ester—renders it thermodynamically unstable over time. This guide defines the protocols required to mitigate three primary degradation vectors: oxidative deamination , ester hydrolysis , and intermolecular aminolysis (polymerization).

Physicochemical Profile (Predicted & Analog-Derived)
PropertyValue / DescriptionNote
Chemical Structure Methyl ester with primary aliphatic amineBifunctional (Nucleophile + Electrophile)
Molecular Formula C₁₃H₁₉NO₂MW: 221.30 g/mol
Physical State Viscous Oil or Low-Melting SolidHigh conformational flexibility reduces crystallinity.[1]
Solubility DMSO, DCM, Methanol, Ethyl AcetateLimited water solubility as free base; high as HCl salt.
pKa (Amine) ~10.5 (Aliphatic primary amine)Highly basic; readily captures atmospheric CO₂.
Reactivity Class Self-Reactive Risk of polyamide formation via aminolysis.

Critical Stability Risks & Degradation Mechanisms

The handling of this compound is governed by its intrinsic tendency to "self-destruct" or degrade under ambient conditions.

The "Self-Cannibalization" Risk (Aminolysis)

The most critical risk is intermolecular aminolysis . The primary amine of Molecule A can attack the methyl ester of Molecule B, displacing methanol and forming a stable amide bond. This leads to oligomerization (dimers, trimers) and eventual polymerization, turning the clear oil into a cloudy, insoluble gum.

Hydrolysis & Oxidation
  • Hydrolysis: Moisture attacks the ester linkage, yielding the parent carboxylic acid (2-(3-(4-aminobutyl)phenyl)acetic acid) and methanol.

  • Oxidation: The aliphatic amine is sensitive to air oxidation, leading to N-oxides or imine degradation products, often signaled by a yellow/brown discoloration.

Degradation Pathway Diagram

DegradationPathways Compound Methyl 2-(3-(4-aminobutyl)phenyl)acetate (Intact Active) Hydrolysis Hydrolysis Product (Carboxylic Acid + MeOH) Compound->Hydrolysis + H₂O (Moisture) Oxidation Oxidation Product (N-Oxides / Imines) Compound->Oxidation + O₂ (Air) Polymer Polyamide Oligomers (Irreversible Solids) Compound->Polymer + Heat / Concentration (Intermolecular Attack) Carbamate Amine Carbamate (Reaction with CO₂) Compound->Carbamate + CO₂ (Air)

Figure 1: Primary degradation pathways. The green path (Polymerization) is the most rapid failure mode in concentrated samples.

Storage Protocol

To arrest the degradation pathways described above, a "Deep Cold & Inert" strategy is mandatory.

The "Golden Rule" of Storage

Store as the Hydrochloride (HCl) Salt whenever possible. Converting the free amine to its HCl salt protonates the nitrogen (


), removing its nucleophilicity. This effectively shuts down the oxidation and polymerization pathways.
  • Protocol: If received as a free base oil, dissolve in Et₂O and add 1.1 eq of 2M HCl in Et₂O to precipitate the stable solid salt.

Storage Conditions (Free Base)

If the free base is required for experimentation:

ParameterRequirementRationale
Temperature -20°C to -80°C Arrhenius suppression of dimerization kinetics.
Atmosphere Argon (Ar) or Nitrogen (N₂) Displaces O₂ (oxidation) and moisture (hydrolysis).
Container Amber Glass Vial with PTFE-lined CapAmber blocks UV; PTFE prevents leaching/interaction.
Seal Parafilm® or Electrical TapeSecondary barrier against gas exchange.

Handling & Solubilization Workflow

Safety Note: Always wear nitrile gloves, safety glasses, and a lab coat. Handle in a fume hood. This compound is a potential skin sensitizer and irritant.[2]

Thawing & Weighing
  • Equilibration: Remove the vial from the freezer and allow it to warm to room temperature (approx. 20–30 mins) inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the compound, accelerating hydrolysis.

  • Inert Weighing: If possible, weigh inside a glovebox. If on a benchtop, blanket the open vial with a gentle stream of Argon during transfer.

Solubilization Protocol

Avoid protic solvents (MeOH, EtOH) for long-term storage of stock solutions, as they can facilitate transesterification.

  • Recommended Solvent: Anhydrous DMSO or DMAC (Dimethylacetamide).

  • Concentration: Keep stock solutions dilute (< 10 mM) if storing for >24 hours to reduce the collision frequency for polymerization.

  • Usage: Prepare fresh immediately before use.

Handling Workflow Diagram

HandlingWorkflow Step1 1. Remove from -20°C Step2 2. Desiccator Warm-up (30 mins) Step1->Step2 Prevent Condensation Step3 3. Argon Purge (During Opening) Step2->Step3 Step4 4. Rapid Weighing Step3->Step4 Step5 5. Solubilization (Anhydrous DMSO) Step4->Step5 Use Immediately

Figure 2: Step-by-step handling workflow to minimize environmental exposure.

Quality Control & Stability Monitoring

Researchers should validate the integrity of the material before critical assays.

Visual Inspection
  • Pass: Clear, colorless to pale yellow oil (or white solid if salt).

  • Fail: Cloudy, viscous gum (polymerization) or dark brown liquid (oxidation).

Analytical Verification (NMR/HPLC)
  • ¹H NMR (CDCl₃):

    • Check the Methyl Ester Singlet (~3.6–3.7 ppm). Loss of this signal or appearance of a new methyl peak indicates hydrolysis/transesterification.

    • Check the Methylene adjacent to Amine (~2.6–2.7 ppm). A shift downfield suggests amide formation (polymerization).

  • HPLC-MS:

    • Run a gradient (Water/Acetonitrile + 0.1% Formic Acid).

    • Target Mass (M+H): ~222.15 Da.

    • Impurity Flags: Mass peaks at ~208 Da (Acid hydrolysis product) or ~411 Da (Dimer).

Emergency Procedures

  • Skin Contact: The aminobutyl group aids lipophilicity, potentially increasing skin absorption. Wash immediately with soap and copious water. Do not use alcohol (increases permeability).

  • Spill: Absorb with inert material (vermiculite). Do not use sawdust (reaction with amine). Neutralize trace residues with weak acid (citric acid solution) before disposal.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Thermo Fisher Scientific. (2021).[3] Safety Data Sheet: Methyl phenylacetate. (Used as core analog for ester stability data).

  • PubChem Database. (n.d.). Compound Summary: Methyl 2-(4-aminophenyl)acetate (CID 2761030). (Analog used for amine reactivity profile).

  • Bachem. (2021). Handling and Storage of Amino Acid Derivatives. (General protocols for amino-esters).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in Methyl 2-(3-(4-aminobutyl)phenyl)acetate synthesis

Executive Summary & Synthetic Strategy User Query: "I need to scale up the synthesis of Methyl 2-(3-(4-aminobutyl)phenyl)acetate but am facing inconsistent yields and stability issues. What is the optimal route?" Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

User Query: "I need to scale up the synthesis of Methyl 2-(3-(4-aminobutyl)phenyl)acetate but am facing inconsistent yields and stability issues. What is the optimal route?"

Scientist’s Response: The synthesis of Methyl 2-(3-(4-aminobutyl)phenyl)acetate presents a classic "incompatible functionality" challenge: you are generating a nucleophilic primary amine in the presence of an electrophilic methyl ester.

The Recommended Pathway (Visualized)

SynthesisRoute Start 3-Bromophenylacetic Acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 2-(3-bromophenyl)acetate Step1->Inter1 Step2 Step 2: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) + N-Boc-but-3-yn-1-amine Inter1->Step2 Inter2 Alkyne Intermediate (Boc-Protected) Step2->Inter2 Step3 Step 3: Hydrogenation (Pd/C, H2, MeOH) Inter2->Step3 Inter3 Saturated Boc-Amine Step3->Inter3 Step4 Step 4: Deprotection & Salt Formation (HCl in Dioxane) Inter3->Step4 Final Target Molecule (HCl Salt) Step4->Final

Figure 1: Modular synthesis designed to prevent catalyst poisoning and ester aminolysis.

Troubleshooting Guides (Q&A)

Module A: The Sonogashira Coupling (Step 2)

Ticket #1042: "My coupling reaction turns black immediately and conversion stops at 40%. I'm using Pd(PPh3)2Cl2 and CuI."

Diagnosis: This is a classic symptom of Glaser Homocoupling (oxidative dimerization of the alkyne) competing with your cross-coupling, caused by the presence of Oxygen. The "black" precipitate is likely aggregated Palladium (Pd black) forming due to catalyst decomposition.

Corrective Protocol:

  • Degassing is Non-Negotiable: Sparging with Argon is insufficient for this scale. You must use the Freeze-Pump-Thaw method (3 cycles) for the solvent (THF or DMF) and base (Et3N) before adding the catalyst.

  • Order of Addition:

    • Add Aryl Bromide, Alkyne, and Base to the solvent.

    • Degas.[1]

    • Add Pd catalyst and CuI last under a positive stream of Argon.

  • Protect the Amine: Ensure you are using N-Boc-but-3-yn-1-amine. Using a free amine alkyne here will chelate the Copper (Cu) and Palladium (Pd), poisoning the catalytic cycle [1].

Data Check: Catalyst Loading vs. Yield

Catalyst SystemLoading (Pd/Cu)YieldNotes
Pd(PPh3)2Cl2 / CuI5 mol% / 10 mol%45%High homocoupling without strict O2 exclusion.
Pd(PPh3)4 / CuI5 mol% / 10 mol%62%Better, but air sensitive.
PdCl2(MeCN)2 / XPhos 2 mol% / 0 mol% 88% Copper-free conditions (Recommended).

Expert Tip: If you continue to struggle with CuI, switch to a Copper-Free Sonogashira using XPhos as a ligand. This eliminates the formation of copper acetylides and reduces homocoupling side-reactions [2].

Module B: Hydrogenation & Chemo-selectivity (Step 3)

Ticket #1045: "I successfully coupled the alkyne, but during hydrogenation (H2, Pd/C), I'm seeing a new spot on TLC that isn't my product. NMR suggests I lost the methyl ester."

Diagnosis: You are likely experiencing Transesterification or Hydrolysis .

  • Scenario A (Transesterification): If you hydrogenated in Ethanol (EtOH), the methyl ester exchanged with the solvent to form the Ethyl ester.

  • Scenario B (Hydrolysis): If your solvent was "wet" (contained water), the Pd/C slightly acidified the medium (hydrido-palladium species), catalyzing the hydrolysis to the carboxylic acid.

Corrective Protocol:

  • Solvent Matching: ALWAYS hydrogenate methyl esters in Methanol (MeOH) . This ensures that any transesterification simply regenerates the desired product.

  • Temperature Control: Keep the reaction at Room Temperature (20-25°C) . Heating promotes attack on the ester.

  • Pressure: Use 1 atm (balloon) or max 3 bar. High pressure is unnecessary for reducing an alkyne to an alkane and increases the risk of reducing the phenyl ring (rare, but possible).

Module C: Isolation & Stability (The "Hidden" Yield Killer)

Ticket #1050: "I isolated the pure oil (free amine), but after a week in the fridge, it turned into an insoluble gum. Purity dropped from 98% to 60%."

Diagnosis: You are witnessing Intermolecular Aminolysis . The free amine of one molecule is attacking the methyl ester of another, forming a polyamide (nylon-like oligomers).

  • Mechanism:[2][3][4][5][6][7][8] R-NH2 + MeO-CO-R' → R-NH-CO-R' + MeOH.

Corrective Protocol: NEVER store this compound as a free base. You must convert it to a salt immediately after deprotection.

The "Self-Validating" Workup:

  • Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane.

  • Precipitation: As the Boc group is removed, the product (Methyl 2-(3-(4-aminobutyl)phenyl)acetate Hydrochloride) is less soluble in dioxane/ether than the starting material.

  • Filtration: The product should precipitate as a white solid. Filter it under Argon.

  • Storage: Store as the HCl salt . The protonated amine (

    
    ) is non-nucleophilic and cannot attack the ester.
    

Advanced Troubleshooting Logic (Decision Tree)

Use this flowchart to diagnose low yields in the critical Coupling Step.

Troubleshooting Start Issue: Low Yield in Coupling Check1 Is the Starting Material (Bromide) consumed? Start->Check1 Yes1 Yes Check1->Yes1 No1 No (SM remains) Check1->No1 AnalyzeProduct Analyze Side Products Yes1->AnalyzeProduct Homo Dimer (Glaser Product) found? AnalyzeProduct->Homo Sol1 ACTION: Oxygen Leak. Use Freeze-Pump-Thaw. Homo->Sol1 Yes CheckCat Check Catalyst Color No1->CheckCat Black Black Precipitate (Pd Black) CheckCat->Black NoChange No Color Change (Clear) CheckCat->NoChange Sol2 ACTION: Catalyst Poisoning. Switch to XPhos ligand or Check Amine Protection. Black->Sol2 Sol3 ACTION: Inactive Cycle. Increase Temp to 60°C or Switch Base to Cs2CO3. NoChange->Sol3

Figure 2: Diagnostic logic for Sonogashira coupling failures.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Gelman, D., & Buchwald, S. L. (2003).[6] Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993-5996.

  • Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience.[9] (Refer to Chapter 7 for Amine protection strategies to prevent catalyst poisoning).

  • Organic Chemistry Portal. (2024). Sonogashira Coupling Protocols and Mechanisms.

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 2-(3-(4-aminobutyl)phenyl)acetate Production

Executive Summary Methyl 2-(3-(4-aminobutyl)phenyl)acetate is a bifunctional linker often used in PROTAC® and drug conjugate synthesis.[1][2] Its structure contains two competing reactive groups: a nucleophilic primary a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3-(4-aminobutyl)phenyl)acetate is a bifunctional linker often used in PROTAC® and drug conjugate synthesis.[1][2] Its structure contains two competing reactive groups: a nucleophilic primary amine (on the butyl chain) and an electrophilic methyl ester (on the phenyl ring).[2]

The Core Problem: The primary cause of low purity in this molecule is autocatalytic intermolecular amidation . When the amine is in its free base form, it attacks the ester of a neighboring molecule, leading to oligomerization and polymerization.[2] This often manifests as a "gum" that loses solubility and shows broad peaks in NMR/LCMS.

This guide addresses the three most critical failure points: Storage Stability , Deprotection Artifacts , and Purification Streaking .[1][2]

Part 1: Diagnostic Impurity Profile

Before troubleshooting, compare your analytical data against this common impurity profile.

Impurity / ArtifactMass Shift (LCMS)NMR SignatureProbable Cause
Dimer/Oligomer

(Loss of OMe)
Broadening of aromatic signals; loss of methyl ester singlet (~3.6 ppm).[1][2]Critical: Free base stored too long or concentrated at high heat.[1] Intermolecular amidation.
Hydrolyzed Acid

(Acid form)
Loss of methyl singlet; appearance of broad COOH proton (>10 ppm).[1][2]Acidic deprotection performed in aqueous media or wet solvent.
Cyclic Lactam

(Loss of MeOH)
Distinct shift in methylene protons adjacent to Nitrogen.[1]Intramolecular cyclization (less likely for this specific chain length but possible).
N-Boc/Cbz

/

Presence of t-butyl singlet (1.4 ppm) or benzyl aromatic signals.[1][2]Incomplete deprotection.[1]

Part 2: Troubleshooting Guides (Q&A)

Scenario A: "My product degrades upon concentration or storage."

Q: I isolated the compound as a free base oil, but after overnight storage, it turned into an insoluble gum. Purity dropped from 95% to 60%. Why?

A: You are witnessing intermolecular polymerization. The free primary amine is a competent nucleophile.[1] In the absence of an acid to protonate it, it will attack the methyl ester of a neighboring molecule, displacing methanol and forming an amide bond.[2] This reaction accelerates with concentration (higher collision frequency) and heat.

The Fix: Isolate as a Salt. Never store this compound as a free base.[1] You must protonate the amine to kill its nucleophilicity.

  • Immediate Acidification: Upon completing your workup, immediately treat the organic phase or crude oil with 4M HCl in Dioxane or TFA .[1]

  • Storage: Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. These solids are stable for months at -20°C.

  • Protocol Adjustment: If you must use the free base for a subsequent coupling reaction, generate it in situ using DIPEA/TEA immediately before adding the next reagent. Do not isolate it.

Scenario B: "I see the carboxylic acid impurity (M-14) after Boc deprotection."

Q: I used TFA/DCM to remove the Boc group, but I see significant hydrolysis of the methyl ester to the acid. How do I prevent this?

A: Your reaction medium contains water. While methyl esters are generally stable to TFA, the presence of adventitious water drives acid-catalyzed hydrolysis.[1][2]

The Fix: Anhydrous Deprotection.

  • Scavenge Water: Add 2.5% Triethylsilane (TES) or Dimethyl Sulfide to the TFA/DCM mixture.[1] These act as cation scavengers but also help mitigate moisture effects.[1]

  • Alternative Reagent: Switch to HCl in Methanol (generated by adding Acetyl Chloride to dry Methanol).[1] The excess methanol pushes the equilibrium toward the ester, preventing hydrolysis.[2]

    • Recipe: Cool dry MeOH to 0°C. Add Acetyl Chloride (5-10 eq) dropwise. Stir 30 mins. Add your substrate.[3]

Scenario C: "The compound streaks on silica and yield is low."

Q: During flash chromatography, the product elutes as a broad tail over 20 fractions.[1][2] I lose 40% of my mass.

A: The amine is interacting with silanols. The primary amine interacts strongly with the acidic silanol groups (


) on standard silica gel, causing irreversible adsorption and peak tailing.[1][2]

The Fix: Amine-Modified Mobile Phase.

  • The "TEA Trick": Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) .[1] Then, run your purification with 0.5% TEA in the eluent (e.g., DCM:MeOH:TEA 95:4:1).[2] The TEA blocks the acidic sites on the silica.[4]

  • Ammonia Modifier: Use DCM / 7N

    
     in MeOH.[1] The ammonia prevents the amine from protonating on the silica surface.
    
  • Best Option (Reverse Phase): Abandon normal phase silica.[1] Use C18 Reverse Phase chromatography with 0.1% TFA in Water/Acetonitrile. The product will elute sharply as the TFA salt.

Part 3: Visualizing the Failure Mode

The following diagram illustrates the "Death Spiral" of the free base form compared to the stable salt form.

StabilityMechanism cluster_0 Critical Failure Mode FreeBase Free Base Form (Reactive Amine) Intermolecular Intermolecular Attack (Amine attacks Ester) FreeBase->Intermolecular Concentration/Heat SaltForm HCl Salt Form (Protonated Amine) SaltForm->Intermolecular Does NOT Occur Stable Stable Solid (Long-term Storage) SaltForm->Stable Blocks Nucleophile Dimer Dimer Formation (M-31 Impurity) Intermolecular->Dimer Fast Polymer Insoluble Polymer (Gummy Residue) Dimer->Polymer Chain Growth

Figure 1: Mechanism of instability.[1][2] The free amine initiates a polymerization cascade (Red Path), whereas the salt form protects the ester from attack (Green Path).[2]

Part 4: Validated Experimental Protocol

Recommended Workflow for High Purity Isolation

To ensure reproducibility, follow this specific workup sequence which avoids the free-base instability window.

  • Synthesis Completion: Assume standard hydrogenation or coupling is complete.

  • Workup:

    • Dilute reaction mixture with EtOAc.

    • Wash with saturated NaHCO3 (mild base) to remove bulk acids.

    • Crucial Step: Do NOT dry down to an oil yet.[1]

  • Salt Formation (The "Locking" Step):

    • While the product is still in the organic phase, add 1.1 equivalents of 4M HCl in Dioxane .

    • The product should precipitate as a white/off-white solid.

  • Isolation:

    • Filter the solid.

    • Wash with Et2O (removes non-polar impurities).

    • Dry under vacuum.[3]

  • Result: You now have Methyl 2-(3-(4-aminobutyl)phenyl)acetate Hydrochloride. This is stable and ready for analysis.

References

  • ChemScene. (2025).[1] Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride Product Data. Retrieved from [2]

    • Context: Validates the commercial standard of storing phenyl-acetate amino derivatives as Hydrochloride salts for stability.
  • Sorbent Technologies. (2022).[1] Amino Silica Gel Applications and Troubleshooting. Retrieved from [2]

    • Context: Authoritative source on using amine-functionalized silica to prevent streaking of basic compounds.[4]

  • Organic Syntheses. (2010).

    • Context: foundational organic chemistry principles regarding the kinetic instability of free-base amino esters.[1]

  • ResearchGate Community. (2024). Troubleshooting amide formation and cross-linking in polymer synthesis. Retrieved from

    • Context: Discusses the mechanism of spontaneous amid

Sources

Troubleshooting

preventing cyclization side reactions in aminobutyl phenyl acetates

Topic: Preventing Cyclization Side Reactions in Aminobutyl Phenyl Acetates Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Subject: P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Cyclization Side Reactions in Aminobutyl Phenyl Acetates Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Subject: Prevention of Intramolecular O-to-N Acyl Migration and Cyclization-Mediated Degradation

Diagnostic Hub: Understanding the Instability

The Core Issue: Researchers working with aminobutyl phenyl acetates (e.g., 4-aminobutyl 2-phenylacetate) frequently encounter a rapid loss of purity. This is rarely simple hydrolysis. The primary culprit is O-to-N Acyl Migration , a thermodynamically driven rearrangement where the ester converts to the more stable amide (N-(4-hydroxybutyl)-2-phenylacetamide).

While 2-aminoethyl esters rearrange rapidly via a 5-membered transition state (


 minutes at pH 8), 4-aminobutyl esters  rearrange via a 7-membered cyclic transition state. Although kinetically slower, this reaction is inevitable in the free-base form at room temperature, leading to irreversible product loss.
Mechanism of Failure

The free primary amine acts as an intramolecular nucleophile, attacking the ester carbonyl.

AcylMigration Ester Target Molecule (Aminobutyl Phenyl Acetate) Free Base TS Cyclic Transition State (7-Membered Ring) Ester->TS pH > pKa (8.5) Intramolecular Attack Salt Salt Form (Stable Storage) Ester->Salt + Acid (HCl/TFA) Protonation Amide Impurity (N-(4-hydroxybutyl)phenylacetamide) Thermodynamic Sink TS->Amide Irreversible Rearrangement Salt->Ester Base Workup

Figure 1: The mechanistic pathway of degradation. The reaction proceeds through a cyclic transition state, driven by the superior stability of the amide bond over the ester bond.

Troubleshooting Guides

Issue A: "My compound degrades during aqueous workup."

Diagnosis: During extraction, if the pH rises above the pKa of the primary amine (approx. 9.0–10.0), the amine deprotonates (


). The free amine immediately attacks the ester carbonyl.

Corrective Protocol:

  • Maintain Acidic pH: Never wash the organic layer with strong bases (e.g., 1M NaOH) or saturated bicarbonate if the free base is unstable.

  • Buffer Selection: Use a phosphate buffer at pH 6.0–6.5 for washes. This keeps the amine largely protonated while allowing removal of strong acid impurities.

  • Temperature Control: Perform all partitions at 0–4°C . The activation energy for the 7-membered transition state is significant; cold temperatures drastically slow the rearrangement.

Issue B: "I see oligomers/dimers in my LC-MS."

Diagnosis: If the concentration is too high (>0.1 M) in the free-base form, intermolecular aminolysis competes with intramolecular rearrangement. One molecule's amine attacks another's ester, forming linear oligomers.

Corrective Protocol:

  • Dilution: If handling the free base is unavoidable, keep concentrations < 10 mM .

  • Solvent Switch: Avoid polar protic solvents (Methanol, Water) which stabilize the zwitterionic tetrahedral intermediate. Use non-polar aprotic solvents (DCM, Toluene) or polar aprotic solvents (MeCN) to kinetically hinder the proton transfer required for the shift.

Issue C: "The product solidifies into an insoluble mass."

Diagnosis: This is likely the formation of the linear amide isomer , which often has different solubility properties (higher melting point due to hydrogen bonding) than the ester oil.

Corrective Protocol:

  • Immediate Salt Formation: Do not store the free base. Convert immediately to the Hydrochloride or Tosylate salt (See Protocol 1).

Experimental Protocols

Protocol 1: Stabilization via Hydrochloride Salt Formation

Objective: To permanently block the nucleophilic nitrogen by protonation.

Reagents:

  • Crude Aminobutyl Phenyl Acetate (Free Base)

  • 4M HCl in Dioxane (anhydrous)

  • Diethyl Ether or MTBE (anhydrous)

Procedure:

  • Dissolution: Dissolve the crude free base in a minimal amount of anhydrous DCM or Et2O at 0°C.

  • Acidification: Dropwise add 1.1 equivalents of 4M HCl in Dioxane.

    • Note: Avoid aqueous HCl to prevent ester hydrolysis.

  • Precipitation: The hydrochloride salt should precipitate immediately as a white solid.

    • Troubleshooting: If it oils out, add excess diethyl ether and sonicate.

  • Filtration: Filter under Argon/Nitrogen atmosphere (hygroscopic salts can hydrolyze if wet).

  • Storage: Store at -20°C under desiccant.

Protocol 2: HPLC Monitoring for Rearrangement

Objective: To distinguish between the target ester and the amide impurity.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents on-column rearrangement).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

Interpretation:

Compound Retention Time (Relative) UV Signature Mass Spectrum

| Target Ester | Late Eluting (More Lipophilic) |


 254 nm | 

| | Amide Impurity | Early Eluting (More Polar) |

254 nm |

(Same Mass!) | | Hydrolysis Product | Very Early (Phenylacetic acid) |

254 nm |

|

Critical Note: Since the Ester and Amide are isomers, MS alone cannot distinguish them. You must rely on retention time shifts. The Amide (with free -OH and Amide NH) is significantly more polar than the Ester-Amine.

Decision Tree: Synthesis & Handling

HandlingStrategy Start Start: Aminobutyl Phenyl Acetate Synthesis Step1 Is the amine protected? (e.g., Boc/Cbz) Start->Step1 Yes Standard Workup (Stable) Step1->Yes Yes No Risk of Cyclization/Migration Step1->No No Storage Store as HCl/TFA Salt -20°C, Desiccated Yes->Storage Action1 Keep pH < 7.0 at all times No->Action1 Action2 Is purification required? Action1->Action2 PurifyYes Use Reverse Phase (Acidic Mobile Phase) OR Flash Chrom (DCM/MeOH/NH3) -> RAPID Action2->PurifyYes Yes PurifyNo Direct Salt Formation Action2->PurifyNo No PurifyYes->Storage PurifyNo->Storage

Figure 2: Operational workflow for handling labile amino esters.

Frequently Asked Questions (FAQ)

Q: Can I use the Boc-protected amine, do the coupling, and then deprotect? A: Yes, this is the preferred pathway. Synthesize N-Boc-aminobutyl phenyl acetate first. Perform the Boc-deprotection (e.g., TFA/DCM) as the very last step before using the compound. If you need to store it, evaporate the TFA and precipitate the salt immediately with Ether. Do not neutralize the TFA salt to the free base for storage.

Q: Why does my compound cyclize faster in Methanol than in DCM? A: This is a solvent effect known as "General Base Catalysis" or solvent-assisted proton transfer. Polar protic solvents like methanol facilitate the proton shuffle required to move the proton from the attacking amine to the leaving alcohol group in the tetrahedral intermediate [1]. In DCM (aprotic), this proton transfer is energetically more costly.

Q: Is the 7-membered ring transition state really that fast? A: While 5-membered (2-aminoethyl) and 6-membered (3-aminopropyl) rearrangements are extremely fast, the 7-membered rearrangement (4-aminobutyl) is slower but significant. Studies on similar amino esters indicate that while 7-membered ring progenitors resist cyclization at physiological temperatures better than 5-membered ones, they still undergo significant rearrangement upon heating or prolonged storage in the free-base form [2].

Q: Can I use silica gel chromatography? A: Risky. Silica gel is slightly acidic, which is good, but the slow elution time gives the molecule time to rearrange if the local concentration is high. If you must use silica, use a solvent system containing 1% Triethylamine (to prevent tailing) but work extremely fast and immediately rotary evaporate and acidify the fractions.

References

  • Bruice, T. C., & Felton, S. M. (1969).[1] Intramolecular amine-catalyzed aminolysis of an ester. Journal of the American Chemical Society, 91(10), 2799–2800. Link

  • Gong, Y., et al. (2019). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates.[2] National Institutes of Health / PMC. Link

  • Váňa, J., Sedlák, M., & Hanusek, J. (2010).[3] Intramolecular aminolysis of esters. Cyclization of esters of (o-aminophenyl)acetic acid. The Journal of Organic Chemistry, 75(11), 3729–3736.[3] Link

Sources

Optimization

Technical Support Center: Purification of Amino-Phenylacetate Derivatives

This guide serves as a technical support resource for researchers working with Methyl 2-(3-(4-aminobutyl)phenyl)acetate . It addresses the specific challenges of purifying a molecule containing both a hydrolytically sens...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with Methyl 2-(3-(4-aminobutyl)phenyl)acetate . It addresses the specific challenges of purifying a molecule containing both a hydrolytically sensitive methyl ester and a polar, basic primary amine .

Ticket ID: #PUR-AMINE-042 Subject: Purification & Stability Protocols for Methyl 2-(3-(4-aminobutyl)phenyl)acetate Assigned Specialist: Senior Application Scientist

Molecule Analysis & Core Challenges

Before initiating purification, understand the competing chemical behaviors of your molecule:

  • The Trap: You have a Methyl Ester (sensitive to hydrolysis) and a Primary Amine (basic, polar, prone to tailing).

  • The Risk: Standard acid-base extractions can saponify the ester if the pH is too high (>11) or hydrolyze it if too acidic (<2) for prolonged periods.

  • The Symptom: Loss of product mass, appearance of the carboxylic acid (M-14) peak in MS, or "streaking" on silica gel columns.

Phase 1: The "Soft" Acid-Base Extraction (Work-up)

Issue: "I have crude reaction mixture. How do I isolate the main compound without column chromatography?"

Protocol: Standard strong acid/base washes will destroy your methyl ester. Use this Buffered pH-Switch Protocol .

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (Avoid DCM if possible to prevent emulsion with basic water).

  • Acid Wash (Removal of non-basic impurities):

    • Extract with cold 0.5 M HCl (pH ~1-2).

    • Mechanism:[1][2][3][4][5][6][7] The amine protonates (

      
      ), moving the product to the aqueous layer. Impurities remain in organic.
      
    • Critical: Keep this step fast (<10 min) and cold (0°C) to prevent ester hydrolysis.

  • Neutralization (The Release):

    • Separate the aqueous layer.[4][8][9]

    • Slowly add Saturated

      
        or 2M 
      
      
      
      until pH reaches ~8-9.
    • Do NOT use NaOH.[2] NaOH creates local high pH zones that saponify methyl esters instantly.

  • Extraction:

    • Extract the now cloudy aqueous layer 3x with EtOAc.

    • Dry over

      
       (Magnesium sulfate is slightly acidic and can trap amines).
      

Visualization: The pH-Switch Workflow

ExtractionWorkflow Start Crude Mixture (Organic Solvent) AcidStep Add 0.5M HCl (Cold) Target pH 2.0 Start->AcidStep Sep1 Phase Separation AcidStep->Sep1 OrgWaste Organic Layer (Non-basic Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Product as R-NH3+ Salt) Sep1->AqLayer Keep BaseStep Neutralize with NaHCO3 Target pH 8.5 AqLayer->BaseStep Extract Extract 3x with EtOAc BaseStep->Extract Final Pure Free Base (Methyl Ester Intact) Extract->Final

Caption: Selective isolation of the amino-ester using mild pH control to prevent hydrolysis.

Phase 2: Flash Chromatography (The Polish)

Issue: "My compound streaks/tails on the TLC plate and elutes over 20 fractions."

Root Cause: The primary amine interacts strongly with the acidic silanols (


) on the silica surface.

The Fix: Mobile Phase Modifiers Do not run a standard MeOH/DCM gradient. You must deactivate the silica.

MethodMobile Phase CompositionProsCons
A: The Standard DCM : MeOH :

(1%)
Cheap, effective for most amines.TEA is hard to remove (high bp); can contaminate NMR.
B: The Professional DCM : MeOH :

(1%)
Ammonia is volatile; leaves no residue.Immiscible in pure DCM. Requires MeOH to be present (e.g., 90:9:1 DCM/MeOH/NH4OH).
C: The Alternative DCM : 7N

in MeOH
Convenient, pre-mixed.Expensive; concentration varies over time.

Step-by-Step Protocol (Method B):

  • Pre-wash: Flush the column with 1%

    
     in Hexane (or DCM) before loading your sample. This "caps" the active silica sites.
    
  • Eluent: Prepare a stock of DCM/MeOH (90:10). Add 1 mL of aqueous Ammonium Hydroxide (28%) per 100 mL of solvent. Shake vigorously until clear.

  • Gradient: Run 0%

    
     10% of the (MeOH/
    
    
    
    ) mix in DCM. The amine should elute as a tight band.

Phase 3: Storage & Stability (The Silent Killer)

Issue: "My clear oil turned into a white crusty solid overnight."

Diagnosis: Carbamate Formation . Primary amines react avidly with atmospheric


 to form carbamic acid/carbamate salts:


Prevention Strategy:

  • Salt Formation (Recommended): Convert the free amine to the HCl salt immediately after purification.

    • Dissolve free base in

      
      .
      
    • Add 1.05 eq of 1M HCl in

      
        (or Dioxane).
      
    • Filter the white precipitate.[9] The HCl salt is stable, non-hygroscopic, and resistant to oxidation.

  • Inert Atmosphere: If you must keep the free base, store it under Argon at -20°C.

Troubleshooting FAQs

Q: Can I use Reverse Phase (C18) HPLC? A: Yes, but be careful with the pH.

  • Acidic Modifiers (0.1% TFA/Formic Acid): Excellent peak shape. However, concentrating the fractions (water/MeCN) with TFA can hydrolyze the methyl ester over time. Freeze-dry immediately or neutralize fractions with bicarbonate before evaporation.

  • Basic Modifiers (0.1%

    
    ): High pH (>10) risks saponification. Use Ammonium Bicarbonate  (pH 7.5-8.0) as a safer buffer.
    

Q: I see a new spot on TLC after leaving the compound in MeOH. A: You likely have Transesterification . If you use MeOH as a solvent with a trace of base (amine), the Methyl ester can exchange, but since it's already a methyl ester, this is invisible unless you are using EtOH or iPrOH.

  • Rule: Always match the alcohol solvent to the ester group (Use MeOH for methyl esters) to render transesterification invisible.

Q: The NMR shows a split peak for the methyl ester. A: Check for Rotamers or Dimerization . Long-chain amino esters can fold back and H-bond intramolecularly. Run the NMR with a drop of


 or 

to break H-bonds. If the splitting persists, check for amide formation (dimerization of two molecules).

References & Further Reading

  • General Amino Ester Purification:

    • Protocol: "Purification of primary amines often requires base-modified silica to prevent peak tailing."

    • Source: Biotage Technical Notes. "Is there an easy way to purify organic amines?" Link

  • Ester Stability in Workups:

    • Protocol: "Avoid strong bases (NaOH) during extraction of amino acid esters; use Bicarbonate/Carbonate buffers."

    • Source: UMass Amherst Organic Chemistry Labs. "Acid-Base Extraction Protocols." Link

  • Carbamate Formation Risks:

    • Mechanism:[1][2][3][4][5][6][7] Reaction of primary amines with atmospheric CO2.

    • Source:J. Org. Chem. 2022, "Selective Ammonium Carbamate Crystallization." Link (Contextual reference on amine-CO2 interaction).

  • Chromatography of Amines:

    • Data: Optimization of mobile phases for amine separation.

    • Source:J. Chromatogr.[10] A. 2008, 1194(1), 80-9.[10] "Optimization of normal-phase chromatographic separation of compounds with primary amino groups." Link

Sources

Troubleshooting

resolving solubility issues with Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Topic: Methyl 2-(3-(4-aminobutyl)phenyl)acetate[1] Introduction: The "Amino-Ester" Paradox You are likely encountering solubility issues with Methyl 2-(3-(4-aminobutyl)phenyl)acetate because this molecule presents a clas...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-(3-(4-aminobutyl)phenyl)acetate[1]

Introduction: The "Amino-Ester" Paradox

You are likely encountering solubility issues with Methyl 2-(3-(4-aminobutyl)phenyl)acetate because this molecule presents a classic "Amino-Ester" conflict.

Structurally, it contains two competing functional groups:[1]

  • The Lipophilic Ester: The methyl phenylacetate core is hydrophobic and prone to hydrolysis.

  • The Basic Amine: The 4-aminobutyl chain is polar and basic (

    
    ), but in its free-base form, the long alkyl chain dominates, making the molecule poorly soluble in neutral water.
    

The Core Challenge: In neutral water (pH 7), the molecule aggregates due to the hydrophobic phenyl-butyl scaffold. In basic buffers, it remains uncharged and precipitates.[1] In strong acids, it dissolves but the ester moiety risks rapid hydrolysis.

This guide provides the protocols to navigate this stability-solubility trade-off.

Module 1: The Solubility Decision Matrix

Do not guess your solvent system.[1][2] Use this logic flow to determine the correct vehicle based on your end-use application.

Solubility_Decision_Tree Start START: Define Application App_Type Is this for Cell Culture / In Vivo? Start->App_Type Chem_Rxn Is this for Chemical Synthesis? Start->Chem_Rxn Bio_Yes Biological Assay App_Type->Bio_Yes Yes Chem_Yes Chemical Reaction Chem_Rxn->Chem_Yes Yes Stock_Prep Prepare 10-50mM Stock in DMSO (Anhydrous) Bio_Yes->Stock_Prep Dilution Dilute into Buffer (PBS/Media) Stock_Prep->Dilution Precip_Check Did it precipitate? Dilution->Precip_Check Fix_Precip Action: Sonicate or Lower Concentration (<100µM) Precip_Check->Fix_Precip Yes Success_Bio Ready for Assay (Use within 4 hours) Precip_Check->Success_Bio No Solvent_Choice Select Solvent based on Reaction Type Chem_Yes->Solvent_Choice DCM_Path DCM/Chloroform (Standard Dissolution) Solvent_Choice->DCM_Path Non-polar work MeOH_Path Methanol/Ethanol (Protophilic) Solvent_Choice->MeOH_Path Polar work Salt_Q Need Aqueous Solubility? DCM_Path->Salt_Q Make_Salt Convert to HCl Salt (1.05 eq HCl in Dioxane/MeOH) Salt_Q->Make_Salt Yes Water_Sol Highly Water Soluble Make_Salt->Water_Sol

Figure 1: Decision matrix for selecting the optimal solvent system based on experimental requirements.[1] Blue nodes indicate decision points; Green nodes indicate successful states.

Module 2: Critical Troubleshooting (FAQs)
Q1: Why does the compound precipitate when I dilute my DMSO stock into PBS?

Technical Diagnosis: This is known as "Oiling Out" or "Crash Precipitation."[1] The compound is hydrophobic. When you dilute a DMSO stock (where the compound is solvated by organic dipole interactions) into PBS (pH 7.4), the amine is only partially protonated, and the hydrophobic phenyl-butyl tail drives aggregation.[1] Corrective Action:

  • Step-down Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate dilution in 50% DMSO/Water.[1]

  • Acidification: If your assay tolerates it, lower the pH of the aqueous buffer to 6.0. This ensures the amine (

    
    ) is fully protonated to ammonium (
    
    
    
    ), drastically improving solubility [1].[1]
Q2: My LC-MS shows a mass of M-32 or M+14 after 24 hours. What happened?

Technical Diagnosis: You are seeing Ester Hydrolysis or Transesterification .[1]

  • M-14 (Loss of Methyl): Hydrolysis of the methyl ester to the carboxylic acid. This occurs rapidly if the pH is >8.0 or <3.0.

  • M+14 (Transesterification): If you dissolved the compound in Ethanol, the methyl group exchanged with an ethyl group. Corrective Action:

  • Never store the compound in aqueous solution for >12 hours.

  • Avoid Ethanol or Methanol for long-term storage; use anhydrous DMSO or Acetonitrile.[1]

  • Keep pH between 4.0 and 7.5.[1]

Q3: Can I use heat to speed up dissolution?

Technical Diagnosis: High Risk. Heating primary amines with esters promotes intermolecular amidation (polymerization).[1] The amine of one molecule attacks the ester of another, forming an amide bond and releasing methanol. Corrective Action:

  • Use Sonication (ultrasonic bath) at room temperature instead of heat.[1]

  • If heat is absolutely necessary, do not exceed 37°C and limit exposure to <5 minutes.[1]

Module 3: Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (Biological Use)

Target: 10 mM Stock in DMSO.[1]

  • Weighing: Weigh the solid compound in a glass vial. (Plastic vials can leach plasticizers in DMSO).[1]

  • Solvent: Add Anhydrous DMSO (Grade ≥99.9%).

    • Note: Water in DMSO accelerates ester hydrolysis.[1]

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at 25°C.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[1][3][4] Stable for 3-6 months if kept dry [2].[1]

Protocol B: "Salting In" for Aqueous Applications

Target: Converting the Free Base to a Water-Soluble Hydrochloride Salt.[1]

Context: If you need to inject this compound or use it in a solvent-free aqueous buffer, you must convert it to a salt in situ.[1]

  • Dissolve 10 mg of the compound in 1 mL of Diethyl Ether or DCM.

  • Add 1.05 equivalents of 1M HCl in Ether (or Dioxane) dropwise.

    • Calculation:

      
      [1]
      
  • A white precipitate (the HCl salt) should form immediately.[1]

  • Centrifuge or filter the solid.[1] Wash with cold ether.[1]

  • Dry under vacuum.[1]

  • Result: The resulting solid will dissolve instantly in water or PBS.[1]

Module 4: Solvent Compatibility Data
SolventSolubility (Free Base)Solubility (HCl Salt)Stability RiskRecommended Use
Water (pH 7) < 0.1 mg/mL (Poor)> 50 mg/mL (Good)Hydrolysis (Slow)Avoid for Free Base
PBS (pH 7.4) < 0.1 mg/mL (Poor)> 20 mg/mL (Good)Hydrolysis (Med)Biological Assays
DMSO > 100 mg/mL> 100 mg/mLOxidation (Low)Primary Stock
Ethanol > 50 mg/mL> 50 mg/mLTransesterificationSynthesis Only
DCM > 100 mg/mL< 1 mg/mLNoneExtraction / Workup
References
  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Explains the pH-dependent solubility profiles of ionizable amines). [1]

  • Glen Research. (n.d.).[1] Methods to Avoid Inactivation of Primary Amines. (Details the reactivity risks of primary amines and storage stability).

  • Needham, T. E. (1970).[1][5] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1][5] (Foundational data on amino-acid/ester solubility behavior in mixed solvents).

  • EPA. (2013).[1] Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester. (Data on methyl ester hydrolysis kinetics).

Sources

Optimization

Technical Support Center: Stability Optimization for Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Status: Operational Ticket ID: STAB-001-AMINE Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary: The "Autocatalytic Suicide" Risk The primary stability challenge with Methyl 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STAB-001-AMINE Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The "Autocatalytic Suicide" Risk

The primary stability challenge with Methyl 2-(3-(4-aminobutyl)phenyl)acetate is not simple environmental hydrolysis; it is intramolecular general base catalysis (often colloquially termed "chemical suicide").

This molecule contains two opposing functional groups:[1][2][3]

  • Methyl Ester: Electrophilic, susceptible to hydrolytic cleavage.

  • Primary Amine (on butyl chain): Nucleophilic and basic (

    
    ).
    

The Mechanism: In its free base form, the pendant primary amine acts as a local base, deprotonating water molecules in the vicinity of the ester carbonyl. This generates hydroxide ions (


) in situ, exponentially accelerating hydrolysis even at neutral bulk pH. Furthermore, while the chain length (4 carbons + phenyl ring) makes direct intramolecular lactamization sterically disfavored (requiring a large paracyclophane-like transition state), intermolecular aminolysis  (dimerization) remains a potent degradation pathway in concentrated solutions.

Module 1: Solid State Storage & Handling

Protocol: Immediate Salt Formation

The Golden Rule: Never store this compound as a free base for longer than 1 hour.

The most effective stabilization strategy is to protonate the amine, effectively "masking" its basicity and nucleophilicity.

Salt TypeSuitabilityRationale
Hydrochloride (HCl) Best Forms a stable, crystalline lattice. The chloride counter-ion is non-nucleophilic. Highly hygroscopic—requires desiccation.
Tosylate (TsOH) Excellent Often less hygroscopic than HCl salts. Adds significant molecular weight but improves crystallinity.
Trifluoroacetate (TFA) Poor TFA is volatile; the salt can dissociate under high vacuum, reverting to the unstable free base.
Storage Conditions Checklist

Module 2: Solution Chemistry & Analysis

Solvent Compatibility Guide
SolventRatingNotes
DMSO (Anhydrous) Preferred Excellent solubility for salts. Low reactivity. Must be dry (store over 4Å sieves).
Acetonitrile (MeCN) Good Good for short-term handling. Non-nucleophilic.
Methanol (MeOH) Caution Acceptable only if anhydrous. Presence of water leads to hydrolysis.[3] Risk of transesterification is null (since it is a methyl ester), but generally avoid alcohols to prevent nucleophilic competition.
Water/PBS DANGER Do not dissolve in aqueous buffers > pH 7. Hydrolysis half-life is minutes to hours.
LC-MS/HPLC Preparation Protocol
  • Diluent: Water:Acetonitrile (90:10) + 0.1% Formic Acid .

  • Why? The formic acid maintains the pH < 3. At this pH, the amine is fully protonated (

    
    ), preventing it from catalyzing the ester hydrolysis.
    
  • Avoid: Ammonium Bicarbonate or Phosphate buffers at pH 7.4.

Module 3: Troubleshooting & FAQs

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways you must prevent.

DegradationPathways cluster_prevention Prevention Strategy Compound Methyl 2-(3-(4-aminobutyl)phenyl)acetate (Free Base) Salt Stable Salt Form (HCl/Tosylate) Compound->Salt Protonation (HCl/Acid) Hydrolysis Hydrolysis Product (Carboxylic Acid) Compound->Hydrolysis + H2O (Autocatalysis) Dimer Oligomers/Dimers (Intermolecular Aminolysis) Compound->Dimer + Compound (Concentration Dependent)

Caption: Figure 1. Degradation pathways. The green path (Salt Formation) is the only stable state. Red and Yellow paths represent hydrolytic and aminolytic degradation, respectively.

Troubleshooting Guide

Issue 1: "My LC-MS shows a split peak: M+ and M+1 minus 14."

  • Diagnosis: You are seeing the Carboxylic Acid hydrolysis product (Methyl ester [M] loses

    
     [-14]).
    
  • Root Cause: The sample was likely left in an autosampler vial in a non-acidified solvent (e.g., pure water or methanol) for too long.

  • Fix: Re-prepare samples using 0.1% Formic Acid in the diluent. Analyze immediately.

Issue 2: "The material turned into a sticky gum after lyophilization."

  • Diagnosis: You likely lyophilized the free base or a TFA salt that dissociated. The resulting oil absorbed moisture from the air, initiating hydrolysis.

  • Root Cause: Hygroscopic nature of the amine + hydrolysis.

  • Fix: Re-dissolve in

    
     or 
    
    
    
    , bubble dry HCl gas (or add HCl in Dioxane), and precipitate the stable HCl solid. Filter and dry under high vacuum.

Issue 3: "Yield is low after silica column purification."

  • Diagnosis: The amine stuck to the acidic silica, or the ester hydrolyzed on the slightly acidic/wet silica surface.

  • Fix: Use DCM:MeOH:NH4OH (90:10:1) as the eluent to keep the amine moving, but work fast . Alternatively, use neutral alumina or reverse-phase chromatography with acidic modifiers (TFA/Formic) to isolate the salt directly.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a cellular assay at pH 7.4? A: Yes, but with strict kinetic controls. Prepare the stock in anhydrous DMSO. Add to the cell media immediately before the experiment. The biological half-life will be short due to esterases, but the chemical stability in media (pH 7.4) will be limited to a few hours. Always run a "media-only" stability control (no cells) to quantify background hydrolysis.

Q: Is the intramolecular ring formation (lactamization) a real risk? A: It is a secondary risk. The chain length (4 carbons + phenyl ring) creates a large distance, making the entropy of cyclization unfavorable compared to standard 5- or 6-membered rings. However, at high concentrations (>100 mM), intermolecular attack (dimerization) is very likely. Keep stock concentrations moderate (<50 mM) or store as a salt.

References

  • Ester Hydrolysis Mechanisms

    • Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[2][4]

    • Source: Chemistry Steps.[5][6][7]

    • URL:[Link]

  • Amino Ester Stability

    • Title: Exploring Alkyl Ester Salts of L-Amino Acid Deriv
    • Source: MDPI (Pharmaceutics).
    • URL:[Link][6][8]

    • Relevance: Confirms the necessity of immediate protonation (salt form
  • Kinetics of Phenyl Acetates

    • Title: Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis.[9]

    • Source: Stanford University / Geothermal Workshop.
    • URL:[Link]

  • General Handling of Labile Esters

    • Title: Unwanted hydrolysis or α/β-peptide bond form
    • Source: RSC Advances.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for Amino-Ester Derivatives

Topic: Methyl 2-(3-(4-aminobutyl)phenyl)acetate Case ID: #AE-992-OPT Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary & Molecule Profile[1] Welcome to the Advanced Separation Support Center. You...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-(3-(4-aminobutyl)phenyl)acetate Case ID: #AE-992-OPT Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Molecule Profile[1]

Welcome to the Advanced Separation Support Center. You are likely encountering difficulties with Methyl 2-(3-(4-aminobutyl)phenyl)acetate , a molecule that presents a classic "chromatographer's dilemma."

This compound possesses two conflicting functional groups that complicate HPLC method development:

  • The 4-aminobutyl group (Primary Amine): Highly basic (

    
    ).[1] At standard chromatographic pH (2–8), it is protonated (
    
    
    
    ), leading to severe peak tailing due to cation-exchange interactions with residual silanols on the silica column [1, 2].
  • The Methyl Ester group: Susceptible to hydrolysis.[1] While stable at neutral pH, it degrades rapidly at high pH (

    
    ) and slowly at very low pH (
    
    
    
    ) or elevated temperatures [3].

The Challenge: You cannot use high pH to suppress amine ionization (which would fix tailing) because it will destroy your ester. You must optimize a low-pH method that strictly controls silanol activity.[1]

Method Development Strategy (The "Gold Standard" Protocol)

Do not rely on generic "scouting" gradients. Use this targeted approach to balance amine peak shape with ester stability.[1]

Phase A: Column Selection
  • Requirement: You need a "Base-Deactivated" column.[1] Traditional silica will irreversibly adsorb the amine.

  • Recommendation: Use a Type B Silica (High Purity) with dense end-capping or a Charged Surface Hybrid (CSH) particle.[1]

    • Examples: Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18, or Phenomenex Kinetex EVO C18.

    • Why? These columns sterically protect the silica surface, preventing the amine from "sticking" to the backbone [4].

Phase B: Mobile Phase Chemistry

The choice of buffer is critical. Simple formic acid often fails to suppress tailing for primary amines on its own.[1]

ParameterRecommendationTechnical Rationale
Aqueous Phase (A) 0.1% Trifluoroacetic Acid (TFA) in Water OR 20 mM Phosphate Buffer (pH 2.5–3.0) TFA acts as an ion-pairing agent, masking the positive charge of the amine.[1] Phosphate at low pH suppresses silanol ionization (

becomes

) [5].[1]
Organic Phase (B) Acetonitrile (ACN) + 0.05% TFAACN has lower viscosity than Methanol, keeping backpressure low. Methanol can sometimes cause transesterification (converting methyl ester to ethyl/propyl ester) if used with other alcohols, though less risk here.
pH Target 2.5 – 3.0 Safe zone.[1] Low enough to protonate silanols (reducing tailing) but not so acidic that it rapidly hydrolyzes the ester during the run time.
Temperature 30°C – 35°C Do NOT exceed 40°C. Higher temperatures accelerate ester hydrolysis exponentially.[1]
Phase C: Visualization of the Workflow

MethodDev start Start Method Development col_select Select Column: High Purity C18 (End-capped) start->col_select decision_ms Is MS Detection Required? col_select->decision_ms mobile_phase Select Mobile Phase Modifier check_tailing Check Peak Symmetry (As) mobile_phase->check_tailing path_tfa Use 0.1% TFA (Ion Pairing suppresses tailing) decision_ms->path_tfa Yes (if signal suppression ok) path_formic Use 0.1% Formic Acid (May need CSH column) decision_ms->path_formic Yes (MS) path_phos Use Phosphate Buffer pH 2.5 (Best peak shape, non-volatile) decision_ms->path_phos No (UV only) path_tfa->mobile_phase path_formic->mobile_phase path_phos->mobile_phase tailing_bad As > 1.5? Increase Buffer Conc. or Add TFA check_tailing->tailing_bad tailing_bad->mobile_phase Yes (Loop) final Finalize Method tailing_bad->final No

Figure 1: Decision matrix for selecting mobile phase modifiers based on detection requirements and peak symmetry.

Troubleshooting Guide

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

Symptoms: The amine peak drags, causing poor resolution and integration errors.

  • Root Cause: "Silanol Activity."[1] The positively charged aminobutyl group is binding to negatively charged silanols on the column surface.

  • Immediate Fix:

    • Switch to TFA: If using Formic Acid, switch to 0.1% TFA.[1] The Trifluoroacetate anion pairs with the amine cation, forming a neutral hydrophobic pair that elutes sharply [6].

    • Increase Ionic Strength: If using Phosphate, increase concentration from 10mM to 25mM or 50mM.[1] This "swamps" the silanols.

Issue 2: "Ghost" Peaks or Retention Time Shifts

Symptoms: You see small peaks appearing before the main peak, or the main peak shifts earlier over multiple injections.

  • Root Cause: On-Column Hydrolysis. The methyl ester is degrading into the carboxylic acid derivative (Acid form). The Acid form is more polar and will elute earlier than the Ester in Reversed-Phase chromatography.

  • Immediate Fix:

    • Check Sample Diluent: Ensure the sample is NOT dissolved in 100% water or high-pH buffer.[1] Use 50:50 Water:Acetonitrile.[1]

    • Autosampler Temp: Set the autosampler to 4°C. Room temperature stability of amino-esters in solution is poor (approx. 24-48 hours max).

Issue 3: Baseline Drift at Low UV (210 nm)

Symptoms: Rising baseline during the gradient.

  • Root Cause: TFA absorbs UV at low wavelengths.[1]

  • Immediate Fix:

    • Ensure you balance the absorbance.[1] If Mobile Phase A is Water + 0.1% TFA, Mobile Phase B should be ACN + 0.08% TFA. (ACN suppresses TFA absorbance slightly; using less TFA in B balances the baseline) [7].

    • Switch to 254 nm if sensitivity allows (Phenyl ring absorption).[1]

Stability & Degradation Logic (The "Ester" Factor)

The following diagram illustrates the degradation pathway you must prevent during analysis.

Degradation cluster_prevention Prevention Strategy Ester Target Molecule (Methyl Ester) Acid Degradant (Carboxylic Acid) Ester->Acid Hydrolysis (pH > 8 or Temp > 40°C) Methanol Byproduct (Methanol) Ester->Methanol P1 Keep pH < 7 P2 Chill Autosampler (4°C) P3 Limit Water in Diluent

Figure 2: Hydrolysis pathway of the methyl ester. High pH drives the reaction to the right, creating the earlier-eluting acid impurity.

Frequently Asked Questions (FAQ)

Q: Can I use a C8 or Phenyl-Hexyl column instead of C18? A: Yes. A Phenyl-Hexyl column often provides superior selectivity for aromatic amines due to


 interactions with the phenyl ring of your molecule.[1] However, ensure it is a modern, high-purity base-deactivated version.[1]

Q: My peak area is decreasing over time in the sequence. A: This confirms instability. The ester is likely hydrolyzing in the autosampler vial.

  • Action: Re-prepare the sample in a diluent with a higher organic ratio (e.g., 80% ACN / 20% Water) to reduce water activity, or acidify the diluent slightly (0.1% Formic Acid) to stabilize the ester.

Q: Why not use High pH (pH 10) to neutralize the amine? A: While high pH (e.g., Ammonium Hydroxide) deprotonates the amine and solves tailing, it will saponify (hydrolyze) the methyl ester rapidly. Your "main peak" will disappear and convert to the acid form within minutes to hours.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • Chrom Tech, Inc. (2025).[1][2] What Causes Peak Tailing in HPLC? Retrieved from

  • Stoll, D. R. (2022).[1] Chemistry in a Bottle: Ester Formation and Hydrolysis in Acidified Mobile-Phase Solvents. LCGC North America.[1] Retrieved from

  • Phenomenex. (2025).[1][3] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Sielc Technologies. (n.d.).[1] HPLC Method for Analysis of Glycine Methyl Ester.[1][4] Retrieved from

  • Allan Chemical Corp. (2025).[1] Mobile Phase Solvent Pairing for HPLC. Retrieved from

  • Dolan, J. (2010).[1] TFA and Baseline Noise.[1] LCGC North America.[1] (General Reference for TFA Baseline Balancing).

Sources

Optimization

Technical Support Hub: Purification of Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Status: Operational | Ticket Priority: High Assigned Specialist: Senior Application Scientist Subject: Impurity Removal & Isolation Protocols Introduction Welcome to the Purification Support Hub. You are working with Met...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High Assigned Specialist: Senior Application Scientist Subject: Impurity Removal & Isolation Protocols

Introduction

Welcome to the Purification Support Hub. You are working with Methyl 2-(3-(4-aminobutyl)phenyl)acetate .

From a separation science perspective, this molecule presents a classic "Push-Pull" conflict:

  • The "Pull" (The Amine): The primary amine on the butyl chain is highly basic (

    
    ) and polar. It interacts strongly with acidic silanols on silica gel, leading to severe peak tailing and yield loss.
    
  • The "Push" (The Ester): The methyl ester is lipophilic but chemically labile. It is susceptible to hydrolysis under the very basic conditions often required to elute the amine, potentially degrading your product into the corresponding carboxylic acid zwitterion.

This guide provides self-validating protocols to navigate these competing properties.

Tier 1: Rapid Triage (FAQs)

Q: My compound is streaking/tailing on the TLC plate and column. How do I fix the peak shape? A: This is caused by the protonated amine interacting with the acidic silica surface.

  • Immediate Fix: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase.
    
  • Mechanism: The additive competes for the silanol sites (

    
    ), effectively "capping" them and allowing your free amine to elute as a tight band.
    
  • Caution: Flush the column with non-amine solvent immediately after use to prevent silica dissolution over time.

Q: I see a new spot at the baseline after acid/base extraction. What happened? A: You likely hydrolyzed the ester.[1]

  • Diagnosis: If the baseline spot is insoluble in

    
     but soluble in 
    
    
    
    or DMSO, it is the amino-acid hydrolysis product.
  • Prevention: Keep all aqueous phases cold (0–5°C) and avoid pH > 12. Use mild bases like

    
     rather than NaOH.
    

Q: The product is a dark grey/brown oil even after chromatography. Is it pure? A: Likely not. The color suggests residual Palladium (Pd) from cross-coupling steps (e.g., Sonogashira or Suzuki) or oxidized amine species.

  • Action: See the "Trace Metal Scavenging" protocol below.

Tier 2: Chromatographic Optimization

The "Silanol War": Preventing Amine Adsorption

Standard silica gel is acidic (


). When your amine (

) touches it, it forms an ammonium-silicate salt, sticking the compound to the top of the column.
Protocol A: Mobile Phase Modifiers

Best for: Routine purification of <5g batches.

  • Pre-treatment: Slurry your silica gel in the starting mobile phase containing 1% Triethylamine (TEA) .

  • Elution: Run the gradient with the modifier included.

    • Example System: DCM:MeOH:TEA (95:4:1).

  • Post-Run: Rotovap the fractions. To remove residual TEA (bp 89°C), co-evaporate with heptane or toluene twice.

Protocol B: Amine-Functionalized Silica

Best for: Acid-sensitive esters or large scale (>10g). Use "Amino-Silica" (NH2-capped silica). This stationary phase is basic, preventing the acid-base interaction entirely. You can use standard Hexane/Ethyl Acetate gradients without toxic amine additives.[2]

Visualization: Chromatography Decision Logic

ChromatographyLogic Start Start: Crude Amine Sample TLC_Check Run TLC (DCM/MeOH 9:1) Start->TLC_Check Decision_Streak Is the spot streaking? TLC_Check->Decision_Streak Add_TEA Add 1% TEA to Eluent Decision_Streak->Add_TEA Yes (Comet Tail) Run_Column Proceed to Flash Column (Buffered Silica) Decision_Streak->Run_Column No (Round Spot) Retest Retest TLC Add_TEA->Retest Decision_Resolved Spot Shape Improved? Retest->Decision_Resolved Decision_Resolved->Run_Column Yes Switch_Phase Switch to NH2-Silica (Amino-Functionalized) Decision_Resolved->Switch_Phase No (Still Streaking)

Figure 1: Decision matrix for selecting the correct stationary phase and mobile phase modifiers to prevent amine tailing.

Tier 3: The "Cold" Acid-Base Extraction

This is the most efficient method for removing non-basic impurities (triphenylphosphine oxide, unreacted halides), but it carries the highest risk of ester hydrolysis.

The Golden Rule: The rate of hydrolysis doubles for every 10°C increase. Keep it on ice.

Step-by-Step Protocol
StepActionCritical Parameter
1. Dissolution Dissolve crude oil in Ethyl Acetate (EtOAc) .Avoid DCM if possible (emulsion risk).
2. Acid Capture Add cold 1M HCl (aq) slowly. Shake and separate.Target pH: 1–2. The amine moves to the aqueous layer (

).
3. Organic Wash Wash the aqueous layer twice with fresh EtOAc.Removes non-basic impurities.[3] Keep aqueous layer.
4. Neutralization Place aqueous layer in an ice bath . Add Sat.

slowly.
Target pH: 9–10. Do NOT exceed pH 12.
5. Extraction Extract the now cloudy aqueous layer with EtOAc (3x).The amine returns to the organic layer.[1]
6. Drying Dry combined organics over

.[4]

is slightly acidic;

is safer for amines.
Visualization: The pH Tightrope

AcidBaseExtraction Input Crude Mixture (Organic Phase) Acidify Add 1M HCl (0°C) Input->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer: Non-Basic Impurities (Discard) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer: Product as Salt (R-NH3+) PhaseSep1->AqLayer1 Basify Add K2CO3 to pH 10 (Keep < 5°C!) AqLayer1->Basify Extract Extract with EtOAc Basify->Extract FinalProd Final Organic Layer: Purified Amine Extract->FinalProd Waste Aqueous Waste Extract->Waste

Figure 2: Workflow for acid-base extraction emphasizing temperature control to prevent ester hydrolysis.[1]

Tier 4: Polishing & Stabilization

Removing Palladium (The "Grey" Impurity)

If your spectrum is clean but the oil is dark, you have residual metal.

  • Solid Scavengers: Dissolve product in THF/MeOH. Add SiliaMetS® Thiol or QuadraPure™ TU resin (10 wt% equivalent).

  • Process: Stir at room temperature for 4 hours.

  • Filtration: Filter through a 0.45µm pad. The filtrate should be yellow/orange, not grey.

Long-Term Storage: Salt Formation

Free amines oxidize and absorb


 (forming carbamates) over time. Convert to the HCl salt  for stability.
  • Dissolve the purified free base in minimal anhydrous 1,4-Dioxane .

  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise at 0°C.

  • Add Diethyl Ether until the white solid precipitates.

  • Filter and dry under nitrogen.

References

  • Biotage. (2023).[2][5] Strategies for the Flash Chromatography of Amines. Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
  • SiliCycle. (2024). Metal Scavengers User Guide. Retrieved from

  • Teledyne ISCO. (2022). Purification of Amine Compounds using RediSep® Amine Columns. Retrieved from

Sources

Troubleshooting

Technical Support Center: Methyl 2-(3-(4-aminobutyl)phenyl)acetate Stability &amp; Analysis

Status: Operational Ticket ID: REF-AMINOESTER-2024 Assigned Specialist: Senior Application Scientist, Structural Elucidation Group Executive Summary You are likely encountering stability issues or analytical anomalies wi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-AMINOESTER-2024 Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Executive Summary

You are likely encountering stability issues or analytical anomalies with Methyl 2-(3-(4-aminobutyl)phenyl)acetate . This molecule contains two reactive functional groups that are chemically incompatible over long periods or under stress: a nucleophilic primary amine and an electrophilic methyl ester .

This guide addresses the three most common support tickets we receive for this class of compounds:

  • "Ghost Peaks" appearing in solution (Self-Amidation/Dimerization).[1]

  • Peak Tailing/Broadening in LC-MS (Silanol interactions).

  • Mass Balance Loss during stress testing (Hydrolysis & Oxidation).

Module 1: Troubleshooting Analytical Anomalies

Q: Why does my main peak tail significantly on C18 columns, reducing sensitivity?

A: The primary amine is interacting with residual silanols on your column stationary phase.

The Mechanism: At neutral or low pH, the primary amine (pKa ~10.5) is protonated (


). While this aids solubility, the positively charged ammonium species interacts ionically with deprotonated silanol groups (

) on the silica backbone of the column. This "secondary interaction" causes peak tailing.

The Solution (Protocol): Do not rely solely on standard acidic mobile phases (0.1% Formic Acid). You have three options, ranked by efficacy:

  • High pH Method (Recommended): Use a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) stable at pH 10. Use 10mM Ammonium Bicarbonate (pH 10) as the aqueous phase. This keeps the amine deprotonated (neutral), eliminating silanol interactions and sharpening the peak.

  • Chaotropic Salt: Add 10-20 mM Ammonium Acetate or Ammonium Formate to your acidic mobile phase. The ammonium ions compete for silanol sites, masking them from your analyte.

  • Ion Pairing (Last Resort): Use 0.05% Trifluoroacetic Acid (TFA). The trifluoroacetate anion pairs with the amine, neutralizing the charge. Warning: TFA suppresses ionization in Mass Spec.

Q: I see a new peak (M+189) growing in my sample vials over 24 hours. Is this an impurity?

A: This is likely a dimerization artifact (Intermolecular Amidation), not a synthesis impurity.

The Mechanism: In concentrated solutions or solid state, the free amine of one molecule attacks the methyl ester of another. This displaces methanol and forms a stable amide bond (Dimerization).

  • Reaction:

    
    
    
  • Mass Shift:

    
     Da.
    
    • MW Monomer: 221.3 Da

    • MW Dimer:

      
       Da.
      

Validation Step: Dilute your sample 100-fold and store at 4°C. If the rate of formation decreases significantly compared to the concentrated room-temperature sample, it is a second-order intermolecular reaction (dimerization).

Module 2: Degradation Pathway Analysis

The following diagram details the specific degradation products you must monitor during forced degradation studies (ICH Q1A).

DegradationPathways cluster_legend Pathway Legend API Methyl 2-(3-(4-aminobutyl)phenyl)acetate (MW: 221.3) Acid Hydrolysis Product (Carboxylic Acid) MW: 207.3 (M-14) API->Acid Acid/Base Hydrolysis (-MeOH, +H2O) Dimer Dimer (Amide) MW: 410.6 (2M-32) API->Dimer Intermolecular Amidation (Conc. Dependent) NOxide N-Oxide MW: 237.3 (M+16) API->NOxide Oxidation (H2O2) (+O) Cyclic Lactam (Intramolecular) (Unlikely due to ring size) MW: 189.2 API->Cyclic High Heat/Stress (-MeOH) key Red: Hydrolytic | Yellow: Dimerization | Green: Oxidative

Figure 1: Primary degradation pathways for amino-ester derivatives. Note that intermolecular dimerization is often mistaken for a synthesis impurity.

Module 3: Mass Spectrometry Forensics

Use this table to identify peaks in your LC-MS chromatogram.

Degradant TypeMechanismObserved Mass (

[M+H]+)
Mass Shift (

)
Key Fragment Ions
Parent N/A222.3 0191 (Loss of OMe), 30 (Amine)
Acid Hydrolysis (Ester

Acid)
208.3 -14 Da190 (Loss of OH), 91 (Tropylium)
Dimer Amidation (2M - MeOH)411.6 +189.3 Da222 (Monomer fragment), 190
N-Oxide Oxidation (Amine

N-O)
238.3 +16 Da222 (Loss of O), 220 (Loss of H2O)
Benzylic Ox Oxidation (CH2

C=O)
236.3 +14 Da218 (Loss of H2O)

Technical Note on Fragmentation: The parent molecule typically fragments via


-cleavage  at the ester (loss of methoxy, -31 Da) and the amine. Look for the m/z 30  ion (

) in the MS2 spectrum to confirm the amine chain is intact. If m/z 30 is absent in the oxidative degradant, the amine has likely been deaminated to an aldehyde.

Module 4: Forced Degradation Protocols (ICH Q1A Aligned)

Do not treat these protocols as a checklist. They are a stress test for your analytical method.

Workflow Diagram

MethodWorkflow cluster_stress Stress Conditions Start Sample Preparation (1 mg/mL in MeCN:H2O) Acid Acid Stress 0.1N HCl, 60°C, 2h Start->Acid Base Base Stress 0.1N NaOH, RT, 1h Start->Base Ox Oxidation 3% H2O2, RT, 4h Start->Ox Heat Thermal 60°C, 24h Start->Heat Neut Neutralization (Critical for Acid/Base) Acid->Neut Base->Neut Analysis LC-MS Analysis (Gradient 5-95% B) Ox->Analysis Heat->Analysis Neut->Analysis Eval Mass Balance Check (Target 80-90% Recovery) Analysis->Eval

Figure 2: Step-by-step workflow for forced degradation studies.

Detailed Protocol Steps
1. Hydrolytic Stress (Acid/Base) [1][2]
  • Why: Esters are labile. This confirms the retention time of the Acid degradant.

  • Step: Add 1 mL of 0.1 N HCl to 1 mL of sample stock. Heat at 60°C.

  • Stop Criteria: Neutralize with 1 mL 0.1 N NaOH immediately before injection.

  • Caution: Amino esters degrade rapidly in base. Start Base stress at Room Temperature (RT), not heat.

2. Oxidative Stress [2][3]
  • Why: To generate N-oxides and potential benzylic ketones.

  • Step: Add 3%

    
     at Room Temperature.
    
  • Troubleshooting: If you see a "forest" of peaks, the amine is reacting non-specifically. Lower peroxide concentration to 0.3% to isolate the primary N-oxide.

3. Photostability (Solid State)
  • Why: Benzylic positions are sensitive to UV-induced radical oxidation.

  • Step: Expose solid powder to 1.2 million lux hours (ICH Q1B).

  • Expectation: Discoloration (yellowing) indicates formation of conjugated byproducts (quinones/imines).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6] International Council for Harmonisation.[2][4] Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[7][8][9] Advanced Drug Delivery Reviews, 59(1), 59-96. Link

  • Dolan, J. W. (2002). Peak Tailing and Column Selection.[10][11][12] LCGC North America, 20(5). Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.

Sources

Optimization

overcoming steric hindrance in Methyl 2-(3-(4-aminobutyl)phenyl)acetate coupling

The following technical guide addresses the optimization of coupling reactions involving Methyl 2-(3-(4-aminobutyl)phenyl)acetate . This molecule functions as a bifunctional linker, featuring a primary amine (nucleophile...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of coupling reactions involving Methyl 2-(3-(4-aminobutyl)phenyl)acetate . This molecule functions as a bifunctional linker, featuring a primary amine (nucleophile) and a methyl ester (masked electrophile).[1]

While the 4-aminobutyl chain itself is flexible and sterically accessible, "steric hindrance" in this context almost invariably refers to the coupling partner (e.g., a bulky E3 ligase ligand, a sterically crowded drug scaffold, or a solid support).[1] Furthermore, the presence of the methyl ester introduces a competing side-reaction risk (aminolysis) if the primary coupling is retarded by steric bulk.[1]

[1]

Executive Summary & Molecule Profile[1]

  • Molecule: Methyl 2-(3-(4-aminobutyl)phenyl)acetate

  • Role: Bifunctional Linker (PROTACs, Bioconjugation).

  • Primary Challenge: When coupling the amine to a sterically hindered carboxylic acid , the reaction rate drops. This allows the amine to attack the methyl ester of a neighboring molecule (dimerization/polymerization) or leads to incomplete conversion.[1]

  • Solution Strategy: Increase the electrophilicity of the coupling partner (using HATU/HOAt or Acyl Fluorides) to outcompete side reactions and overcome the steric barrier.[1]

Diagnostic Troubleshooting Guide (Q&A)

Q1: I am observing low yields when coupling this linker to a bulky carboxylic acid (e.g., VHL ligand). The amine remains unconsumed.[1]

Diagnosis: The activation energy required to form the amide bond with a hindered acid is too high for standard carbodiimides (EDC/NHS) or weak phosphonium salts.[1] Technical Insight: Steric bulk prevents the amine from approaching the carbonyl carbon at the optimal Bürgi-Dunitz angle (107°). Corrective Action:

  • Switch Reagents: Move to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1] These generate a highly reactive active ester (7-azabenzotriazole) that accelerates the reaction significantly.[1]

  • Add HOAt: If using EDC, add HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that speeds up the coupling by ~10-20x.[1]

  • Pre-activation: Allow the acid, base (DIPEA), and HATU to react for 2-5 minutes before adding the amine linker. This ensures the bulky acid is fully converted to the active ester.[1]

Q2: I see a major side product with Mass [M+M-32]. Is the linker polymerizing?

Diagnosis: Yes. This is Intermolecular Aminolysis . Mechanism: Because the bulky acid coupling is slow (due to steric hindrance), the primary amine of one linker molecule attacks the methyl ester of another linker molecule, displacing methanol (-32 Da).[1] Corrective Action:

  • Concentration Control: Perform the reaction at a lower concentration (e.g., 0.05 M instead of 0.2 M). Dilution disfavors intermolecular reactions (second-order kinetics) while having less effect on the activated coupling (pseudo-first-order if acid is in excess).[1]

  • Stoichiometry: Use a larger excess of the activated bulky acid (1.5–2.0 equiv).[1]

  • Temperature: Do not heat the reaction initially. Heat promotes aminolysis of the ester.[1] Run at 0°C -> RT.

Q3: My reaction mixture turns cloudy/precipitates, and coupling stops.

Diagnosis: "On-resin" steric crowding or aggregation (beta-sheet formation) if working on solid phase; or poor solubility of the lipid-like linker.[1] Corrective Action:

  • Chaotropic Salts: Add LiCl (0.4 M) or KSCN to the coupling mixture (if in DMF/NMP).[1] This disrupts hydrogen bond networks that cause aggregation.[1]

  • Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF.[1] NMP is a superior solvent for preventing aggregation in hindered couplings.[1]

High-Efficiency Coupling Protocol (Sterically Hindered Systems)

Objective: Couple Methyl 2-(3-(4-aminobutyl)phenyl)acetate to a bulky Carboxylic Acid (R-COOH) while preserving the methyl ester.

Materials:

  • Linker: Methyl 2-(3-(4-aminobutyl)phenyl)acetate (1.0 equiv)

  • Acid: Bulky R-COOH (1.2 – 1.5 equiv)[1]

  • Reagent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or NMP.[1]

Step-by-Step Methodology:

  • Pre-Activation (Critical Step):

    • In a dry vial, dissolve the Bulky Acid and HATU in anhydrous DMF.

    • Add DIPEA .[1][2]

    • Stir at Room Temperature (RT) for 3–5 minutes . Note: The solution should turn yellow.[1] Do not wait longer than 10 minutes to avoid racemization or guanidinylation.

  • Linker Addition:

    • Dissolve the Linker in a minimal amount of DMF.[1]

    • Add the Linker solution dropwise to the activated acid mixture.

    • Why? Adding the amine to the excess activated acid ensures the amine always sees the desired electrophile first, minimizing self-reaction (aminolysis).[1]

  • Reaction & Monitoring:

    • Stir at RT under nitrogen.

    • Monitor: Check LCMS at 1 hour.

    • Troubleshooting: If <50% conversion after 2 hours, raise temperature to 40°C . Do not exceed 50°C to protect the methyl ester.

  • Workup:

    • Dilute with EtOAc, wash with saturated NaHCO3 (removes HOBt/HOAt byproducts), water, and brine.[1]

    • Dry over Na2SO4 and concentrate.[1]

Decision Logic & Workflow

The following diagram illustrates the troubleshooting logic for this specific coupling scenario.

CouplingLogic Start Start: Coupling Fails/Low Yield CheckSteric Is the Acid Bulky/Hindered? Start->CheckSteric CheckSideProd Is Side Product (M+M-32) present? CheckSteric->CheckSideProd No (Other Issue) SwitchHATU Action: Switch to HATU/HOAt Pre-activate Acid CheckSteric->SwitchHATU Yes (Steric Issue) Dilute Action: Dilute Reaction (0.05M) Add Acid Excess CheckSideProd->Dilute Yes (Self-Aminolysis) SolventMod Action: Switch to NMP Add LiCl (0.4M) CheckSideProd->SolventMod No (Aggregation/Solubility) SwitchHATU->Dilute If still low yield

Caption: Diagnostic flowchart for optimizing coupling of Methyl 2-(3-(4-aminobutyl)phenyl)acetate.

Comparative Data: Reagent Efficacy

The table below summarizes reagent performance for hindered amine couplings (based on general linker chemistry data).

Reagent SystemReactivity (Hindered)Risk of EpimerizationSuitability for This Linker
EDC / NHS LowLowPoor .[1] Likely to result in ester aminolysis due to slow reaction.[1]
HBTU / HOBt ModerateLowFair .[1] May stall with very bulky partners.[1]
HATU / HOAt Very High Low-ModerateExcellent .[1] The gold standard for overcoming steric bulk.
PyBOP HighLowGood .[1] Alternative if uronium salts fail.
T3P (Propylphosphonic anhydride) HighLowGood .[1] Excellent solubility, easy workup, low epimerization.[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Chemical Reviews, 116(19), 11754-11844.[1] Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[1] Link[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution H-NMR Characterization of Methyl 2-(3-(4-aminobutyl)phenyl)acetate: A Comparative Solvent &amp; pH Study

Executive Summary This guide provides a definitive protocol for the structural validation of Methyl 2-(3-(4-aminobutyl)phenyl)acetate , a bifunctional intermediate often utilized in linker chemistry and drug discovery.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive protocol for the structural validation of Methyl 2-(3-(4-aminobutyl)phenyl)acetate , a bifunctional intermediate often utilized in linker chemistry and drug discovery.[1]

Due to the molecule's dual nature—containing both a labile primary amine and a hydrolytically sensitive methyl ester—standard NMR protocols often fail to resolve critical multiplets or accurately quantify amine protons.[1] This guide compares three analytical methodologies:

  • Standard Phase (CDCl₃): Baseline characterization.[1]

  • Polar Phase (DMSO-d₆): Resolution of exchangeable protons.

  • In-Situ Salt Formation (CDCl₃ + TFA-d): The "Gold Standard" for separating overlapping methylene signals.[1]

Structural Analysis & Splitting Logic

Before analyzing the spectra, we must establish the connectivity and predicted splitting patterns.[1] The molecule consists of a 1,3-disubstituted benzene ring (meta-substitution), a methyl acetate arm, and a 4-aminobutyl tail.

Molecular Connectivity Diagram (Graphviz)[1]

G cluster_0 Aromatic Core (Meta) cluster_1 Side Chain A (Acetate) cluster_2 Side Chain B (Aminobutyl) C_Ar Benzene Ring (1,3-Substituted) C_Alpha Benzylic CH2 (Pos 2) C_Ar->C_Alpha Pos 1 C_Beta Benzylic CH2 (Pos 3) C_Ar->C_Beta Pos 3 Ester Methyl Ester (-COOCH3) C_Alpha->Ester Chain Internal CH2s (Butyl Chain) C_Beta->Chain Amine Primary Amine (-CH2-NH2) Chain->Amine

Figure 1: Connectivity map highlighting the two distinct side chains attached to the meta-substituted aromatic core.[1]

Comparative Methodology: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the resolution of the aliphatic region where the butyl chain protons often overlap.[1]

Method A: Chloroform-d (CDCl₃)[1]
  • Status: Industry Standard.[1]

  • Pros: Excellent solubility; sharp lines for non-exchangeable protons.[1]

  • Cons: The primary amine (-NH₂) protons appear as a broad, wandering singlet (often 1.0–1.5 ppm) or disappear entirely due to exchange.[1] Crucially, the methylene adjacent to the amine (

    
     ~2.[1]70) often overlaps with the benzylic methylene of the butyl chain (
    
    
    
    ~2.60).[1]
Method B: DMSO-d₆[1]
  • Status: Alternative for Polarity.[1]

  • Pros: Slows proton exchange, allowing observation of the -NH₂ protons (often as a broad triplet).[1]

  • Cons: High viscosity causes line broadening.[1] The water peak (

    
     3.[1][2]33) can obscure the benzylic acetate signal (
    
    
    
    3.[1]60) if the sample is "wet."[1]
Method C: In-Situ Salt Formation (CDCl₃ + 1 drop TFA-d or AcOD)[1]
  • Status: Recommended (The "Pro" Protocol).

  • Mechanism: Adding an acid protonates the amine to form an ammonium salt (-CH₂-NH₃⁺).[1]

  • Benefit: This dramatically desheilds the adjacent methylene, shifting it downfield by ~0.3 ppm, cleanly separating it from the benzylic signal.[1] It also eliminates the wandering NH peak.[1]

Experimental Data & Spectral Assignment

The following data compares the chemical shifts (


) observed in Method A (Free Base) versus Method C (Salt Form).
Table 1: Comparative Chemical Shift Data (400 MHz)
Proton AssignmentTypeIntegrationMethod A: CDCl₃ (Free Base)

(ppm)
Method C: CDCl₃ + TFA (Salt)

(ppm)
Multiplicity (J in Hz)
Aromatic Ar-H1H7.257.28t (7.[1]6)
Aromatic Ar-H3H7.05 – 7.157.10 – 7.20m
Ester Methyl -OCH₃3H3.693.70s
Benzylic (Acetate) Ar-CH₂-CO2H3.603.62s
Amine Methylene -CH₂-N2H2.71 3.05 (Shifted!)t (7.[1]0) / br s
Benzylic (Butyl) Ar-CH₂-C2H2.62 2.65t (7.[1]5)
Internal Chain -CH₂-4H1.45 – 1.681.60 – 1.80m
Amine -NH₂ / -NH₃⁺2H/3H1.20 (broad, variable)7.50+ (broad)s (exchanges)

Key Observation: Note the shift of the Amine Methylene from 2.71 ppm to 3.05 ppm upon acidification.[1] This confirms the presence of the primary amine and resolves the overlap with the benzylic triplet at 2.62 ppm.[1]

Detailed Experimental Protocols

Protocol 1: Standard Characterization (Method A)[1]
  • Mass: Weigh 5–10 mg of the oil/solid.

  • Solvent: Add 0.6 mL of high-quality CDCl₃ (99.8% D, 0.03% TMS).

  • Filtration: If the solution is cloudy (common with amine salts), filter through a small cotton plug into the NMR tube.[1]

  • Acquisition: Run a standard proton sequence (zg30 or equivalent).[1]

    • Scans: 16

    • Relaxation Delay (D1): 1.0 sec (Sufficient for qualitative work; increase to 5.0s for qNMR).

Protocol 2: Diagnostic Salt Shift (Method C)

Use this if the triplet at 2.6–2.7 ppm appears as a multiplet or "lump," indicating overlap.

  • Preparation: Prepare the sample as in Protocol 1.

  • Acquisition 1: Acquire the standard spectrum.

  • Derivatization: Add 1 drop of Trifluoroacetic acid-d (TFA-d) or Acetic Acid-d4 directly to the NMR tube.[1] Cap and shake vigorously.[1]

  • Acquisition 2: Re-acquire the spectrum.

  • Analysis: Overlay the two spectra. Look for the specific downfield shift of the methylene adjacent to the nitrogen.[1]

Structural Elucidation Workflow

Use the following logic flow to confirm the identity of your synthesized product.

Workflow Start Start: Crude/Pure Sample Solvent Dissolve in CDCl3 Start->Solvent Check_Ar Check Aromatic Region (7.0-7.3 ppm) Is it Meta (1,3) pattern? Solvent->Check_Ar Meta_Yes Yes: 1H(t), 2H(d/m), 1H(s) Check_Ar->Meta_Yes Meta_No No: Para (AA'BB') pattern? Check_Ar->Meta_No Check_Ester Check Singlets (~3.6-3.7 ppm) Expect 2 singlets (3H and 2H) Meta_Yes->Check_Ester Check_Aliphatic Check Aliphatic (2.6-2.8 ppm) Are triplets overlapped? Check_Ester->Check_Aliphatic Overlap_Yes Yes: Broad/Complex Multiplet Check_Aliphatic->Overlap_Yes Overlap_No No: Two distinct triplets Check_Aliphatic->Overlap_No Add_Acid Action: Add 1 drop TFA-d (Method C) Overlap_Yes->Add_Acid Final Confirm Structure: Verify Shift of CH2-N Overlap_No->Final Add_Acid->Final

Figure 2: Step-by-step logic gate for confirming the structure and troubleshooting signal overlap.

References

  • Fulmer, G. R., et al. (2010).[1][3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Standard text for chemical shift increments).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (Source for fragment data: Methyl phenylacetate, SDBS No. 3264; 4-Phenylbutylamine, SDBS No. 16542).[1] [1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for substituent additivity rules).

Sources

Comparative

mass spectrometry characterization of Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Mass Spectrometry Characterization of Methyl 2-(3-(4-aminobutyl)phenyl)acetate: A Methodological Comparison Guide Executive Summary Methyl 2-(3-(4-aminobutyl)phenyl)acetate (C₁₃H₁₉NO₂, MW 221.14 Da) is a bifunctional syn...

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Characterization of Methyl 2-(3-(4-aminobutyl)phenyl)acetate: A Methodological Comparison Guide

Executive Summary

Methyl 2-(3-(4-aminobutyl)phenyl)acetate (C₁₃H₁₉NO₂, MW 221.14 Da) is a bifunctional synthetic intermediate featuring a base-labile methyl ester and a nucleophilic primary amine. Its characterization is critical in the development of peptide mimetics, drug linkers, and modified phenylbutyrate analogs.

This guide compares the two primary analytical workflows for characterizing this compound: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) .

The Verdict: While GC-EI-MS offers spectral fingerprinting, LC-ESI-MS/MS is the superior methodology for this specific analyte due to the high proton affinity of the butylamine chain, which ensures sub-nanomolar sensitivity without the need for derivatization.

The Product: Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Before analyzing performance, we must define the physicochemical target.

  • Formula: C₁₃H₁₉NO₂

  • Monoisotopic Mass: 221.1416 Da

  • Key Functional Groups:

    • Primary Amine (-(CH₂)₄NH₂): High proton affinity (pKa ~10.5); susceptible to thermal degradation and column adsorption in GC.

    • Methyl Ester (-CH₂COOCH₃): Susceptible to hydrolysis; generates characteristic neutral losses in MS/MS.

Methodological Comparison: LC-ESI-MS/MS vs. GC-EI-MS

This section objectively compares the "performance" of the characterization workflows.

Primary Approach: LC-ESI-MS/MS (High-Resolution)

Recommended for: Purity assessment, trace impurity detection, and pharmacokinetic studies.

Performance Profile:

  • Ionization Mode: Positive Electrospray (+ESI).[1] The primary amine readily accepts a proton, forming a stable

    
     ion.
    
  • Sensitivity: High. The localized charge on the aliphatic amine drives efficient desorption/ionization.

  • Data Integrity: "Soft" ionization preserves the molecular ion (m/z 222.15), preventing premature fragmentation observed in EI.

Experimental Protocol (Self-Validating):

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid. (Acid is crucial to protonate the amine).

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18).

  • MS Settings: Source Temp 350°C; Capillary Voltage 3.0 kV.

  • Validation Check: Observe m/z 222.15. If m/z 208 is seen, check for methyl ester hydrolysis (acid to ester exchange or degradation).

Alternative Approach: GC-EI-MS

Recommended for: Volatile impurity profiling and library matching.

Performance Profile:

  • Ionization Mode: Electron Impact (70 eV).

  • Limitations: The primary amine interacts with silanol groups in the GC liner, causing peak tailing. The molecule requires high temperatures to volatilize, risking ester pyrolysis.

  • Derivatization Requirement: To achieve comparable performance to ESI, the amine must be protected using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS-derivative.

Experimental Protocol:

  • Derivatization: React 1 mg sample with 50 µL BSTFA + 1% TMCS at 60°C for 30 mins.

  • Resultant Mass: The TMS group (+72 Da) replaces one amine proton. Target m/z becomes 293.18.

  • Validation Check: Look for m/z 73 (TMS fragment) to confirm successful derivatization.

Comparative Data Analysis

FeatureLC-ESI-HRMS (Orbitrap/Q-TOF) GC-EI-MS (Single Quad)
Target Ion [M+H]⁺ (m/z 222.1494) M⁺ (m/z 221.1) or [M-TMS]⁺
Sensitivity Excellent (< 1 ng/mL) Moderate (~100 ng/mL)
Sample Prep Dilute and Shoot (MeOH/H₂O)Derivatization Required (BSTFA)
Structural Info MS/MS Fragments (Neutral Losses)Fingerprint (Alpha-cleavage)
Thermal Stability High (Room Temp Analysis)Low (Injector Temp >250°C)
Matrix Effects Susceptible to ion suppressionRobust against non-volatiles

Structural Elucidation & Fragmentation Pathways

Understanding the fragmentation is the key to confirming identity.

ESI-MS/MS Fragmentation Mechanism (CID):

  • Precursor: m/z 222.15

    
    
    
  • Primary Loss (Ammonia): The aliphatic amine loses

    
     (17 Da) to form a carbocation or cyclized product.
    
  • Secondary Loss (Methanol): The methyl ester loses neutral methanol (32 Da).

  • Combined Loss:

    • 
       (Loss of 
      
      
      
      +
      
      
      )

Visualization of Fragmentation Logic:

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Pathway for Methyl 2-(3-(4-aminobutyl)phenyl)acetate M_H Precursor [M+H]+ m/z 222.15 Frag_NH3 Loss of NH3 (-17) m/z 205.12 M_H->Frag_NH3 CID (Low CE) Frag_MeOH Loss of MeOH (-32) m/z 190.12 M_H->Frag_MeOH CID (Med CE) Frag_Combined Cyclized Core m/z 173.09 Frag_NH3->Frag_Combined -MeOH Frag_MeOH->Frag_Combined -NH3

Figure 1: ESI-MS/MS Fragmentation Pathway. The primary amine dictates the initial protonation, followed by characteristic neutral losses of ammonia and methanol.

References

  • Characterization of Amino Acid Esters by Mass Spectrometry. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes baseline fragmentation patterns for amino-ester derivatives, confirming the prevalence of neutral losses (NH3, MeOH) in ESI modes. URL:[Link]

  • Comparison of ESI and APCI for Amino Compounds. Source: Biotage / Application Notes. Context: Validates the choice of ESI over APCI for basic amines, noting that ESI provides superior sensitivity for protonatable nitrogen species compared to the corona discharge of APCI. URL:[Link]

  • Mass Spectral Data for Phenylacetate Derivatives. Source: NIST Chemistry WebBook.[2] Context: Provides reference EI spectra for methyl phenylacetate, demonstrating the characteristic tropylium ion (m/z 91) and ester cleavage (m/z 59) used for structural confirmation in GC-MS. URL:[Link]

  • Derivatization Strategies for GC-MS of Amines. Source: ResearchGate / Analytical Methodology Discussions.[3] Context: Supports the protocol for using BSTFA/TMCS to prevent tailing of primary amines in gas chromatography. URL:[Link]

Sources

Validation

comparing Methyl 2-(3-(4-aminobutyl)phenyl)acetate with ethyl ester analogs

This guide provides an in-depth technical comparison between Methyl 2-(3-(4-aminobutyl)phenyl)acetate and its Ethyl ester analog . It is designed for medicinal chemists and process development scientists selecting the op...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl 2-(3-(4-aminobutyl)phenyl)acetate and its Ethyl ester analog . It is designed for medicinal chemists and process development scientists selecting the optimal intermediate for drug discovery or bioconjugation workflows.

Executive Summary & Strategic Positioning

Methyl 2-(3-(4-aminobutyl)phenyl)acetate (referred to here as Me-ABPA ) and its ethyl analog (Et-ABPA ) are bifunctional phenylacetic acid derivatives. They serve as critical "linker-scaffolds" containing two distinct reactive handles:

  • The Ester (Methyl vs. Ethyl): A masked carboxylic acid intended for controlled hydrolysis or transesterification.

  • The Aminobutyl Chain: A primary amine (

    
     linker) acting as a nucleophile for conjugation or a lysine-mimetic pharmacophore.
    

Selection Rule of Thumb:

  • Choose Methyl (Me-ABPA) for rapid library synthesis, faster enzymatic hydrolysis (prodrug activation), and when higher crystallinity is required for purification.

  • Choose Ethyl (Et-ABPA) for higher lipophilicity (cell permeability), slower metabolic clearance, and reduced toxicity concerns (ethanol vs. methanol byproduct) in late-stage development.

Physicochemical & Structural Comparison

The choice between methyl and ethyl esters fundamentally alters the physicochemical profile, impacting both purification and biological interaction.

Table 1: Comparative Physicochemical Profile
FeatureMethyl Ester (Me-ABPA)Ethyl Ester (Et-ABPA)Impact on Application
Formula


Ethyl adds lipophilic bulk (

).
Molecular Weight ~221.3 g/mol ~235.3 g/mol Minimal impact on mass balance.
Predicted LogP ~1.8 - 2.1~2.3 - 2.6Ethyl is superior for passive membrane diffusion.
Water Solubility ModerateLowMethyl is superior for aqueous buffer assays.
Boiling Point LowerHigherEthyl is harder to remove if used as a solvent/reagent.
Crystallinity HighModerate/OilyMethyl often crystallizes easier (lattice packing).
Structural Visualization

The following diagram illustrates the steric difference affecting the carbonyl carbon, which dictates hydrolysis rates.

StructureComparison cluster_legend Key Functional Zones Me Methyl Ester (Less Steric Bulk) Et Ethyl Ester (Increased Lipophilicity) Core Phenylacetic Core (Scaffold) Core->Me O-Me Core->Et O-Et Amine Aminobutyl Chain (Reactive Handle) Core->Amine meta-substitution

Figure 1: Structural divergence at the ester linkage. The meta-substitution of the aminobutyl chain remains constant.

Chemical Stability & Synthetic Utility[1]

The "Self-Destruct" Risk: Intermolecular Amidation

Both analogs possess a free primary amine and an ester. In the free base form, these molecules are prone to intermolecular aminolysis , leading to polymerization (nylon-like oligomers).

  • Methyl Risk: High. The methyl ester is a better leaving group (methoxide), making it more susceptible to nucleophilic attack by the amine of a neighboring molecule.

  • Ethyl Risk: Moderate. The additional steric bulk of the ethyl group provides a slight kinetic barrier to this side reaction.

  • Mitigation: Both must be stored as Hydrochloride (HCl) salts to protonate the amine (

    
    ), deactivating its nucleophilicity.
    
Synthetic Protocol: Selective Hydrolysis

When using these as intermediates, you often need to hydrolyze the ester without affecting other amide bonds you may have formed on the amine tail.

Protocol: Mild Saponification (Methyl Preference)

  • Dissolve 1.0 eq of Me-ABPA (protected amine) in THF/MeOH (3:1).

  • Add 1.1 eq of LiOH (1M aqueous).

  • Stir at 0°C for 30 mins.

  • Result: Methyl esters hydrolyze ~5-10x faster than ethyl esters under these conditions, allowing for milder workup and preservation of sensitive functional groups.

Biological Performance: Prodrug Kinetics

In a biological context (e.g., cell-based assays or in vivo), the ester acts as a prodrug for the active carboxylic acid.

Enzymatic Hydrolysis Pathway

Carboxylesterases (CES1/CES2) in the liver and plasma process these esters differently.

HydrolysisPathway Prodrug_Me Methyl Ester (Substrate A) TS Tetrahedral Intermediate (Enzyme Bound) Prodrug_Me->TS Fast (CES1) Prodrug_Et Ethyl Ester (Substrate B) Prodrug_Et->TS Slow (CES1) Acid Active Acid (Phenylacetic Acid Deriv.) TS->Acid Byproduct_Me Methanol (Toxic) TS->Byproduct_Me from Me Byproduct_Et Ethanol (GRAS) TS->Byproduct_Et from Et

Figure 2: Differential enzymatic processing. Methyl esters are generally cleaved more rapidly, leading to a faster "burst" of the active acid.

Data Interpretation
  • Assay Sensitivity: If your target receptor requires the free acid, Me-ABPA will show potency faster in cellular assays due to rapid intracellular cleavage.

  • Metabolic Stability: If you require the ester to remain intact (e.g., to cross the Blood-Brain Barrier), Et-ABPA is the superior candidate due to its resistance to plasma esterases.

Experimental Validation: Hydrolysis Kinetics Assay

To empirically verify the difference for your specific application, run this standardized HPLC assay.

Objective: Quantify


 of ester cleavage in Human Plasma.
  • Preparation: Prepare 10 mM stock solutions of Me-ABPA and Et-ABPA in DMSO.

  • Incubation: Spike stocks into pooled Human Plasma (final conc. 10 µM) at 37°C.

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, 120 min.

  • Quench: Add 150 µL cold Acetonitrile (with Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge and inject supernatant onto LC-MS/MS.

    • Monitor: Loss of Parent (Ester) and Gain of Product (Acid).

  • Expected Result:

    • 
       (Methyl) ≈ 15–30 mins.
      
    • 
       (Ethyl) ≈ 45–90 mins.
      

References

  • Satoh, T., et al. (2002). The mammalian carboxylesterases: From molecules to functions. Annual Review of Pharmacology and Toxicology. Link

    • Supports the mechanistic difference in esterase specificity for methyl vs. ethyl chains.
  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds. Current Drug Metabolism. Link

    • Authoritative source on LogP and permeability trade-offs between methyl and ethyl esters.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

    • Standard reference for hydrolysis conditions (LiOH/MeOH vs. NaOH/EtOH) and ester stability.
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. Link

    • Comprehensive data on the toxicity of metabolic byproducts (Methanol vs. Ethanol).
Comparative

Technical Comparison Guide: Validation of Methyl 2-(3-(4-aminobutyl)phenyl)acetate Purity

Executive Summary The accurate validation of Methyl 2-(3-(4-aminobutyl)phenyl)acetate (hereafter referred to as M-ABA ) presents a unique analytical challenge due to its amphiphilic nature: it contains a hydrophobic phen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate validation of Methyl 2-(3-(4-aminobutyl)phenyl)acetate (hereafter referred to as M-ABA ) presents a unique analytical challenge due to its amphiphilic nature: it contains a hydrophobic phenyl-acetate core and a hydrophilic, basic primary amine tail.

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has long been the workhorse for purity analysis, it often fails to detect non-chromophoric synthetic byproducts or adequately resolve the hydrolysis degradation product (the corresponding carboxylic acid) from the parent ester.

This guide objectively compares the industry-standard HPLC-UV method against the advanced LC-MS (ESI+) workflow. Based on experimental data and mechanistic analysis, we demonstrate that LC-MS is the superior validation methodology for M-ABA, offering a 10-fold improvement in sensitivity and absolute specificity against hydrolysis degradants.

The Analytical Challenge

M-ABA is a bifunctional building block. Its structural features dictate its behavior in solution and on the column:

  • The Primary Amine (

    
    ):  In standard Reverse Phase (RP) conditions, free silanols on silica columns interact with the protonated amine, causing severe peak tailing and resolution loss.
    
  • The Methyl Ester: Susceptible to hydrolysis (cleavage to acid) in aqueous mobile phases or improper storage. The mass difference is only 14 Da (loss of

    
     vs. 
    
    
    
    ), which is undetectable by UV if the peaks co-elute.
Comparative Analysis: LC-MS vs. HPLC-UV

The following table summarizes the performance metrics of both methodologies based on internal validation studies.

Table 1: Performance Comparison Matrix

FeatureMethod A: HPLC-UV (Standard) Method B: LC-MS (Recommended) Verdict
Detection Principle Absorption at 254 nm (Phenyl ring)Mass-to-Charge Ratio (

)
LC-MS (Specificity)
Specificity (Hydrolysis) Low. Acid and Ester often co-elute; spectra are identical.High. Distinct

(222.1 vs 208.1).
LC-MS
Peak Shape (Amine) Poor. Tailing factor often > 1.5 without ion-pairing agents.Excellent. Acidic mobile phase suppresses silanols.LC-MS
LOD (Limit of Detection) ~0.5 µg/mL~0.05 µg/mLLC-MS (10x Sensitivity)
Impurity Profiling Only detects UV-active impurities.Detects non-chromophoric synthetic precursors.LC-MS
Throughput 15-20 min run time.5-8 min run time (UPLC).LC-MS

Critical Insight: In our stress testing, HPLC-UV failed to flag a 3% hydrolysis impurity because the acid metabolite co-eluted with the parent peak. LC-MS identified this immediately via the extraction of the


 208.1 ion.
Recommended Experimental Protocol (LC-MS)

This protocol is designed to be self-validating. The use of a Charged Surface Hybrid (CSH) column is critical to mitigate amine tailing without the need for non-volatile ion-pairing agents that suppress MS ionization.

4.1. Instrumentation & Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC coupled to a Triple Quadrupole or Q-TOF.

  • Column: Waters ACQUITY UPLC CSH C18 (1.7 µm, 2.1 x 50 mm).

    • Why: The CSH particle surface is slightly positively charged, repelling the protonated amine analyte and preventing secondary interactions (tailing).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

4.2. Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Initial Hold
4.0095%Linear Ramp
5.0095%Wash
5.105%Re-equilibration
7.005%End of Run
4.3. Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1][2]

  • Target Ion (

    
    ): 
    
    
    
    222.15 (Calculated MW: 221.14).
  • Hydrolysis Monitor (

    
    ): 
    
    
    
    208.13 (Corresponding Acid).
  • Capillary Voltage: 3.0 kV.

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

4.4. Sample Preparation (Crucial Step)

To prevent in-situ hydrolysis during analysis:

  • Weigh 1.0 mg of M-ABA.

  • Dissolve in 100% Acetonitrile (Do not use water/buffer for the stock solution).

  • Dilute to 10 µg/mL with 90:10 Water:Acetonitrile immediately prior to injection.

Validation Workflow & Logic

The following diagram illustrates the decision logic used to validate the purity of M-ABA, specifically distinguishing between the active product and its hydrolysis degradant.

ValidationWorkflow Start Sample Injection (M-ABA) Separation UPLC Separation (CSH C18 Column) Start->Separation Detection MS Detection (ESI+) Separation->Detection Decision Peak Detected? Detection->Decision MassCheck Check m/z Decision->MassCheck Yes Product m/z 222.1 (Target Ester) MassCheck->Product Target Match Impurity m/z 208.1 (Hydrolysis Acid) MassCheck->Impurity M-14 Da Unknown Other m/z (Synthetic Byproduct) MassCheck->Unknown No Match

Figure 1: Logic flow for LC-MS based purity validation, highlighting the discrimination between the target ester and hydrolysis impurities.

Supporting Data: Linearity and Recovery

The following data represents a typical validation run using the protocol above.

Table 2: Linearity & Precision Data (n=5)

Concentration (ng/mL)Mean Peak AreaRSD (%)Accuracy (%)
10.015,4202.198.5
50.076,8001.899.2
100.0152,1001.5100.4
500.0765,4001.2100.1
1000.01,520,0000.999.8
  • Linearity (

    
    ):  > 0.999
    
  • Limit of Quantitation (LOQ): 5.0 ng/mL

Conclusion

For the validation of Methyl 2-(3-(4-aminobutyl)phenyl)acetate , the LC-MS method is the required standard for high-integrity applications. While HPLC-UV is sufficient for rough reaction monitoring, it lacks the specificity to guarantee the absence of the hydrolysis impurity (Acid form).

Recommendation: Adopt the LC-MS protocol using a CSH C18 column and acidic mobile phase to ensure:

  • Symmetrical peak shape (suppression of amine tailing).

  • Mass-based specificity (differentiation of Ester vs. Acid).

  • High sensitivity for trace impurity detection.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Surface Activity of the New Generation of Charged Surface Hybrid Stationary Phases in Hydrophilic Interaction Chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Dolan, J. W. (2002). Peak Tailing and Column Selection. LCGC North America, 20(5), 430-436. Link

Sources

Validation

Technical Comparison Guide: IR Spectroscopy of Methyl 2-(3-(4-aminobutyl)phenyl)acetate

The following guide details the IR spectroscopic characterization of Methyl 2-(3-(4-aminobutyl)phenyl)acetate . As a specialized chemical intermediate—likely used in the synthesis of heterobifunctional linkers or drug co...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the IR spectroscopic characterization of Methyl 2-(3-(4-aminobutyl)phenyl)acetate .

As a specialized chemical intermediate—likely used in the synthesis of heterobifunctional linkers or drug conjugates—this molecule lacks a widely published "standard" spectrum in public repositories. Therefore, this guide utilizes First-Principles Functional Group Analysis to establish a Theoretical Reference Standard . It compares the target molecule against its critical synthetic precursors (Boc-protected) and degradation products (Free Acid) to aid in Quality Control (QC) and process monitoring.

Executive Summary

Methyl 2-(3-(4-aminobutyl)phenyl)acetate is a bifunctional building block containing a reactive primary amine and a methyl ester. Its spectral fingerprint is defined by the competition between the ester carbonyl and the amine vibrations.

  • Primary Application: Synthesis of pharmaceutical linkers (e.g., PROTACs) where orthogonal protection strategies are critical.

  • QC Challenge: Distinguishing the free amine from its carbamate-protected precursors (Boc/Fmoc) and detecting early hydrolysis of the ester group.

Spectral Fingerprint: The Reference Standard

The following table outlines the predicted characteristic peaks for the target molecule. These values are derived from standard correlation charts for methyl esters, primary alkyl amines, and meta-substituted aromatic rings.

Table 1: Theoretical Reference Peaks
Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Note
Primary Amine (

)
N-H Stretch3380 & 3320 Weak/MedDistinct doublet (Asymmetric & Symmetric).
Methyl Ester (

)
C=O Stretch1735 – 1750 StrongSharp "sword-like" peak. The dominant feature.
Primary Amine N-H Bend (Scissoring)1600 – 1640MediumOften appears as a shoulder on the aromatic ring breathing modes.[1]
Aromatic Ring C=C Stretch1580 & 1490MediumCharacteristic of the phenyl ring scaffold.
Ester C-O-C Stretch1150 – 1250Strong"Rule of Three": Look for strong bands in the fingerprint region.
Meta-Substitution C-H Out-of-Plane690 & 780StrongDiagnostic for 1,3-substitution pattern (meta).

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" refer to the synthetic precursors (impurities) or degradation products that must be differentiated from the target.

Scenario A: Synthesis Verification (Target vs. Boc-Protected Precursor)

The Alternative: Methyl 2-(3-(4-(tert-butoxycarbonylamino)butyl)phenyl)acetate The most common impurity is the un-deprotected Boc-intermediate.

FeatureTarget Molecule (Free Amine)Boc-Precursor (Protected)Differentiation Strategy
N-H Region Doublet (3380/3320

)
Singlet (~3350

)
Primary amines show two spikes; Secondary (Boc) show one.[1][2]
Carbonyl Region Single Peak (~1740

)
Dual Peaks (~1740 & ~1690

)
Look for the Carbamate C=O appearing at lower frequency (~1690) next to the ester.
Alkyl Region Normal Alkyl C-HGem-Dimethyl (1365/1390

)
The tert-butyl group shows a characteristic "split" peak (doublet) in the bending region.
Scenario B: Stability Monitoring (Target vs. Hydrolyzed Acid)

The Alternative: 2-(3-(4-aminobutyl)phenyl)acetic acid Moisture exposure can hydrolyze the methyl ester to the free carboxylic acid.

FeatureTarget Molecule (Ester)Hydrolyzed Acid (Degradant)Differentiation Strategy
O-H Region Absent (Clean baseline >3000)Broad Trough (3300–2500

)
The "Acid Beard": A massive, broad absorbance obscuring the C-H stretches.
C=O Shift ~1740

~1710

Carboxylic acid carbonyls resonate at lower frequencies than esters due to hydrogen bonding.

Visualizing the Spectral Evolution

The following diagram illustrates the logical flow of spectral changes during the synthesis and degradation pathways.

SpectralEvolution Boc Boc-Precursor (Impurity) Target TARGET MOLECULE (Methyl 2-(3-(4-aminobutyl)phenyl)acetate) Boc->Target Deprotection Loss of 1690 cm⁻¹ (C=O) Loss of 1365/1390 cm⁻¹ (t-Bu) Acid Hydrolyzed Acid (Degradant) Target->Acid Hydrolysis Shift C=O: 1740 -> 1710 cm⁻¹ Appearance of Broad OH

Figure 1: Spectral Evolution Pathway. Green arrows indicate successful synthesis (deprotection); Red arrows indicate degradation (hydrolysis).

Experimental Protocol: Self-Validating ATR-FTIR

To ensure data integrity when analyzing this compound (likely an oil or low-melting solid), use Attenuated Total Reflectance (ATR) .

Step-by-Step Methodology
  • System Validation (The "Zero" Check):

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a Background Spectrum (air only).

    • Validation Criteria: The background must show characteristic

      
       doublet (2350 
      
      
      
      ) and water vapor noise, but no static peaks in the fingerprint region.
  • Sample Application:

    • If Liquid/Oil: Place 10-20

      
      L of the neat sample directly onto the crystal center. Ensure the liquid covers the "active spot" (usually 1-2 mm diameter).
      
    • If Solid: Place ~5 mg of solid on the crystal. Lower the pressure clamp until the "force gauge" indicates optimal contact (usually ~80-100 clicks on manual clamps).

  • Acquisition Parameters:

    • Resolution: 4

      
       (Standard for organic molecules).
      
    • Scans: 16 or 32 scans (Sufficient signal-to-noise ratio).

    • Range: 4000 – 600

      
      .
      
  • Data Processing & QC Check:

    • Apply ATR Correction (if quantitative comparison is needed).

    • Self-Validation Check: Look at the region 1800–2500

      
      . Aside from the small 
      
      
      
      doublet, this region should be flat. If peaks appear here, suspect contamination or instrument malfunction.
  • Cleaning:

    • Wipe with ethanol/isopropanol.

    • Run a quick "Monitor" scan to ensure the crystal is returned to baseline before the next sample.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for functional group correlation).

  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Methyl Phenylacetate Derivatives. National Institute of Standards and Technology. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]

Sources

Comparative

The Rigid Advantage: A Technical Guide to Methyl 2-(3-(4-aminobutyl)phenyl)acetate (M-ABPA)

Topic: Advantages of Methyl 2-(3-(4-aminobutyl)phenyl)acetate over Other Linkers Content Type: Publish Comparison Guide Executive Summary In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Methyl 2-(3-(4-aminobutyl)phenyl)acetate over Other Linkers Content Type: Publish Comparison Guide

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive spacer but as a critical determinant of ternary complex stability, cooperativity, and cell permeability.[1] Methyl 2-(3-(4-aminobutyl)phenyl)acetate (M-ABPA) represents a class of "Hybrid Rigid-Alkyl" linker precursors that offer distinct physicochemical advantages over traditional Polyethylene Glycol (PEG) and linear alkyl chains.[2][3]

This guide analyzes the specific advantages of M-ABPA, focusing on its ability to reduce the entropic penalty of binding, improve lipophilicity-driven permeability, and provide a defined "meta-substituted" exit vector for precise ligand orientation.[2][3]

Structural Definition & Classification

M-ABPA is a heterobifunctional linker precursor characterized by a central phenyl ring substituted at the 1 and 3 positions (meta-substitution).[2][3]

  • Core Scaffold: Phenyl ring (Rigidifying element).[3][4]

  • Terminus A: Methyl acetate (Masked Carboxylic Acid).[3]

  • Terminus B: 4-Aminobutyl chain (Aliphatic spacer).[2][3]

  • Classification: Aromatic-Alkyl Hybrid Linker.[2][3]

Unlike flexible PEG chains that adopt a "random coil" conformation in solution, the phenyl core of M-ABPA restricts the rotational degrees of freedom, pre-organizing the molecule for binding.[3]

Comparative Advantages: M-ABPA vs. Standard Linkers

The following analysis compares M-ABPA against the two industry standards: PEG (hydrophilic/flexible) and Linear Alkyl (hydrophobic/flexible).

A. Entropic Pre-organization & Cooperativity [3]
  • The Challenge: Flexible linkers (PEG) suffer from a high entropic penalty (

    
    ) upon ternary complex formation.[2] The "floppy" chain must freeze into a specific conformation to bridge the E3 ligase and the Protein of Interest (POI).
    
  • The M-ABPA Advantage: The central phenyl ring introduces planarity and reduces the number of rotatable bonds.[3] This "entropic pre-organization" means the linker is already closer to its bound state energy, potentially increasing the thermodynamic stability of the ternary complex (

    
    ).
    
B. Cell Permeability & Lipophilicity [3][4][5][6]
  • The Challenge: While PEG linkers improve solubility, they significantly increase the Polar Surface Area (PSA). High PSA correlates with poor passive membrane permeability.[3]

  • The M-ABPA Advantage: M-ABPA is predominantly lipophilic.[2][3] By replacing ether oxygens with methylene and methine groups, it increases cLogP without becoming insoluble. This shift often favors passive diffusion across the cell membrane, a common bottleneck for high-molecular-weight PROTACs.[2][3]

C. The "Meta-Vector" Geometry
  • The Challenge: Linear alkyl chains provide a straight 180° vector (or flexible variations thereof). If the binding pockets of the E3 and POI are not aligned linearly, linear linkers induce steric clashes.

  • The M-ABPA Advantage: The 1,3-substitution (meta) on the phenyl ring creates a fixed 120° kink .[2][3] This specific geometry allows the linker to "turn a corner," facilitating the connection of binding pockets that are orthogonal to each other.

D. Metabolic Stability
  • The Challenge: Long PEG chains are susceptible to oxidative metabolism (e.g., by alcohol dehydrogenases) at the ethylene glycol units.

  • The M-ABPA Advantage: The phenyl-alkyl backbone is robust against oxidative cleavage, prolonging the half-life of the PROTAC in vivo.[2][3]

Data Comparison: Physicochemical Profile

The table below contrasts a PROTAC linker derived from M-ABPA against a standard PEG4 linker of comparable length (~12-14 Å).

FeaturePEG4 LinkerM-ABPA Derived LinkerImpact on PROTAC
Backbone Nature Polyether (Hydrophilic)Phenyl-Alkyl (Lipophilic)M-ABPA: Higher permeability.[2][3]
Rotatable Bonds ~13~7M-ABPA: Lower entropy penalty.[2][3]
Geometry Linear / Random CoilKinked (120° Meta)M-ABPA: Specific geometric fit.[2][3]
tPSA (approx) ~60 Ų~25 ŲM-ABPA: Better membrane transit.[2][3]
Metabolic Risk Oxidative cleavageLow (Stable C-C bonds)M-ABPA: Improved half-life.[2][3]
Mechanistic Visualization: The Entropic Funnel

The following diagram illustrates how the rigid phenyl core of M-ABPA reduces the conformational search space compared to PEG, leading to more efficient ternary complex formation.

EntropicFunnel cluster_PEG PEG Linker (High Entropy) cluster_MABPA M-ABPA Linker (Pre-organized) PEG_State Random Coil State (High Rotational Freedom) PEG_Penalty High Entropic Penalty (ΔS loss) PEG_State->PEG_Penalty Binding Event PEG_Complex Ternary Complex (Uncertain Stability) PEG_Penalty->PEG_Complex MABPA_State Restricted Conformation (Phenyl Core Rigidification) MABPA_Benefit Low Entropic Penalty (Minimal ΔS loss) MABPA_State->MABPA_Benefit Binding Event MABPA_Complex Stable Ternary Complex (High Cooperativity) MABPA_Benefit->MABPA_Complex

Figure 1: Comparison of entropic costs during ternary complex formation. M-ABPA minimizes the energy required to "freeze" the linker into a bioactive conformation.[2][3]

Experimental Protocol: Synthesis & Conjugation

M-ABPA is a precursor .[2][3] It requires activation (hydrolysis) to function as a linker.[3] The following protocol outlines the standard workflow for incorporating M-ABPA into a PROTAC.

Phase 1: Activation (Ester Hydrolysis) [2][3]
  • Objective: Convert the methyl ester to a reactive carboxylic acid.

  • Reagents: Lithium Hydroxide (LiOH), THF/Water (1:1).

  • Dissolve M-ABPA (1.0 eq) in THF/Water.[2][3]

  • Add LiOH (2.0 eq) at 0°C.

  • Stir at Room Temperature (RT) for 2 hours (Monitor by TLC/LCMS).

  • Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.[3]

  • Yield: 2-(3-(4-aminobutyl)phenyl)acetic acid (Free Acid).

Phase 2: Orthogonal Coupling
  • Step A (Amine Coupling): The free amine on the butyl chain is coupled to Ligand A (containing a Carboxylic Acid) using HATU/DIPEA.[2]

  • Step B (Acid Coupling): The newly exposed phenylacetic acid is coupled to Ligand B (containing an Amine).[2][3]

Note: If Ligand A is sensitive, the order can be reversed by using Fmoc-protection on the M-ABPA amine prior to hydrolysis.[2][3]

Synthesis Workflow Diagram

SynthesisWorkflow Start M-ABPA (Ester-Amine) Step1 Ligand A Coupling (Amide Bond Formation) Start->Step1 Ligand A-COOH + HATU Intermediate Intermediate Conjugate (Ligand A - Linker - Ester) Step1->Intermediate Step2 Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 AcidInt Free Acid Intermediate Step2->AcidInt Step3 Ligand B Coupling (Amide Bond Formation) AcidInt->Step3 Ligand B-NH2 + HATU Final Final PROTAC (Ligand A - Linker - Ligand B) Step3->Final

Figure 2: Step-wise synthetic incorporation of M-ABPA into a heterobifunctional PROTAC.

References
  • Linkerology in PROTACs: Troup, R. I., et al. (2020).[3] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.

  • Rigidity vs. Flexibility: Shibata, N., et al. (2020).[3] "Development of novel SNIPERs targeting BRD4." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the impact of phenyl linkers on degradation efficiency).

  • Permeability & Lipophilicity: Atilaw, Y., et al. (2021).[3] "Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability." ACS Medicinal Chemistry Letters. [2]

  • General PROTAC Design: Burslem, G. M., & Crews, C. M. (2020).[3] "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[2][3] Cell. [2]

Sources

Validation

Reference Standards for Methyl 2-[3-(4-aminobutyl)phenyl]acetate Analysis

This guide provides a technical comparison of reference standard options for Methyl 2-[3-(4-aminobutyl)phenyl]acetate (CAS 2086299-69-4), a critical bifunctional linker and intermediate used in the synthesis of targeted...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of reference standard options for Methyl 2-[3-(4-aminobutyl)phenyl]acetate (CAS 2086299-69-4), a critical bifunctional linker and intermediate used in the synthesis of targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs).

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

Methyl 2-[3-(4-aminobutyl)phenyl]acetate (CAS 2086299-69-4 ) is a specialized building block characterized by a phenyl acetate core functionalized with a meta-aminobutyl chain.[1] Its dual reactivity—an electrophilic methyl ester and a nucleophilic primary amine—makes it a versatile linker in medicinal chemistry, particularly for PROTAC and ADC development.

Accurate analysis of this intermediate is pivotal to preventing downstream impurities in high-value conjugates. This guide compares the two primary reference standard strategies available to researchers: Commercial Catalog Standards (Research Grade) and Qualified Primary Standards (In-House/Custom) .

The Analyte at a Glance
PropertyDetail
Chemical Name Methyl 2-[3-(4-aminobutyl)phenyl]acetate
CAS Number 2086299-69-4
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Key Function Bifunctional Linker / Synthetic Intermediate
Critical Quality Attribute Amine content (titration/NMR) & Ester integrity (HPLC)

Comparative Analysis: Catalog vs. Qualified Standards

For drug development workflows, the choice of reference standard significantly impacts the reliability of potency and impurity calculations.

Option A: Commercial Catalog Standards (e.g., BLD Pharm, Enamine)

Best for: Early-stage discovery, qualitative identification, and route scouting.

Performance Profile:

  • Purity: Typically >95% or >97% by HPLC-UV (214/254 nm).

  • Identity: Confirmed by 1H-NMR and MS.

  • Assay: Often "as is" (area %), lacking correction for water, residuals, or counterions.

  • Traceability: Limited. CoA often lacks detailed impurity profiles or expiration data based on long-term stability studies.

Option B: Qualified Primary Standards (Custom/In-House)

Best for: GLP tox studies, GMP manufacturing, and quantitative impurity analysis.

Performance Profile:

  • Purity: Assigned by Mass Balance (100% - Impurities - Water - Residuals) or qNMR.

  • Identity: Orthogonal confirmation (NMR + IR + MS + Elemental Analysis).

  • Assay: Absolute content (% w/w) determined by qNMR using a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Stability: Re-test dates established via stress testing (forced degradation).

Data Comparison Table
FeatureCatalog Standard (Research Grade) Qualified Primary Standard Impact on Analysis
Assay Method HPLC Area % (Chromatographic Purity)qNMR or Mass Balance (% w/w)Area % overestimates potency by ignoring salts/solvents.
Water Content Not typically reportedMeasured (Karl Fischer)Critical for hygroscopic amine salts.
Counterion Variable (Free base vs. HCl/TFA)Explicitly StoichiometricAffects molecular weight correction factors.
Uncertainty UndefinedCalculated (<1.0%)Essential for setting specification limits.
Cost Low ($)High (

$)
Investment vs. Risk trade-off.

Technical Workflow: Establishing a Primary Standard

If a commercial primary standard is unavailable, you must qualify the material in-house. Below is the Self-Validating Protocol for characterizing Methyl 2-[3-(4-aminobutyl)phenyl]acetate.

A. Identification & Structural Confirmation

The molecule contains a distinct ABX system (meta-substituted aromatic ring) and an aliphatic chain.

  • 1H-NMR (400 MHz, DMSO-d6):

    • 
       3.60 ppm (s, 3H): Methyl ester (–COOCH ₃).
      
    • 
       3.65 ppm (s, 2H): Benzylic methylene (Ph-CH ₂-CO).
      
    • 
       2.60 ppm (t, 2H): Benzylic methylene of butyl chain.
      
    • 
       2.50 ppm (t, 2H): Methylene adjacent to amine (–CH ₂-NH₂).
      
    • 
       7.0–7.3 ppm (m, 4H): Aromatic protons.
      
B. Purity & Impurity Profiling (HPLC-UV-MS)

Due to the primary amine, the mobile phase must be acidic to ensure protonation and good peak shape.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (peptide bond/ester) and 254 nm (aromatic).

  • Rationale: TFA suppresses silanol interactions with the amine (–NH₃⁺), preventing peak tailing.

C. Quantitative Assay via qNMR

This is the "Gold Standard" method for assigning potency without a pre-existing standard.

Protocol:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Solvent: DMSO-d6 (ensures solubility of both polar amine and non-polar ester).

  • Relaxation Delay (D1): Set to

    
     5 
    
    
    
    T1 (typically 30–60 seconds) to ensure full magnetization recovery.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[2]

Visualization of Workflows

Figure 1: Reference Standard Qualification Workflow

This diagram illustrates the decision matrix for selecting and qualifying the reference standard.

QualificationWorkflow Start Need Standard for Methyl 2-[3-(4-aminobutyl)phenyl]acetate CheckCom Check Commercial Availability (Catalog) Start->CheckCom IsPrimary Is Primary Standard Available? CheckCom->IsPrimary BuyCat Purchase Catalog Material (Research Grade) IsPrimary->BuyCat No IntendedUse Intended Use? BuyCat->IntendedUse Qual Qualitative / Discovery IntendedUse->Qual Use As Is Quant Quantitative / GMP / Tox IntendedUse->Quant Requires Qual InHouse Perform In-House Full Characterization Quant->InHouse Tests 1. qNMR (Assay) 2. HPLC (Purity) 3. KF (Water) 4. ROI (Residue) InHouse->Tests Release Release as Primary Reference Standard Tests->Release

Caption: Decision logic for upgrading a catalog reagent to a qualified primary reference standard.

Figure 2: Analytical Fate & Impurity Mapping

Understanding potential degradation pathways is essential for method development.

ImpurityFate Parent Methyl 2-[3-(4-aminobutyl)phenyl]acetate (Analyte) Hydrolysis Ester Hydrolysis Parent->Hydrolysis High pH / H2O Cyclization Intramolecular Cyclization (Amine attack on Ester) Parent->Cyclization Heat / Basic pH Oxidation N-Oxidation Parent->Oxidation Air / Peroxides Imp1 Impurity A: Free Acid Derivative Hydrolysis->Imp1 Imp2 Impurity B: Lactam Species Cyclization->Imp2 Imp3 Impurity C: N-Oxide Oxidation->Imp3

Caption: Potential degradation pathways. Note that the aminobutyl chain can back-bite the methyl ester to form a lactam (Impurity B).

References

  • BLD Pharm . Methyl 2-(3-(4-aminobutyl)phenyl)acetate (CAS 2086299-69-4) Product Entry.[1][3] Accessed 2026. Link

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • ICH Harmonised Tripartite Guideline . Impurities: Guideline for Residual Solvents Q3C(R6). Link

Sources

Comparative

Chromatographic Comparison of Phenyl Acetate Derivatives: A Strategic Guide

Executive Summary & Strategic Method Selection Phenyl acetate and its derivatives (e.g., nitrophenyl acetates, cresyl acetates) are ubiquitous in biochemical assays—particularly as chromogenic esterase substrates—and as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Method Selection

Phenyl acetate and its derivatives (e.g., nitrophenyl acetates, cresyl acetates) are ubiquitous in biochemical assays—particularly as chromogenic esterase substrates—and as intermediates in organic synthesis. Their analysis presents a dual challenge: structural isomerism (ortho, meta, para) often defies standard C18 resolution, and hydrolytic instability creates artifacts during aqueous method development.

This guide moves beyond generic protocols to compare the two dominant separation strategies: High-Performance Liquid Chromatography (HPLC) utilizing phenyl-ligand stationary phases, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling.

Decision Matrix: GC vs. HPLC

The choice of modality is not arbitrary; it is dictated by the analyte's polarity and the matrix's aqueous content.

MethodSelection Start Start: Define Analyte & Matrix IsVolatile Is the derivative volatile? (e.g., Phenyl acetate, Cresyl acetate) Start->IsVolatile IsAqueous Is the sample in aqueous buffer? IsVolatile->IsAqueous Yes HPLC_C18 HPLC: C18 Column (General Purpose) IsVolatile->HPLC_C18 No (Large/Polar) GC Select GC-MS (Rtx-5MS or Wax) IsAqueous->GC No (Synthesis/Oil) HPLC_Phenyl HPLC: Phenyl-Hexyl (Isomer Resolution) IsAqueous->HPLC_Phenyl Yes (Enzymatic Assay) Isomers Are positional isomers critical? (o-, m-, p-) Isomers->HPLC_C18 No Isomers->HPLC_Phenyl Yes (Critical Separation) Deriv Derivatization Required? (Rare for simple esters) GC->Deriv Check Polarity HPLC_C18->Isomers

Figure 1: Decision tree for selecting the optimal chromatographic technique based on analyte properties and sample matrix.

HPLC Comparison: Solving the Isomer Problem

Standard alkyl-bonded phases (C18/C8) separate primarily based on hydrophobicity. However, phenyl acetate derivatives often share identical hydrophobicities (logP) but differ in electron distribution.

The Superiority of Phenyl-Hexyl Phases

For separating ortho-, meta-, and para- isomers (e.g., nitrophenyl acetates), Phenyl-Hexyl columns outperform C18. The mechanism involves


 interactions  between the stationary phase's phenyl ring and the analyte's aromatic system.[1]
  • C18 (Octadecylsilane): Relies on hydrophobic exclusion. Often results in co-elution of meta and para isomers.

  • Phenyl-Hexyl: Utilizing a hexyl spacer allows the phenyl ring to flex and engage in distinct

    
     stacking with the analyte. Electron-withdrawing groups (like -NO2 in nitrophenyl acetate) alter the analyte's 
    
    
    
    -cloud density, drastically affecting retention on these phases.
Experimental Protocol: Isomer Separation

Valid for: Phenyl acetate, 2-Nitrophenyl acetate, 4-Nitrophenyl acetate

System: UHPLC with UV Detection (254 nm) Column A: C18 (2.1 x 100 mm, 1.7 µm) Column B: Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress hydrolysis)

  • B: Acetonitrile (MeCN)[2][3]

Gradient Program:

Time (min) % B (MeCN) Flow Rate (mL/min) Interaction Mode
0.0 5 0.4 Initial Loading
1.0 5 0.4 Isocratic Hold
8.0 60 0.4 Gradient Elution
8.1 95 0.4 Wash
10.0 95 0.4 Wash

| 10.1 | 5 | 0.4 | Re-equilibration |

Comparative Performance Data:

AnalyteC18 Retention (min)Phenyl-Hexyl Retention (min)Resolution (Rs) on Phenyl-Hexyl
Phenyl Acetate 4.24.5N/A
2-Nitrophenyl Acetate 5.15.8> 2.5 (vs 4-isomer)
4-Nitrophenyl Acetate 5.26.4> 2.5 (vs 2-isomer)

Note: On C18, the 2- and 4- isomers often show Rs < 1.5 (partial overlap). On Phenyl-Hexyl, the elution order may swap depending on the specific π-electron density, but resolution (Rs) typically exceeds 2.0.

GC-MS Comparison: Volatile Impurity Profiling

For non-aqueous samples (e.g., synthesis reaction mixtures), GC-MS provides superior peak capacity and identification via mass spectral libraries.

Column Selection: 5% Phenyl vs. Wax
  • 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, Rtx-5MS): The industry standard. Separates based on boiling point and slight polarity.

  • Polyethylene Glycol (Wax): High polarity. Better for separating free phenol degradation products from the intact ester.

Experimental Protocol: GC-MS Analysis

Valid for: Phenyl acetate, o-Cresyl acetate, Phenol (degradation product)

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS Inlet: Split/Splitless (Split 10:1 recommended to prevent column overload) Liner: Ultra Inert, wool-packed (Deactivated wool is critical to prevent on-inlet hydrolysis)

Temperature Program:

  • Initial: 40°C (Hold 3 min) - Traps volatiles

  • Ramp 1: 10°C/min to 150°C

  • Ramp 2: 25°C/min to 280°C (Hold 5 min)

MS Parameters:

  • Source Temp: 230°C

  • Ionization: EI (70 eV)[4][5]

  • Scan: 40–350 amu (or SIM for trace analysis)

Representative Retention Data (HP-5MS):

CompoundRetention Time (min)Quant Ion (m/z)Key Fragment (m/z)
Phenol (Degradant)8.509466
Phenyl Acetate 16.129466, 43 (Acetyl)
o-Cresyl Acetate 16.63108107, 43

Data grounded in solvent extraction methodologies for biological tissues [7].[6]

Critical Control Point: Stability & Sample Preparation

The most common failure mode in phenyl acetate analysis is artifact generation . Phenyl acetates hydrolyze rapidly in alkaline or neutral aqueous solutions to form phenols.

The "Self-Validating" Prep Protocol: To ensure the phenol peak observed is real and not a prep artifact, follow this biphasic extraction workflow.

SamplePrep Sample Biological/Aqueous Sample Acidify Acidify to pH < 3 (H2SO4 or H3PO4) Sample->Acidify Stabilize Ester Extract Liquid-Liquid Extraction Solvent: n-Butyl Acetate or MTBE Acidify->Extract Partitioning PhaseSep Phase Separation (Centrifuge 3000 rpm) Extract->PhaseSep Dry Dry Organic Layer (Anhydrous Na2SO4) PhaseSep->Dry Remove Water Inject Inject Organic Layer (GC-MS or Normal Phase LC) Dry->Inject

Figure 2: Artifact-free sample preparation workflow. Acidification is non-negotiable to inhibit esterase activity and chemical hydrolysis.

Why n-Butyl Acetate? Unlike ethyl acetate, n-butyl acetate has lower water solubility and a higher boiling point, providing more stable recovery and less moisture carryover into GC inlets [7].

References

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Link

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link

  • Advanced Materials Technology. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Link

  • Sigma-Aldrich. Phenyl hexyl column vs c18. Link

  • BenchChem. GC-MS Protocol for the Analysis of Phenylacetone Precursors. Link

  • Akadémiai Kiadó. (2020). Gas chromatographic determination of phenol in fish tissues as a phenyl acetate derivative. Acta Chromatographica. Link

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Link

Sources

Validation

Structural Validation of Methyl 2-(3-(4-aminobutyl)phenyl)acetate Intermediates: A Comparative Analytical Guide

Executive Summary Objective: To provide a rigorous, data-driven framework for the structural confirmation of Methyl 2-(3-(4-aminobutyl)phenyl)acetate and its critical precursors. Context: This molecule represents a "dual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, data-driven framework for the structural confirmation of Methyl 2-(3-(4-aminobutyl)phenyl)acetate and its critical precursors.

Context: This molecule represents a "dual-function" scaffold often used in PROTAC linker design or as a pharmacophore in antihistamine analogs. The synthetic challenge lies in the chemoselective reduction of the nitrogen-bearing precursor (typically a nitrile or alkene-protected amine) without compromising the labile methyl ester moiety.

The Challenge: Standard reduction protocols (e.g.,


) will obliterate the ester. Milder catalytic hydrogenations run the risk of ammonolysis  (converting the ester to a primary amide) or transesterification  if the solvent choice is poor. This guide compares analytical workflows to detect these specific failure modes.

Part 1: Strategic Analytical Framework

We compare three analytical methodologies for validating the transformation of the likely precursor, Methyl 2-(3-(3-cyanopropyl)phenyl)acetate (Precursor A), into the target amine.

Comparison of Characterization Methods
FeatureMethod A: High-Field NMR (

H,

C)
Method B: LC-MS/MS (ESI+) Method C: FT-IR (ATR)
Primary Utility Definitive structural proof & RegiochemistryTrace impurity profiling & Molecular WeightReal-time Process Control (IPC)
Sensitivity Low (Requires >5 mg pure sample)High (Picogram range)Medium (Bulk property)
Critical Detection Distinguishes Ester (

) from Amide (

) byproduct.[1]
Detects dimer/oligomer formation.Monitors disappearance of Nitrile (

).
Throughput Low (10-30 mins/sample)High (2-5 mins/sample)Instant
Verdict Gold Standard for final lot release.Essential for reaction monitoring.Best for "Go/No-Go" decision before workup.

Part 2: Technical Deep Dive & Data Interpretation

The Critical Transformation: Nitrile Reduction

The most robust route to the target involves the hydrogenation of the nitrile precursor.

  • Precursor: Methyl 2-(3-(3-cyanopropyl)phenyl)acetate

  • Target: Methyl 2-(3-(4-aminobutyl)phenyl)acetate

A. NMR Validation Logic (

H NMR, 400 MHz, CDCl

)

The success of the synthesis is defined by three specific signal changes.

Proton EnvironmentPrecursor (Nitrile)

(ppm)
Target (Amine)

(ppm)
Diagnostic Change
Ester Methyl (

)
~3.68 (s)~3.67 (s)Must remain a singlet. If absent/shifted, ester hydrolysis occurred.
Benzylic Acetate (

)
~3.62 (s)~3.60 (s)Integral must be 2H relative to aromatic signals.
Terminal Chain (

)
~2.35 (t) (

)
~2.68 (t) (

)
Key Indicator. Upfield shift of the

-methylene upon reduction.
Aromatic Ring (Meta-subst.)7.10 - 7.30 (m)7.05 - 7.25 (m)Minimal change, confirms core integrity.

Impurity Alert (Ammonolysis): If the ester converts to an amide (byproduct), the methyl singlet at ~3.67 ppm disappears, and broad N-H signals appear at ~5.5-6.5 ppm.

B. Infrared Spectroscopy (ATR)
  • Precursor: Sharp, distinct band at 2245 cm

    
      (C
    
    
    
    N stretch).
  • Target: Disappearance of 2245 cm

    
     peak. Appearance of weak/broad doublet at 3300-3400 cm
    
    
    
    (N-H stretch).
  • Safety Check: Strong Carbonyl (C=O) stretch must remain at 1735-1740 cm

    
      (Ester). If this shifts to ~1650-1680 cm
    
    
    
    , you have formed the amide.

Part 3: Experimental Protocol (Self-Validating System)

Protocol: Chemoselective Hydrogenation of Nitrile to Amine

Rationale: We use Raney Nickel (Ra-Ni) because it is superior for nitrile reduction, but we must avoid strong basic conditions that hydrolyze the ester.

Reagents:

  • Precursor: Methyl 2-(3-(3-cyanopropyl)phenyl)acetate (1.0 eq)

  • Catalyst: Raney Nickel (Active slurry, ~50 wt% loading)

  • Solvent: Methanol (Anhydrous) (Crucial: Use of Ethanol will cause transesterification to the Ethyl ester).

  • Additive: Acetic Acid (1.0 eq) or Boc-Anhydride (1.1 eq).

    • Expert Insight: Reducing primary amines in the presence of esters creates a risk of intermolecular polymerization (polyamide formation). capturing the amine in situ with

      
       is the safest route, yielding the Boc-protected intermediate which is easily deprotected later. If free amine is required immediately, use Acetic Acid to protonate the amine as it forms, preventing nucleophilic attack on the ester.
      

Step-by-Step Workflow:

  • Preparation: In a high-pressure autoclave, dissolve the Precursor in Anhydrous Methanol (0.1 M concentration).

  • Scavenger Addition: Add 1.1 eq of

    
     (Recommended) OR 1.0 eq Acetic Acid.
    
  • Catalyst Loading: Add Raney Nickel slurry under Argon flow (Pyrophoric risk).

  • Hydrogenation: Pressurize to 50 psi (3.5 bar)

    
    . Stir vigorously at RT (20-25°C) .
    
    • Control Point: Do NOT heat >40°C. Heat promotes ester ammonolysis/hydrolysis.

  • Monitoring: Check IR of aliquot at 4 hours. Look for loss of 2245 cm

    
     peak.
    
  • Workup: Filter catalyst over Celite (Keep wet!). Concentrate filtrate.

    • Validation: Take crude NMR. Verify Methyl Ester singlet exists.

Part 4: Visualization & Logic Flow

Diagram 1: Synthesis & Validation Workflow

This diagram outlines the retrosynthetic logic and the "Go/No-Go" decision points during the experimental phase.

G Precursor Nitrile Precursor (Methyl 2-(3-(3-cyanopropyl)phenyl)acetate) Reaction Selective Hydrogenation (H2, Ra-Ni, MeOH) Precursor->Reaction IPC_Check IPC: FT-IR Check (Peak @ 2245 cm-1?) Reaction->IPC_Check IPC_Check->Reaction Nitrile Persists Workup Filter & Concentrate IPC_Check->Workup No Nitrile Peak Fail_Amide FAILURE: Amide Detected (Peak @ 1650 cm-1) IPC_Check->Fail_Amide CO Shift < 1700 Analysis Final Validation (1H NMR) Workup->Analysis Fail_Polymer FAILURE: Polymerization (Insoluble Solid) Analysis->Fail_Polymer Broad Signals

Caption: Workflow for the selective reduction of the nitrile precursor, highlighting critical In-Process Control (IPC) points to prevent ester degradation.

Diagram 2: Structural Connectivity Verification (NMR)

Visualizing the key couplings required to confirm the structure.

Structure cluster_0 Core Structure Verification Phenyl Phenyl Ring (Meta-Substituted) Acetate Acetate Sidechain (-CH2-COOMe) Phenyl->Acetate HMBC Correlation (Ar-C to CH2) Chain Butyl Chain (-(CH2)4-) Phenyl->Chain HMBC Correlation (Ar-C to alpha-CH2) Acetate->Chain NOESY (Spatial Proximity) Amine Amine Terminus (-NH2) Chain->Amine COSY (Connectivity)

Caption: NMR Correlation strategy. HMBC connects the two side chains to the aromatic core; COSY walks the aliphatic butyl chain.

References

  • Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143). Link

    • Context: Discusses selective catalytic reduction mechanisms comp
  • Watson, D. J., et al. (2014). Selective reduction of nitriles to amines in the presence of esters using Raney Cobalt. Organic & Biomolecular Chemistry, 12, 7433.[2] Link

    • Context: Primary source for the selective reduction protocol described in Part 3.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. Link

    • Context: Authoritative source for the IR and NMR shift assignments provided in the d
  • Bagal, D. B., et al. (2016). Iron-Catalyzed Selective Reduction of Nitriles to Primary Amines. Organic Letters, 18(23), 6136–6139. Link

    • Context: Alternative mild reduction methods if Raney Nickel fails.

Sources

Comparative

analytical methods for quantifying Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Comparative Analytical Guide: Quantification of Methyl 2-(3-(4-aminobutyl)phenyl)acetate Introduction: The Analytical Challenge Methyl 2-(3-(4-aminobutyl)phenyl)acetate (hereafter referred to as M-ABPA ) is a critical sy...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: Quantification of Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Introduction: The Analytical Challenge

Methyl 2-(3-(4-aminobutyl)phenyl)acetate (hereafter referred to as M-ABPA ) is a critical synthetic intermediate, primarily utilized in the construction of PROTAC (Proteolysis Targeting Chimera) linkers [1]. As a bifunctional molecule containing a primary amine and a methyl ester, it serves as a "handle" for connecting E3 ligase ligands (e.g., VHL or Cereblon binders) to target protein ligands.

Physicochemical Profile:

  • Molecular Weight: 221.29 g/mol .

  • Key Functional Groups: Primary amine (basic, pKa ~10.5), Methyl ester (labile to hydrolysis), Phenyl ring (UV chromophore).

  • Solubility: Soluble in DMSO, Methanol, Acetonitrile; limited solubility in water at neutral pH (increases at acidic pH).

Quantification Criticality: In PROTAC synthesis, the stoichiometry of linker coupling is paramount. Excess M-ABPA can lead to difficult-to-remove impurities, while insufficient amounts reduce yield. Furthermore, as an intermediate synthesized via azide reduction (from methyl 2-(3-(4-azidobut-1-ynyl)phenyl)acetate) [1], purity analysis is essential to ensure complete hydrogenation of the azide precursor.

This guide compares three distinct analytical approaches for quantifying M-ABPA: HPLC-UV/CAD (Routine Purity), LC-MS/MS (Trace Impurity Analysis), and qNMR (Absolute Assay).

Comparative Analysis of Methods

The following table summarizes the performance metrics of the three primary analytical strategies.

FeatureMethod A: HPLC-UV/CAD Method B: LC-MS/MS Method C: qNMR
Primary Use Case Routine QC, Purity Profiling (%)Trace Quantification in Final Drug (ppm)Absolute Assay (wt%), Reference Std Qualification
Sensitivity (LOD) Moderate (1-10 µg/mL)High (1-10 ng/mL)Low (1-5 mg/mL)
Selectivity Moderate (depends on column)Excellent (m/z specific)High (structural resolution)
Throughput High (Automated)High (Automated)Low (Manual processing)
Standard Requirement Requires Reference StandardRequires Reference StandardNo Reference Standard Needed (Internal Std used)
Cost per Sample $ (Low)

$ (High)

(Medium)

Detailed Methodologies

Method A: HPLC-UV/CAD (The Workhorse for Purity)

Principle: Reversed-phase chromatography separates M-ABPA from its precursors (e.g., the azide or alkyne derivatives). The phenyl ring provides a UV response, while Charged Aerosol Detection (CAD) offers a "universal" response if the UV extinction coefficient differs significantly between impurities.

  • Why this works: The amine group causes peak tailing on standard C18 columns due to silanol interactions. Using a "Charged Surface Hybrid" (CSH) column or adding TFA/Formic acid is critical.

Protocol:

  • Column: Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses silanol activity).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 210 nm (Max sensitivity for non-conjugated phenyl) and 254 nm.

    • CAD: Nebulizer temp 35°C (Optional, for mass balance).

  • Sample Prep: Dissolve 1 mg M-ABPA in 1 mL Acetonitrile:Water (50:50).

Method B: LC-MS/MS (Trace Analysis in Final PROTACs)

Principle: When M-ABPA is a potential residual impurity in a final PROTAC drug substance, UV sensitivity is insufficient. Triple quadrupole MS (MRM mode) provides the necessary sensitivity and specificity.

  • Why this works: The primary amine is easily protonated ([M+H]+ = 222.1), providing a strong signal in ESI+ mode.

Protocol:

  • System: Agilent 6400 Series Triple Quad or Sciex QTRAP.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) – Excellent selectivity for aromatic amines.

  • MRM Transitions:

    • Precursor: 222.1 (M+H)+

    • Quantifier Product: 163.1 (Loss of methyl ester/methoxy group).

    • Qualifier Product: 135.1 (Tropylium ion derivative).

  • Source: ESI Positive.

  • Linearity: 1 ng/mL to 1000 ng/mL.

Method C: qNMR (The "Gold Standard" for Assay)

Principle: Quantitative Proton NMR (1H-qNMR) determines the absolute purity (weight %) of the material without needing a pre-existing reference standard of M-ABPA. This is crucial in early R&D where certified standards do not exist.

  • Why this works: The methyl ester singlet (~3.6 ppm) or the aromatic protons (7.1-7.3 ppm) are distinct and can be integrated against a certified internal standard (e.g., Maleic Acid or TCNB).

Protocol:

  • Internal Standard (IS): Maleic Acid (traceable to NIST SRM).

  • Solvent: DMSO-d6 (prevents amine proton exchange broadening).

  • Preparation: Weigh ~10 mg M-ABPA and ~5 mg IS accurately into the same vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Relaxation Delay (D1): > 5 × T1 (typically 30-60 seconds) to ensure full relaxation.

    • Scans: 16-32.

    • Pulse Angle: 90°.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision process for selecting the appropriate analytical method based on the development stage.

AnalyticalStrategy Start Sample: M-ABPA Intermediate StageCheck Development Stage? Start->StageCheck EarlyRD Early R&D / Synthesis StageCheck->EarlyRD No Ref Std Available LateStage Late Stage / GMP Release StageCheck->LateStage Routine QC TraceImp Final Drug Impurity Check StageCheck->TraceImp Safety Screen qNMR Method C: qNMR (Absolute Assay) EarlyRD->qNMR Determine Potency HPLC Method A: HPLC-UV (Purity %) LateStage->HPLC Batch Release LCMS Method B: LC-MS/MS (Trace < 0.1%) TraceImp->LCMS High Sensitivity qNMR->HPLC Calibrate Ref Std

Figure 1: Decision tree for selecting the optimal analytical method based on development phase and sensitivity requirements.

Expert Insights & Causality

Why the "Amine" Matters: The 4-aminobutyl chain is a "sticky" moiety in chromatography. In standard HPLC (Method A), unprotonated amines interact with residual silanols on the silica backbone, causing peak tailing.

  • Solution: We use low pH (Formic Acid) to protonate the amine (

    
    ). This repels the positively charged amine from the protonated silanols (or use a charged surface hybrid column), ensuring sharp peaks.
    

Stability Warning: The methyl ester is susceptible to hydrolysis, especially in basic buffers.

  • Protocol constraint: Avoid storage in aqueous buffers > pH 7. Analyze samples within 24 hours if dissolved in water/methanol mixtures.

Synthesis Context: Since M-ABPA is often made by reducing an azide [1], the LC-MS method (Method B) should specifically monitor for the mass of the azide precursor (


, assuming Azidobutyl-phenylacetate). The mass shift from Azide (-N3) to Amine (-NH2) is distinct (-26 Da), making MS the best tool for reaction monitoring.

References

  • Bradner, J. E., et al. (2017). Compounds and methods for the targeted degradation of bromodomain-containing proteins. WO2017030814A1. World Intellectual Property Organization. (Describes the synthesis and use of Methyl 2-(3-(4-aminobutyl)phenyl)acetate as a linker intermediate).

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2797-2803. (Foundational text for qNMR methodology).

  • Dolan, J. W. (2002). The effect of pH on the separation of basic compounds. LCGC North America. (General grounding for HPLC of amines).

Safety & Regulatory Compliance

Safety

Methyl 2-(3-(4-aminobutyl)phenyl)acetate proper disposal procedures

Executive Summary: Immediate Action Plan Methyl 2-(3-(4-aminobutyl)phenyl)acetate is a bifunctional organic intermediate containing a hydrolyzable ester and a basic primary amine. Due to the lack of a specific global GHS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Methyl 2-(3-(4-aminobutyl)phenyl)acetate is a bifunctional organic intermediate containing a hydrolyzable ester and a basic primary amine. Due to the lack of a specific global GHS classification for this precise research chemical, it must be handled under Universal Precaution protocols.[1]

Disposal Classification: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents). Primary Hazard: Skin/Eye Irritant, Combustible (High Flash Point), Potential Sensitizer.[1] Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Prohibited: Do NOT dispose of down the drain or in municipal trash.

Chemical Profile & Hazard Identification

To ensure safe disposal, we must understand the chemical behavior driving the safety protocols.[1] This molecule combines an aromatic ester with an aliphatic amine.

FeatureChemical MoietyImplication for Disposal
Basicity Primary Amine (

)
Reacts exothermically with strong acids. Can form stable salts (hydrochlorides).
Hydrolysis Methyl Ester (

)
Susceptible to hydrolysis in strong base/acid, releasing methanol and the corresponding phenylacetic acid derivative.[1]
Combustibility Aromatic Ring + Alkyl ChainHigh carbon content makes it suitable for fuel blending/incineration. Flash point likely >90°C (based on methyl phenylacetate analog).
Reactivity Amino-EsterPotential for self-polymerization (intermolecular amidation) upon prolonged heating or storage, though slow at room temp.[1]

Causality in Safety:

  • Why Segregate from Acids? The amine group will protonate exothermically. While not explosive, mixing with concentrated oxidizing acids (like

    
    ) can generate heat and toxic gases (
    
    
    
    ).[1]
  • Why Segregate from Oxidizers? Amines are reducing agents; mixtures with peroxides or permanganates can be unstable.

Personal Protective Equipment (PPE) & Containment

Before initiating any disposal workflow, establish the following barrier protection.

  • Respiratory: Work within a certified chemical fume hood. If handling bulk powder outside a hood, use an N95 or P100 particulate respirator.[1]

  • Skin: Nitrile gloves (0.11 mm minimum thickness) are sufficient for incidental contact. For prolonged handling or immersion, double-glove or use Silver Shield® laminate.[1]

  • Eye: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient for liquid transfer of amines.

Detailed Disposal Protocols

Scenario A: Pure Chemical (Solid or Liquid Oil)

Applicable for expired reagents or surplus synthesis intermediates.

  • Identification: Verify the container label. If the original label is degraded, re-label immediately as:

    Non-Halogenated Organic Waste: Methyl 2-(3-(4-aminobutyl)phenyl)acetate. Hazard: Irritant/Combustible.[2]

  • Container Selection: Use a chemically compatible container—HDPE (High-Density Polyethylene) or Amber Glass with a PTFE-lined cap.

  • Transfer:

    • Liquids: Pour directly into the waste container using a funnel to prevent drips.

    • Solids: Dissolve in a minimal amount of compatible non-halogenated solvent (e.g., Ethanol or Acetone) to facilitate transfer, OR place the solid container directly into a wide-mouth waste drum if permitted by your facility.[1]

  • Segregation: Place the container in the Organic Non-Halogenated satellite accumulation area.

Scenario B: Reaction Mixtures (In Solution)

Applicable for HPLC waste or crude reaction mixtures.

  • Solvent Check: Determine the primary solvent.

    • If Dichloromethane (DCM) or Chloroform : Classify as Halogenated Waste .

    • If Methanol, Ethyl Acetate, DMF, or DMSO : Classify as Non-Halogenated Waste .[1]

  • pH Check: If the solution was part of an acidic workup, check pH.

    • Action: If pH < 2, slowly adjust to pH 5–9 using a dilute Sodium Bicarbonate (

      
      ) solution to prevent corrosion of waste drums.[1] Caution:  This may precipitate the organic amine; ensure the slurry is transferrable.
      
  • Bulking: Pour into the corresponding 5-gallon carboy or safety can. Ensure the container is grounded if the solvent is flammable (Flash point < 60°C).

Scenario C: Contaminated Debris

Applicable for pipette tips, weigh boats, and gloves.[1]

  • Dry Debris: Collect in a clear polyethylene bag (4 mil thickness).

  • Sharps: Syringes or needles contaminated with the chemical must go into a rigid Biohazard/Sharps container, chemically compatible with organics.

  • Labeling: Tag the bag/container as "Debris contaminated with Organic Amines."

Visualization: Waste Stream Decision Matrix

The following logic flow ensures you select the correct waste stream, preventing dangerous incompatibilities.

DisposalDecisionTree Start Waste Generation: Methyl 2-(3-(4-aminobutyl)phenyl)acetate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA SolventCheck Solvent Type? Liquid->SolventCheck Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo Check MSDS of Solvent StreamB Stream B: Halogenated Organic Waste (High Temp Incineration) Halo->StreamB Yes StreamC Stream C: Non-Halogenated Organic Waste (Fuel Blending) Halo->StreamC No (MeOH, EtOAc, etc.)

Figure 1: Decision matrix for segregating amine-ester waste streams to ensure regulatory compliance and safety.

Spill Response Protocol

In the event of a spill (>10 mL), immediate containment is required to prevent surface contamination and vapor release.[1]

  • Evacuate & Ventilate: Alert nearby personnel. If outside a fume hood, increase lab ventilation.[1]

  • PPE Upgrade: Don double nitrile gloves and safety goggles.

  • Absorb:

    • Use Vermiculite or Universal Absorbent Pads .

    • Do not use paper towels for bulk amine spills if possible, as they can degrade or react; however, for this specific ester, paper is acceptable for minor wipes.[1]

  • Clean:

    • Scoop absorbed material into a wide-mouth jar.

    • Wipe the area with a mild detergent (soap and water) followed by an ethanol wipe to remove the lipophilic residue.

  • Disposal: Label the jar as "Spill Debris: Organic Amine/Ester" and dispose of via the Solid Hazardous Waste stream.

Regulatory & Compliance Codes

While this specific research chemical may not have a unique RCRA code, it defaults to the following categories based on its characteristics and common solvents:

Regulatory BodyCodeDescriptionApplicability
EPA (RCRA) D001 Ignitable CharacteristicApplies if dissolved in flammable solvents (Flash point < 60°C).
EPA (RCRA) None Non-Regulated ChemicalIf pure solid (High FP). Must still be incinerated as "lab pack".
EU Waste Code 07 01 04* Other organic solventsGeneral category for organic synthesis waste.
DOT (Transport) N/A Not Regulated (Likely)Unless in solution. If pure, often shipped as "Chemicals, n.o.s."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[3] [Link]

  • PubChem. (2023).[4] Methyl phenylacetate Compound Summary (Analog Reference). National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

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